5-Chloro-2-nitrophenylboronic acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
(5-chloro-2-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BClNO4/c8-4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURYLRLRXKALOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)[N+](=O)[O-])(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436774 | |
| Record name | 5-Chloro-2-nitrophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
532924-25-7 | |
| Record name | 5-Chloro-2-nitrophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Chloro-2-nitrophenylboronic acid: A Keystone Reagent in Modern Organic Synthesis
For inquiries regarding this document, please contact the Senior Application Scientist.
Introduction
5-Chloro-2-nitrophenylboronic acid, identified by the CAS number 532924-25-7 , is a highly functionalized arylboronic acid that has emerged as a critical building block in contemporary organic synthesis.[1][2][3] Its utility is most pronounced in the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, where it serves as a versatile precursor for the synthesis of complex biaryl and heteroaryl structures.[4][5][6] These structural motifs are central to the development of novel pharmaceuticals, agrochemicals, and advanced materials.
This technical guide offers an in-depth exploration of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into its chemical and physical properties, discuss the nuances of its application in synthetic protocols with an emphasis on the Suzuki-Miyaura coupling, and provide essential safety and handling information. The overarching goal is to equip the reader with the foundational knowledge and practical insights required to effectively and safely utilize this potent synthetic tool.
Physicochemical Properties and Specifications
The strategic placement of the chloro, nitro, and boronic acid functionalities on the phenyl ring imparts unique reactivity to this molecule. The electron-withdrawing nature of the nitro group and the chloro atom influences the electronic properties of the boronic acid, impacting its reactivity in cross-coupling reactions.
| Property | Value | Source |
| CAS Number | 532924-25-7 | [1][2][7] |
| Molecular Formula | C₆H₅BClNO₄ | [1][2] |
| Molecular Weight | 201.4 g/mol | [1][2] |
| Appearance | White to light yellow crystalline powder | [4] |
| Solubility | Soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide; insoluble in water. | [4] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound lies in its role as a coupling partner in the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[6] The general transformation involves the reaction of an organoboron compound (in this case, this compound) with an organohalide in the presence of a palladium catalyst and a base.
Mechanistic Considerations and Causality in Experimental Design
The catalytic cycle of the Suzuki-Miyaura reaction comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][8]
Caption: The Suzuki-Miyaura Catalytic Cycle.
A critical aspect when using sterically hindered reagents like this compound is the choice of catalyst, ligand, and base. The ortho-nitro group introduces significant steric bulk, which can impede the transmetalation step, often the rate-limiting step in the cycle.[8]
-
Ligand Selection: For sterically demanding couplings, bulky and electron-rich phosphine ligands such as SPhos, XPhos, or N-heterocyclic carbenes (NHCs) are often superior to standard ligands like triphenylphosphine (PPh₃).[8] These ligands facilitate both the oxidative addition and reductive elimination steps, leading to higher yields and faster reaction times.[8]
-
Base Selection: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[9] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The choice of base can significantly impact the reaction outcome and should be optimized for the specific substrates.
-
Solvent System: The Suzuki reaction is versatile in its solvent requirements, with common choices including toluene, dioxane, and biphasic systems like toluene/water or THF/water.[10] The choice of solvent can influence the solubility of the reactants and the overall reaction rate.
Exemplary Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling
This protocol provides a general framework for the coupling of this compound with a generic aryl bromide. It is intended as a starting point and may require optimization for specific substrates.
Caption: General Experimental Workflow for Suzuki Coupling.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the aryl bromide (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and the appropriate ligand if required.
-
Solvent Addition: Add a degassed solvent system, for example, a 4:1 mixture of toluene and water (5 mL).
-
Degassing: Seal the flask and thoroughly degas the mixture by sparging with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).
-
Characterization: Characterize the purified product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Synthesis of this compound
Applications in Drug Discovery and Development
Boronic acids are a privileged class of compounds in medicinal chemistry, with several FDA-approved drugs, such as Bortezomib (Velcade) and Ixazomib, containing a boronic acid moiety.[12] These compounds often act as enzyme inhibitors by forming a reversible covalent bond with active site serine or threonine residues.[12]
This compound serves as a valuable intermediate in the synthesis of biologically active molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized, providing a handle for introducing a wide range of substituents. The chloro group also offers a site for further cross-coupling reactions or nucleophilic aromatic substitution. This multi-functionality makes it a powerful tool for building molecular complexity and exploring structure-activity relationships in drug discovery programs. For instance, boronic acid-based compounds are being investigated as β-lactamase inhibitors to combat antibiotic resistance.[13]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: This compound may cause skin and serious eye irritation. It may also be harmful if swallowed.[14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[14][15]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[15] Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16] Keep away from incompatible materials such as oxidizing agents.
-
First Aid Measures:
-
If on skin: Wash with plenty of water. If skin irritation occurs, seek medical advice.[14]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[14]
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[14]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[15]
-
Always consult the latest Safety Data Sheet (SDS) from the supplier before use for comprehensive safety information.[14][15]
Conclusion
This compound is a sophisticated and highly valuable reagent for the modern synthetic chemist. Its primary utility in Suzuki-Miyaura cross-coupling reactions, enabled by its unique electronic and steric properties, allows for the efficient construction of complex molecular architectures that are foundational to pharmaceutical and materials science research. A thorough understanding of its reactivity, particularly the nuances of catalyst and ligand selection, is paramount for its successful application. By adhering to rigorous experimental protocols and appropriate safety measures, researchers can fully leverage the synthetic potential of this powerful chemical building block.
References
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- 4. chembk.com [chembk.com]
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- 6. rose-hulman.edu [rose-hulman.edu]
- 7. This compound | 532924-25-7 [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. benchchem.com [benchchem.com]
- 12. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. fishersci.se [fishersci.se]
- 16. combi-blocks.com [combi-blocks.com]
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 5-Chloro-2-nitrophenylboronic Acid
Executive Summary
This compound is a specialized organic reagent that has garnered significant attention in medicinal chemistry and materials science. As a substituted phenylboronic acid, its primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1][2] The presence of both a chloro and a nitro group on the phenyl ring imparts unique electronic properties and steric influences that researchers can strategically exploit. The electron-withdrawing nature of the nitro group, positioned ortho to the boronic acid moiety, significantly modulates the reactivity of the molecule, while the chloro substituent provides an additional site for synthetic diversification. This guide provides a comprehensive overview of its core properties, a validated protocol for its application in Suzuki-Miyaura coupling, an exploration of its role in drug discovery, and essential safety and handling procedures.
Core Physicochemical Properties
The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. This compound is a solid at room temperature, typically appearing as a white to light yellow crystalline powder.[3] Its molecular structure is key to its reactivity in synthetic applications.
| Property | Value | Source |
| Molecular Formula | C₆H₅BClNO₄ | [3][4] |
| Molecular Weight | 201.4 g/mol | [4] |
| CAS Number | 532924-25-7 | [4][5] |
| Appearance | Solid | [5] |
| Purity | Typically ≥95% | [6] |
| Storage Temperature | Room Temperature, keep in dark place, sealed in dry | [6][7] |
Synthetic Applications: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This reaction is one of the most powerful and widely used methods for synthesizing biaryl compounds, which are prevalent structural motifs in pharmaceuticals and functional materials.[1][8]
Mechanistic Considerations
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium complex. The ortho-nitro group on this compound makes the boronic acid more electrophilic, which can influence the rate-determining transmetalation step.[9]
The catalytic cycle involves three primary stages:
-
Oxidative Addition: The active Pd(0) catalyst adds to an aryl halide (or triflate), forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[10]
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium complex, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. chembk.com [chembk.com]
- 4. scbt.com [scbt.com]
- 5. (5-Chloro-2-nitrophenyl)boronic acid | CymitQuimica [cymitquimica.com]
- 6. 2-Nitrophenylboronic acid | 5570-19-4 [chemicalbook.com]
- 7. This compound | 532924-25-7 [chemicalbook.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
physical and chemical properties of 5-Chloro-2-nitrophenylboronic acid
An In-depth Technical Guide to 5-Chloro-2-nitrophenylboronic Acid: Properties, Applications, and Experimental Protocols
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound, a key building block for researchers, medicinal chemists, and drug development professionals. We will move beyond simple data recitation to explore the causality behind its reactivity, provide field-proven experimental protocols, and offer insights grounded in established chemical principles.
Core Physicochemical & Structural Characteristics
This compound is a substituted phenylboronic acid that has gained prominence as a versatile reagent in modern organic synthesis. Its structural features—an electron-withdrawing nitro group ortho to the boronic acid and a chloro group meta to it—impart a unique electronic and steric profile that dictates its reactivity and handling.
Summary of Physical Properties
The fundamental physical and chemical identifiers for this compound are summarized below. While specific experimental data for properties like melting point are not widely published, values for structurally similar isomers provide a useful, albeit cautious, reference.
| Property | Value | Source(s) |
| CAS Number | 532924-25-7 | [1][2][3] |
| Molecular Formula | C₆H₅BClNO₄ | [3] |
| Molecular Weight | 201.40 g/mol | [3] |
| Appearance | White to light yellow crystalline solid (predicted) | [4] |
| Melting Point | Data not available. Note: The isomer 2-Chloro-5-nitrophenylboronic acid melts at 236-238 °C. | [4] |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, ethanol, methanol) and poorly soluble in water and non-polar solvents. | [4][5][6] |
| Storage | Store in a cool, dry, dark place under an inert atmosphere (e.g., Nitrogen or Argon) at 2-8°C. | [4] |
Spectroscopic Characterization: An Interpretive Guide
While a dedicated public spectral library for this specific compound is sparse, its structure allows for a robust prediction of its NMR and MS profiles. Understanding these expected characteristics is crucial for reaction monitoring and quality control.
Predicted ¹H and ¹³C NMR Spectra
The key to interpreting the NMR spectra lies in understanding the electronic effects of the substituents. The nitro group is a strong electron-withdrawing group, significantly deshielding (shifting downfield) the protons and carbons ortho and para to it. The chloro group also has an inductive withdrawing effect.
-
¹H NMR (in DMSO-d₆):
-
Aromatic Protons: Three signals are expected in the aromatic region (~7.5-8.5 ppm).
-
The proton at the C6 position (ortho to the nitro group) is expected to be the most downfield.
-
The proton at the C4 position (para to the nitro group) will also be significantly downfield.
-
The proton at the C3 position will be the most upfield of the three.
-
-
B(OH)₂ Protons: A broad singlet is expected, which may exchange with residual water in the solvent. Its chemical shift is highly variable and concentration-dependent.
-
-
¹³C NMR (in DMSO-d₆):
-
Six distinct signals for the aromatic carbons are expected.
-
The ipso-carbon attached to the boronic acid (C1) will appear as a broad, lower-intensity signal due to quadrupolar relaxation from the boron atom.
-
The carbon attached to the nitro group (C2) will be significantly shifted downfield.
-
The remaining four carbons will have chemical shifts determined by the combined electronic effects of the substituents.
-
Protocol for NMR Sample Acquisition
This protocol ensures the acquisition of high-quality, reproducible NMR data, essential for structural verification.[7]
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (DMSO-d₆ is recommended for its high solubilizing power for boronic acids) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved. Gentle sonication can be used to aid dissolution.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H Acquisition:
-
Set acquisition time to 2-3 seconds.
-
Use a relaxation delay of 2 seconds.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C Acquisition:
-
Use proton decoupling.
-
Set acquisition time to 1-2 seconds.
-
Use a relaxation delay of 3-5 seconds to allow for full carbon relaxation.
-
Acquire 1024 or more scans due to the low natural abundance of ¹³C.
-
-
-
Data Processing:
-
Apply Fourier transform and perform phase correction.
-
Calibrate the chemical shift scale using the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate ¹H signals and perform peak picking for both spectra.
-
Caption: Standard workflow for NMR analysis.
Chemical Reactivity and Key Applications
The primary utility of this compound lies in its role as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[4][8]
The Suzuki-Miyaura Cross-Coupling Reaction
This reaction is a cornerstone of modern synthesis for creating carbon-carbon bonds, particularly for biaryl structures found in many pharmaceuticals and advanced materials.[8][9] The reaction cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Causality in Experimental Design
The presence of the ortho-nitro group introduces significant steric hindrance around the boronic acid moiety. This makes the transmetalation step, where the organic group is transferred from boron to palladium, the rate-limiting step.[10] Consequently, standard catalysts like Pd(PPh₃)₄ may be inefficient.
Expert Insight: To overcome this steric barrier, the choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) are often required. These ligands promote the formation of a more reactive, coordinatively unsaturated palladium center, facilitating both the initial oxidative addition and the challenging transmetalation step.
Caption: Ligand selection logic for hindered substrates.
Protocol for a Typical Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide.
-
Reaction Setup (Self-Validating System):
-
To a flame-dried Schlenk flask or microwave vial, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and a suitable base such as finely ground K₂CO₃ or Cs₂CO₃ (2.5 mmol, 2.5 equiv).
-
Add the palladium catalyst system. For a robust initial screen, use Pd₂(dba)₃ (0.02 mmol, 2 mol%) and a ligand like SPhos (0.04 mmol, 4 mol%).
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical as oxygen can deactivate the Pd(0) catalyst.
-
-
Solvent Addition and Reaction:
-
Under the inert atmosphere, add a degassed solvent system. A mixture of 1,4-dioxane and water (e.g., 5:1 ratio, 5 mL total) is a common and effective choice.[11]
-
Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
-
Monitoring and Work-up:
-
Monitor the reaction's progress by TLC or LC-MS. A typical reaction time is 4-16 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers in a separatory funnel. Extract the aqueous layer twice more with ethyl acetate (10 mL each).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to obtain the final biaryl product.[10]
-
Synthesis and Safety
Proposed Synthetic Route
A plausible and common method for synthesizing nitrophenylboronic acids is through the direct nitration of the corresponding phenylboronic acid.[6][12]
-
Starting Material: 3-Chlorophenylboronic acid.
-
Reaction: Carefully add the starting material to a cooled mixture of nitric acid and sulfuric acid.
-
Control: The temperature must be strictly controlled to prevent runaway reactions and the formation of dinitro byproducts.
-
Work-up: The reaction is quenched by pouring it over ice, causing the product to precipitate. The solid is then collected by filtration and washed.
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not universally available, data from analogous compounds like 2-chloro-5-nitrobenzoic acid provides essential guidance.[13] Users must always consult the specific SDS from their supplier before handling.
-
Hazards:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.[13]
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Body Protection: Use a standard laboratory coat.
-
Respiratory: Handle in a well-ventilated chemical fume hood to avoid inhaling dust.
-
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin: Wash off with soap and plenty of water. Seek medical attention if irritation persists.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
Conclusion
This compound is a powerful synthetic intermediate whose utility is unlocked through a careful understanding of its inherent steric and electronic properties. Its successful application, particularly in Suzuki-Miyaura cross-coupling, hinges on the rational selection of advanced catalytic systems designed to overcome the challenges posed by its ortho-nitro group. By following the robust protocols and safety guidelines outlined in this guide, researchers can confidently and effectively leverage this reagent to construct complex molecular architectures for drug discovery and materials science.
References
- 1. This compound | 532924-25-7 [chemicalbook.com]
- 2. usbio.net [usbio.net]
- 3. scbt.com [scbt.com]
- 4. chembk.com [chembk.com]
- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 6. 2-Nitrophenylboronic acid CAS#: 5570-19-4 [m.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 2-Nitrophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 13. carlroth.com:443 [carlroth.com:443]
A Technical Guide to the Synthesis of 5-Chloro-2-nitrophenylboronic Acid: Principles and Practices
Abstract
5-Chloro-2-nitrophenylboronic acid is a pivotal building block in modern organic synthesis, particularly valued in the pharmaceutical and materials science sectors.[1][2] Its utility primarily stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the construction of complex biaryl structures.[2][3] This guide provides an in-depth examination of a robust and widely applicable synthetic pathway to this key intermediate. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for methodological choices, and a detailed, field-proven experimental protocol. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this synthesis.
Strategic Analysis of Synthetic Pathways
The molecular architecture of this compound, featuring chloro, nitro, and boronic acid functionalities, presents specific synthetic challenges. The primary task is the regioselective installation of a boronic acid group onto a pre-functionalized aromatic ring while preserving the electron-withdrawing nitro group and the chloro substituent. Several classical and modern methods warrant consideration:
-
Organometallic Intermediates (Grignard/Organolithium): The traditional approach to arylboronic acids involves the reaction of an aryl Grignard or aryllithium reagent with a trialkyl borate ester at low temperatures, followed by hydrolysis.[4][5] While effective for many substrates, this pathway is fraught with complications when electron-withdrawing groups, particularly nitro groups, are present. The high reactivity and basicity of these organometallic reagents can lead to side reactions, such as reduction of the nitro group or nucleophilic attack on it, resulting in diminished yields and complex product mixtures.[4]
-
Lithiation-Borylation: This powerful technique allows for the homologation of boronic esters.[6][7][8][9] However, it is more commonly applied for building carbon chains and is not the most direct route for the initial synthesis of a specific arylboronic acid from a corresponding aryl halide.
-
Palladium-Catalyzed Miyaura Borylation: The Miyaura borylation reaction has emerged as a superior method for synthesizing arylboronic esters from aryl halides.[10][11] This palladium-catalyzed cross-coupling reaction utilizes a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), and is renowned for its exceptional tolerance of a wide array of functional groups, including the nitro group.[5][11] The reaction proceeds under relatively mild conditions, offering high yields and excellent regioselectivity, making it the strategy of choice for the synthesis of this compound.[10]
Based on this analysis, this guide will focus exclusively on the Miyaura borylation pathway, which offers the highest degree of reliability, functional group compatibility, and reproducibility for this specific target molecule.
The Miyaura Borylation: Mechanism and Key Parameters
The synthesis of the pinacol ester of this compound, a stable and easily handled precursor to the final boronic acid, is achieved by the palladium-catalyzed coupling of a suitable aryl halide with B₂pin₂. The most logical starting material is 2-Bromo-4-chloro-1-nitrobenzene .
The catalytic cycle, a cornerstone of modern cross-coupling chemistry, proceeds through three fundamental steps:
-
Oxidative Addition: A low-valent Palladium(0) species inserts into the aryl-bromide bond of 2-Bromo-4-chloro-1-nitrobenzene. This is typically the rate-limiting step and forms a Pd(II) intermediate.[3][12]
-
Transmetalation: The boron atom from the diboron reagent (activated by a base) is transferred to the palladium center, displacing the halide and forming a new aryl-palladium-boryl complex.[12][13] The choice of base is critical; a mild base like potassium acetate (KOAc) is often used to facilitate this step without promoting premature hydrolysis of the boronate ester or unwanted side reactions.[10][11]
-
Reductive Elimination: The final step involves the collapse of the Pd(II) intermediate, forming the C-B bond of the desired arylboronate ester and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[3][12]
Core Components and Their Rationale
-
Catalyst System: A combination of a palladium source, such as PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)), is highly effective. The dppf ligand provides the necessary steric and electronic properties to stabilize the palladium center and facilitate the key steps of the catalytic cycle.[11]
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the reagent of choice. The resulting pinacol ester is generally a stable, crystalline solid that can be easily purified by chromatography and stored for long periods.[10]
-
Base: Potassium acetate (KOAc) is an ideal weak base for this reaction. It is sufficiently basic to promote the transmetalation step but mild enough to prevent degradation of the substrate or product.[10][11]
-
Solvent: Anhydrous, aprotic polar solvents like 1,4-dioxane or dimethyl sulfoxide (DMSO) are typically used to ensure solubility of all components and to facilitate the reaction at elevated temperatures.[11]
Detailed Experimental Protocol
This section outlines a representative, step-by-step laboratory procedure for the synthesis of this compound pinacol ester, followed by hydrolysis to the final product.
Workflow Diagram: Synthesis of this compound
Caption: Experimental workflow for the synthesis of this compound.
Part A: Synthesis of 2-(5-Chloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-4-chloro-1-nitrobenzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (2.5 eq), and PdCl₂(dppf) (0.03 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1-0.2 M with respect to the aryl halide.
-
Reaction: Heat the reaction mixture to 85 °C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or GC-MS until the starting aryl bromide is consumed (typically 12-24 hours).
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure pinacol ester as a solid.
Part B: Hydrolysis to this compound
-
Setup: Dissolve the purified pinacol ester from Part A in a suitable solvent system such as a mixture of acetone and water.
-
Hydrolysis: Add aqueous HCl (e.g., 2 M) and stir the mixture at room temperature. The hydrolysis progress can be monitored by TLC.
-
Isolation: Upon completion, remove the organic solvent (acetone) under reduced pressure. The aqueous slurry can be cooled, and the precipitated solid boronic acid can be collected by vacuum filtration, washed with cold water, and dried under vacuum.
Quantitative Data & Characterization
The following table summarizes representative quantitative data for the Miyaura borylation step.
| Parameter | Value | Rationale |
| Scale | 10 mmol | Representative laboratory scale. |
| Aryl Halide (eq) | 1.0 | Limiting reagent. |
| B₂pin₂ (eq) | 1.1 - 1.2 | A slight excess ensures complete consumption of the aryl halide. |
| KOAc (eq) | 2.5 - 3.0 | Sufficient base is required to activate the diboron reagent.[11] |
| PdCl₂(dppf) (mol %) | 2 - 5% | Standard catalyst loading for efficient turnover. |
| Typical Yield | 75 - 90% | Expected yield for the purified pinacol ester. |
Characterization: The final product, this compound, should be characterized by standard analytical techniques. ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) are essential to confirm the structure and purity of the compound.
Safety and Handling Considerations
-
Reagents: Palladium catalysts are expensive and potentially toxic; handle with care in a well-ventilated fume hood. Nitroaromatic compounds are potentially energetic and toxic; avoid inhalation and skin contact. Organic solvents like dioxane are flammable and have specific health hazards.
-
Reaction Conditions: The reaction is performed under an inert atmosphere to protect the catalyst from oxidation. The reaction is heated, and appropriate precautions for working with heated, sealed, or refluxing systems should be taken.
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and appropriate chemical-resistant gloves, is mandatory at all times.
Conclusion
The Miyaura borylation provides a highly efficient, reliable, and functional-group-tolerant pathway for the synthesis of this compound and its stable pinacol ester precursor. The strategic selection of a palladium catalyst, a mild base, and an appropriate aryl halide starting material is key to the success of this transformation. This detailed guide, grounded in established chemical principles, offers researchers a comprehensive framework for the successful preparation of this valuable synthetic building block.
References
- 1. usbio.net [usbio.net]
- 2. chembk.com [chembk.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Novel synthesis of arylboronic acids by electroreduction of aromatic halides in the presence of trialkyl borates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. scispace.com [scispace.com]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. Miyaura Borylation Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Suzuki Coupling [organic-chemistry.org]
An In-depth Technical Guide to the Synthesis of 5-Chloro-2-nitrophenylboronic acid from m-Dichlorobenzene
Introduction
5-Chloro-2-nitrophenylboronic acid is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its utility stems from the presence of three distinct functional groups: a boronic acid, a nitro group, and a chloro group, which can be selectively manipulated to construct complex molecular architectures. This guide provides a comprehensive, in-depth technical overview of a robust synthetic route to this compound, commencing from the readily available starting material, m-dichlorobenzene. This document is intended for researchers, scientists, and professionals in the field of drug development and process chemistry, offering not only detailed experimental protocols but also the underlying scientific principles that govern the synthetic transformations.
The synthesis is strategically divided into two key stages: the regioselective nitration of m-dichlorobenzene to yield 2,4-dichloro-1-nitrobenzene, followed by a selective Miyaura borylation of the more activated C-Cl bond and subsequent hydrolysis to afford the target boronic acid. Throughout this guide, we will delve into the mechanistic intricacies of each step, the rationale behind the selection of reagents and reaction conditions, and practical insights for successful execution.
Overall Synthetic Workflow
The transformation from m-dichlorobenzene to this compound is a two-step process. The first step involves the electrophilic aromatic substitution (nitration) of m-dichlorobenzene to introduce a nitro group, yielding 2,4-dichloro-1-nitrobenzene. The second step is a palladium-catalyzed Miyaura borylation to introduce the boronic acid moiety, followed by hydrolysis of the resulting boronate ester.
Caption: Overall synthetic route from m-dichlorobenzene to this compound.
Part 1: Regioselective Nitration of m-Dichlorobenzene
The initial step in the synthesis is the nitration of m-dichlorobenzene to produce 2,4-dichloro-1-nitrobenzene. This is a classic electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺) acts as the electrophile.
Mechanistic Considerations and Regioselectivity
The two chlorine atoms in m-dichlorobenzene are deactivating yet ortho, para-directing substituents. The deactivating nature arises from their inductive electron-withdrawing effect, which reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack compared to benzene. However, the lone pairs on the chlorine atoms can participate in resonance, donating electron density to the ring, particularly at the ortho and para positions.
In the case of m-dichlorobenzene, the positions ortho and para to one chlorine atom are also ortho and meta to the other. The directing effects of the two chlorine atoms are additive. The position C4 is para to the C1-chlorine and ortho to the C3-chlorine, making it the most activated position for electrophilic attack. The C2 position is ortho to both chlorine atoms, and the C6 position is ortho to the C3-chlorine and meta to the C1-chlorine. Steric hindrance at the C2 position, situated between the two chlorine atoms, makes substitution at this position less favorable. Consequently, the nitration of m-dichlorobenzene predominantly yields 2,4-dichloro-1-nitrobenzene.[1][2][3][4]
Caption: Mechanism of the nitration of m-dichlorobenzene.
Detailed Experimental Protocol: Synthesis of 2,4-Dichloro-1-nitrobenzene
This protocol is a synthesis of methodologies reported in the literature, designed for high yield and purity.[5][6][7][8]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| m-Dichlorobenzene | 147.00 | 100 g | 0.68 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 70 mL (128.8 g) | 1.31 |
| Concentrated Nitric Acid (68%) | 63.01 | 50 mL (71 g) | 0.76 |
| Ice | - | As needed | - |
| 5% Sodium Bicarbonate Solution | - | As needed | - |
| Ethanol (95%) | - | As needed | - |
Procedure:
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 70 mL of concentrated sulfuric acid. While stirring, carefully add 50 mL of concentrated nitric acid dropwise, ensuring the temperature of the mixture is maintained below 20 °C.
-
Nitration Reaction: In a separate three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 100 g of m-dichlorobenzene. Cool the flask in an ice-water bath to below 20 °C.
-
Slowly add the prepared nitrating mixture dropwise to the m-dichlorobenzene over a period of 2-4 hours. The reaction is exothermic; maintain the internal temperature between 35-45 °C by adjusting the rate of addition and the cooling bath.[6]
-
After the addition is complete, continue stirring the mixture at 45 °C for an additional hour to ensure the reaction goes to completion.
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature and then carefully pour it over a large volume of crushed ice with stirring.
-
The crude 2,4-dichloro-1-nitrobenzene will separate as a pale-yellow solid or oil. Separate the aqueous layer.
-
Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (until effervescence ceases), and finally with water until the washings are neutral.
-
Purification: The crude product can be purified by recrystallization from ethanol. Dissolve the crude product in a minimal amount of hot 95% ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the needle-like crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Expected Yield and Purity:
| Parameter | Value | Reference |
| Yield | 90-98% | [5][6][7] |
| Purity (by GC) | >99% | [5] |
| Melting Point | 29-32 °C | [9] |
Part 2: Miyaura Borylation of 2,4-Dichloro-1-nitrobenzene
The second stage of the synthesis involves the conversion of 2,4-dichloro-1-nitrobenzene to this compound. This is achieved through a palladium-catalyzed Miyaura borylation reaction to form a boronate ester, which is subsequently hydrolyzed.
Mechanistic Insights and Regioselectivity of Borylation
The Miyaura borylation is a powerful cross-coupling reaction that forms a carbon-boron bond from an aryl halide and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[10][11] The reaction is catalyzed by a palladium(0) complex.
The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl chloride (Ar-Cl) to form a Pd(II) intermediate (Ar-Pd-Cl).
-
Transmetalation: The diboron reagent, activated by a base, transfers a boryl group to the palladium center, displacing the chloride and forming an Ar-Pd-B(OR)₂ species.
-
Reductive Elimination: The desired aryl boronate ester (Ar-B(OR)₂) is eliminated from the palladium complex, regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Miyaura borylation reaction.
A critical aspect of this step is the regioselectivity of the borylation. 2,4-dichloro-1-nitrobenzene possesses two chlorine atoms at positions 2 and 4. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the adjacent C-Cl bonds. The chlorine atom at the C2 position (ortho to the nitro group) is more activated towards oxidative addition by the palladium catalyst than the chlorine at the C4 position (para to the nitro group). This is because the electron-withdrawing nitro group lowers the electron density at the C2 position, making the C-Cl bond more susceptible to cleavage. Therefore, the Miyaura borylation is expected to occur selectively at the C2 position, leading to the formation of the desired 5-chloro-2-nitrophenylboronate ester.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure for the Miyaura borylation of aryl chlorides, adapted for the specific substrate.[12][13][14]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,4-Dichloro-1-nitrobenzene | 192.00 | 10.0 g | 0.052 |
| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 14.6 g | 0.057 |
| PdCl₂(dppf) | 731.74 | 1.14 g | 0.00156 (3 mol%) |
| Potassium Acetate (KOAc) | 98.14 | 15.3 g | 0.156 |
| 1,4-Dioxane (anhydrous) | - | 200 mL | - |
| Diethyl ether | - | As needed | - |
| n-Hexane | - | As needed | - |
| 2 M HCl | - | As needed | - |
Procedure:
Step 2a: Miyaura Borylation
-
To an oven-dried Schlenk flask, add 2,4-dichloro-1-nitrobenzene (10.0 g), bis(pinacolato)diboron (14.6 g), PdCl₂(dppf) (1.14 g), and potassium acetate (15.3 g).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add 200 mL of anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude boronate ester.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Step 2b: Hydrolysis of the Boronate Ester
-
Dissolve the purified 5-chloro-2-nitrophenylboronate ester in a mixture of diethyl ether and water.
-
Add 2 M aqueous HCl and stir the biphasic mixture vigorously at room temperature for 4-6 hours.[15][16][17]
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system, such as a mixture of water and ethanol, or by trituration with n-hexane.
Expected Yield:
| Parameter | Value |
| Overall Yield (from 2,4-dichloro-1-nitrobenzene) | 60-80% |
Conclusion
This guide has detailed a reliable and efficient two-step synthesis of this compound from m-dichlorobenzene. By understanding the underlying principles of regioselectivity in both the nitration and Miyaura borylation steps, researchers can effectively control the outcome of the synthesis. The provided protocols offer a solid foundation for the laboratory-scale preparation of this important synthetic intermediate. As with any chemical synthesis, appropriate safety precautions should be taken, and all manipulations should be performed in a well-ventilated fume hood.
References
- 1. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach | Semantic Scholar [semanticscholar.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene - Google Patents [patents.google.com]
- 6. Preparation of 5-Chloro-2-nitroaniline_Chemicalbook [chemicalbook.com]
- 7. CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google Patents [patents.google.com]
- 8. CN102531923A - Method for producing 5-chloro-2-nitroaniline - Google Patents [patents.google.com]
- 9. 2,4-Dichloronitrobenzene | 611-06-3 [chemicalbook.com]
- 10. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 11. Miyaura Borylation Reaction [organic-chemistry.org]
- 12. Iron-catalyzed Miyaura borylation of aryl chlorides and pseudohalides - American Chemical Society [acs.digitellinc.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Boronic acid - Wikipedia [en.wikipedia.org]
- 16. Boronic acid synthesis by hydrolysis [organic-chemistry.org]
- 17. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Storage of 5-Chloro-2-nitrophenylboronic Acid
Introduction
5-Chloro-2-nitrophenylboronic acid, a key reagent in modern organic synthesis, plays a pivotal role in the construction of complex molecular architectures, particularly in the pharmaceutical and materials science sectors. Its utility in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds is well-documented. However, the successful application of this reagent is intrinsically linked to its stability and purity. This guide provides a comprehensive overview of the chemical stability of this compound, detailing its degradation pathways, recommended storage and handling conditions, and analytical methods for assessing its integrity. This document is intended for researchers, scientists, and drug development professionals who rely on the consistent performance of this critical building block.
The Chemical Landscape of this compound Stability
The stability of an arylboronic acid is not an intrinsic constant but rather a dynamic property influenced by its molecular structure and external environment. In the case of this compound, the presence of both a chloro and a nitro substituent on the phenyl ring introduces unique electronic effects that govern its reactivity and degradation profile.
Key Degradation Pathways
Arylboronic acids are susceptible to several primary degradation pathways which can compromise their integrity and reactivity.[1][2] Understanding these pathways is crucial for developing effective storage and handling strategies.
-
Protodeboronation: This is a common degradation route where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 1-chloro-4-nitrobenzene.[1] This reaction can be catalyzed by both acids and bases.[1] For arylboronic acids bearing electron-withdrawing groups, such as the nitro group in this compound, the molecule is generally stabilized against acid-catalyzed protodeboronation.[1] However, under basic conditions, these electron-deficient systems can be more susceptible to protodeboronation.[3][4]
-
Oxidative Degradation: Arylboronic acids can undergo oxidation to the corresponding phenol, in this case, 5-chloro-2-nitrophenol. This process is often mediated by reactive oxygen species.[5][6] The presence of electron-withdrawing groups, like the nitro group, has been shown to slow the rate of oxidation.[7] Furthermore, an ortho-nitro group may coordinate with the boron atom, which can enhance the oxidative stability of the molecule compared to unsubstituted phenylboronic acid.[5]
-
Dehydration to Boroxines: Like other boronic acids, this compound can undergo intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine.[8] This is a reversible process, and the boroxine can be converted back to the boronic acid in the presence of water. However, the formation of boroxines can affect the solubility and reactivity of the material, and it is generally considered an impurity.
The interplay of these degradation pathways is visualized in the diagram below.
Caption: Primary degradation pathways for this compound.
Recommended Storage and Handling Protocols
To mitigate the degradation pathways outlined above and ensure the long-term viability of this compound, adherence to strict storage and handling protocols is paramount.
Optimal Storage Conditions
The following conditions are recommended for the storage of this compound to minimize degradation and maintain its chemical integrity.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of all chemical degradation pathways, including protodeboronation, oxidation, and dehydration. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes contact with atmospheric oxygen and moisture, thereby inhibiting oxidative degradation and hydrolysis-driven protodeboronation. |
| Light | Amber Vial/Darkness | Protects the compound from light-induced degradation. |
| Container | Tightly Sealed | Prevents the ingress of moisture and oxygen from the atmosphere. |
| Moisture | Store in a desiccator | Boronic acids are often hygroscopic, and minimizing exposure to water is critical to prevent dehydration to boroxines and protodeboronation. |
Safe Handling Practices
Proper handling techniques are essential to prevent contamination and degradation of the material, as well as to ensure personnel safety.
-
Inert Atmosphere Handling: Whenever possible, handle this compound under an inert atmosphere (e.g., in a glovebox) to minimize exposure to air and moisture.
-
Avoid Contamination: Use clean, dry spatulas and glassware. Avoid introducing any impurities that could catalyze degradation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Dispensing: For routine use, it is advisable to aliquot the material into smaller, single-use vials to avoid repeated exposure of the bulk material to the atmosphere.
The following workflow illustrates the recommended handling procedure for aliquoting the reagent for experimental use.
Caption: Recommended workflow for handling and aliquoting this compound.
Analytical Methods for Stability and Purity Assessment
Regular assessment of the purity of this compound is crucial for ensuring reproducible experimental outcomes. Several analytical techniques can be employed for this purpose.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of boronic acids and their impurities.[9] A reversed-phase HPLC method is generally suitable.
Hypothetical HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile degradation products like 1-chloro-4-nitrobenzene.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and purity assessment.
-
¹H NMR: Can be used to identify the parent compound and any organic impurities.
-
¹¹B NMR: Is particularly useful for observing the boron environment. The chemical shift can distinguish between the sp²-hybridized boronic acid and the sp³-hybridized boronate esters or degradation products.[10][11][12][13] A signal around 29-30 ppm is characteristic of the trigonal boronic acid, while tetrahedral boronate species will appear further upfield. The presence of boric acid, a potential degradation product, can be identified by a peak around 19 ppm.[11][13]
Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide information on the thermal stability of the compound, including its melting point and decomposition temperature. A technical guide on the thermal stability of the related 2-nitrophenylboronic acid suggests that TGA can be used to determine the onset of decomposition.[14]
Establishing a Retest Period
For critical applications, it is advisable to establish a retest period for this compound based on stability studies.[15][16][17][18] This involves storing the material under the recommended conditions and periodically testing its purity using a validated analytical method, such as HPLC. A significant change is defined as a failure to meet the established specifications.[16] Based on the data collected, a retest date can be assigned to ensure the material is suitable for use.
Conclusion
The stability of this compound is a critical factor that influences its efficacy in synthetic applications. By understanding the primary degradation pathways—protodeboronation, oxidation, and dehydration—and implementing rigorous storage and handling protocols, researchers can ensure the integrity and reactivity of this valuable reagent. The electronic effects of the chloro and nitro substituents play a significant role in the stability profile of this molecule, generally enhancing its resistance to oxidative degradation while requiring careful control of pH to prevent protodeboronation. Regular analytical testing is recommended to confirm the purity of the material before use, leading to more reliable and reproducible scientific outcomes.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 9. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. rhotaupharma.com [rhotaupharma.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Lewis Acidity of 5-Chloro-2-nitrophenylboronic Acid
This guide provides a comprehensive technical overview of the Lewis acidity of 5-chloro-2-nitrophenylboronic acid, tailored for researchers, scientists, and professionals in drug development. We will delve into the theoretical underpinnings of its acidity, the influence of its chemical structure, and the established methodologies for its quantitative assessment.
Introduction: The Fundamental Lewis Acidity of Boronic Acids
Boronic acids, characterized by the functional group -B(OH)₂, are a fascinating class of molecules that act as Lewis acids. A Lewis acid is defined as a chemical species that can accept an electron pair from a Lewis base. The boron atom in a boronic acid possesses a vacant p-orbital, rendering it electron-deficient and thus electrophilic. This inherent electron deficiency is the origin of its Lewis acidic character.
In aqueous solution, a boronic acid establishes an equilibrium with its corresponding boronate anion. This is not a Brønsted-Lowry acidic dissociation (the release of a proton from a hydroxyl group), but rather the addition of a hydroxide ion to the boron center. This transforms the boron from a trigonal planar, sp² hybridized state to a tetrahedral, sp³ hybridized state. The equilibrium of this reaction is a direct measure of the compound's Lewis acidity, quantified by its acidity constant (pKa). A lower pKa value signifies a stronger Lewis acid, as it indicates a greater propensity to accept a hydroxide ion.
The Lewis acidity of boronic acids is the cornerstone of their diverse applications, from cross-coupling reactions in organic synthesis to their use as sensors and in the development of therapeutic agents that target diol-containing biomolecules like carbohydrates.
The Molecular Architecture of this compound: A Study in Electronic Effects
The Lewis acidity of a phenylboronic acid is profoundly influenced by the nature and position of substituents on the aromatic ring. In the case of this compound, the presence of two potent electron-withdrawing groups, a nitro group (-NO₂) and a chloro group (-Cl), is expected to significantly enhance its Lewis acidity compared to unsubstituted phenylboronic acid.
-
The Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group, primarily through a strong resonance effect (or mesomeric effect, -M) and a significant inductive effect (-I). When positioned at the ortho or para position relative to the boronic acid group, the nitro group can delocalize the electron density from the ring and, by extension, from the boron atom. This delocalization intensifies the electron deficiency of the boron center, making it a more potent Lewis acid. In this compound, the nitro group is in the ortho position, which is expected to have a strong acid-enhancing effect.
-
The Chloro Group (-Cl): The chloro group is also electron-withdrawing, primarily through its inductive effect (-I) due to the high electronegativity of chlorine. It has a weaker, opposing resonance effect (+M) due to the presence of lone pairs on the chlorine atom. However, for halogens, the inductive effect generally outweighs the resonance effect. The chloro group is situated at the meta position relative to the boronic acid, where its inductive effect will be most pronounced.
The synergistic electron-withdrawing properties of the ortho-nitro and meta-chloro substituents create a highly electron-deficient aromatic ring. This, in turn, significantly increases the electrophilicity of the boron atom in this compound, making it a considerably stronger Lewis acid than phenylboronic acid itself.
Quantifying Lewis Acidity: Methodologies and Protocols
The Lewis acidity of boronic acids can be quantitatively assessed through various experimental and computational techniques. The Gutmann-Beckett method is a widely recognized experimental approach, while the calculation of Fluoride Ion Affinity (FIA) is a robust computational method.
The Gutmann-Beckett Method: An Experimental Approach
The Gutmann-Beckett method is an experimental technique used to evaluate the Lewis acidity of a substance in solution.[1][2] It utilizes a probe molecule, triethylphosphine oxide (TEPO), which has a phosphorus atom whose chemical environment is sensitive to the presence of Lewis acids. The ³¹P NMR chemical shift of TEPO is measured in a non-coordinating solvent, and then again in the presence of the Lewis acid . The interaction of the Lewis acidic boron atom with the Lewis basic oxygen atom of TEPO causes a downfield shift in the ³¹P NMR signal. The magnitude of this shift is directly proportional to the strength of the Lewis acid.
The Lewis acidity is quantified by the Acceptor Number (AN), which is calculated using the following formula:
AN = 2.21 x (δ_sample – δ_hexane)
where δ_sample is the ³¹P NMR chemical shift of TEPO in the presence of the Lewis acid, and δ_hexane is the chemical shift of TEPO in a reference non-Lewis acidic solvent, typically hexane (δ = 41.0 ppm).[1]
-
Preparation of the TEPO Solution: Prepare a stock solution of triethylphosphine oxide (TEPO) in a dry, weakly Lewis acidic solvent such as dichloromethane-d₂ (CD₂Cl₂) or benzene-d₆. A typical concentration is 0.05 M.
-
Reference Spectrum: Acquire a ³¹P NMR spectrum of the TEPO solution. The chemical shift of this solution will serve as the reference value.
-
Sample Preparation: In a separate NMR tube, dissolve a known concentration of this compound in the same deuterated solvent. An equimolar concentration relative to TEPO is a good starting point.
-
Adduct Formation: Add an equivalent amount of the TEPO stock solution to the NMR tube containing the boronic acid.
-
NMR Analysis: Acquire the ³¹P NMR spectrum of the mixture. The formation of the Lewis acid-base adduct between the boronic acid and TEPO will result in a new, downfield-shifted ³¹P signal.
-
Calculation of Acceptor Number: Use the observed chemical shift of the adduct in the sample (δ_sample) and the reference chemical shift in hexane (41.0 ppm) to calculate the Acceptor Number (AN).
Due to the equilibrium nature of the adduct formation, it may be necessary to use an excess of the boronic acid and extrapolate the data to infinite excess to obtain a more accurate AN value.[3]
Fluoride Ion Affinity (FIA): A Computational Approach
Fluoride Ion Affinity (FIA) is a theoretical measure of Lewis acidity, defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion.[4][5] A more positive FIA value indicates a stronger Lewis acid.
Lewis Acid + F⁻ → [Lewis Acid-F]⁻
FIA = -ΔH
This method is particularly useful as it provides a direct, quantitative measure of the intrinsic Lewis acidity of a molecule without the influence of solvent effects.
-
Geometry Optimization: The three-dimensional structures of this compound and its fluoride adduct, [this compound-F]⁻, are optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-311+G(d,p).
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy.
-
Enthalpy Calculation: The total electronic energies and thermal corrections are used to calculate the gas-phase enthalpies of the boronic acid and its fluoride adduct at a standard temperature (e.g., 298.15 K). The enthalpy of the fluoride ion is also calculated at the same level of theory.
-
FIA Calculation: The Fluoride Ion Affinity is then calculated as the negative of the reaction enthalpy:
FIA = - [H([Lewis Acid-F]⁻) - (H(Lewis Acid) + H(F⁻))]
For a more comprehensive understanding, solvation effects can be incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[5]
Predicted Lewis Acidity and Comparative Analysis
| Compound | Substituents | Expected Relative Lewis Acidity |
| Phenylboronic acid | None | Baseline |
| 4-Nitrophenylboronic acid | p-NO₂ | Higher |
| 3-Chlorophenylboronic acid | m-Cl | Higher |
| This compound | o-NO₂, m-Cl | Significantly Higher |
The combined and potent electron-withdrawing nature of the ortho-nitro and meta-chloro groups will render this compound a significantly stronger Lewis acid than both monosubstituted analogs and unsubstituted phenylboronic acid. Its pKa is expected to be substantially lower than that of phenylboronic acid (pKa ≈ 8.8).
Conclusion
This compound is poised to be a strong Lewis acid due to the synergistic electron-withdrawing effects of its ortho-nitro and meta-chloro substituents. This enhanced Lewis acidity can be a valuable asset in various applications, including catalysis and the design of novel chemical probes and therapeutic agents. The quantitative assessment of its Lewis acidity can be reliably achieved through established experimental techniques like the Gutmann-Beckett method and computational approaches such as the calculation of Fluoride Ion Affinity. This guide provides the foundational knowledge and practical protocols for researchers to explore and harness the chemical properties of this intriguing molecule.
Visualizations
Figure 1: Equilibrium between a boronic acid and its boronate anion in the presence of a hydroxide ion.
Figure 2: Experimental workflow for the Gutmann-Beckett method.
References
- 1. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 2. alchetron.com [alchetron.com]
- 3. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 5-Chloro-2-nitrophenylboronic Acid: A Technical Guide
This technical guide provides a comprehensive overview of the anticipated spectroscopic data for 5-Chloro-2-nitrophenylboronic acid, a valuable building block in organic synthesis. While direct experimental spectra for this specific compound are not widely published, this document synthesizes predictive data based on established principles of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, supported by data from analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development who utilize substituted phenylboronic acids in their work.
Introduction and Molecular Structure
This compound belongs to the versatile class of arylboronic acids, which are extensively used in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. The strategic placement of the chloro and nitro substituents on the phenyl ring significantly influences the electronic properties and reactivity of the boronic acid moiety. Understanding the spectroscopic signature of this molecule is paramount for reaction monitoring, quality control, and structural verification.
The molecular structure, with the IUPAC numbering of the aromatic carbons, is presented below. The electron-withdrawing nature of both the nitro group (strongly deactivating) and the chlorine atom (weakly deactivating) significantly influences the chemical environment of the aromatic protons and carbons.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR will provide detailed information about the electronic environment of the hydrogen and carbon atoms in the molecule.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the phenyl ring. The chemical shifts are predicted based on the additive effects of the substituents. The nitro group strongly deshields ortho and para protons, while the chloro group has a weaker deshielding effect. The boronic acid group also contributes to the electronic environment.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |
| ~8.2 - 8.4 | d | ~2.5 | H-6 | This proton is ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift. It will appear as a doublet due to coupling with H-4. |
| ~7.8 - 8.0 | dd | ~8.5, 2.5 | H-4 | This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets. Its chemical shift is influenced by the para-nitro group and the ortho-chloro group. |
| ~7.6 - 7.8 | d | ~8.5 | H-3 | This proton is ortho to the boronic acid group and meta to the nitro group. It will appear as a doublet due to coupling with H-4. |
| ~8.5 (broad s) | s | - | B(OH)₂ | The protons of the boronic acid hydroxyl groups are typically broad due to chemical exchange with residual water in the solvent and quadrupolar broadening from the boron nucleus. Their chemical shift can be highly variable depending on concentration and temperature.[1] |
Note: These are predicted values. Actual experimental values may vary based on solvent, concentration, and instrument frequency.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show six signals for the six aromatic carbons. The chemical shifts are influenced by the electronegativity and resonance effects of the substituents.
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~148 - 152 | C-2 | The carbon bearing the nitro group is expected to be significantly downfield due to the strong electron-withdrawing nature of the nitro group. |
| ~138 - 142 | C-5 | The carbon attached to the chlorine atom will be shifted downfield. |
| ~134 - 137 | C-6 | This carbon is ortho to the nitro group and is expected to be deshielded. |
| ~130 - 133 | C-4 | This carbon is influenced by the para-nitro group and ortho-chloro group. |
| ~125 - 128 | C-1 | The carbon attached to the boronic acid group often shows a broad signal and its chemical shift can be variable. It is directly attached to the boron atom. |
| ~120 - 124 | C-3 | This carbon is ortho to the boronic acid group and meta to the other substituents. |
Note: The carbon attached to the boron atom (C-1) may exhibit a broader signal due to quadrupolar relaxation of the boron nucleus.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural analysis.
Caption: General workflow for NMR data acquisition and analysis.
-
Sample Preparation : Dissolve 10-20 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[1]
-
Instrumentation : Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion.[1]
-
¹H NMR Acquisition :
-
Pulse Sequence : Standard single-pulse.
-
Number of Scans : 16-64, depending on concentration.
-
Relaxation Delay : 1-5 seconds.[1]
-
-
¹³C NMR Acquisition :
-
Data Processing : The raw data should be processed using appropriate software, involving Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.
Predicted IR Absorption Bands
The IR spectrum of this compound will be characterized by absorptions corresponding to the O-H, C-H, N-O, C=C, C-Cl, and B-O bonds.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Rationale |
| 3200 - 3550 | O-H stretch (B-OH) | Strong, broad | The hydroxyl groups of the boronic acid will show a broad absorption due to intermolecular hydrogen bonding. |
| 3000 - 3100 | Aromatic C-H stretch | Medium | Characteristic for C-H bonds on an aromatic ring.[2] |
| 1500 - 1660 | NO₂ asymmetric stretch | Strong | The nitro group has two characteristic strong stretching vibrations.[3] |
| 1260 - 1390 | NO₂ symmetric stretch | Strong | The symmetric stretch of the nitro group.[3] |
| 1600 - 1400 | C=C aromatic ring stretch | Medium to weak | Multiple bands are expected for the aromatic ring skeletal vibrations.[2] |
| 1300 - 1400 | B-O stretch | Strong | The boron-oxygen single bond stretch is a characteristic feature of boronic acids. |
| 600 - 800 | C-Cl stretch | Medium to strong | The carbon-chlorine bond vibration typically appears in this region.[3] |
| 650 - 1000 | Aromatic C-H bend (out-of-plane) | Strong | The substitution pattern on the benzene ring will influence the exact position of these bands. |
Experimental Protocol for IR Data Acquisition
A common and straightforward method for acquiring the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup : Ensure the FTIR spectrometer and ATR accessory are clean and a background spectrum has been collected.
-
Sample Application : Place a small amount of the solid this compound sample directly on the ATR crystal.
-
Data Acquisition : Apply pressure to ensure good contact between the sample and the crystal, and collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing : The resulting spectrum is processed to show absorbance or transmittance as a function of wavenumber.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound based on fundamental principles and data from related compounds. The predicted ¹H NMR, ¹³C NMR, and IR data serve as a valuable reference for scientists working with this compound, aiding in its identification and characterization. The provided experimental protocols offer a standardized approach to obtaining high-quality spectral data. It is recommended that this predictive information be confirmed with experimental data once it becomes available.
References
A Senior Application Scientist's Guide to 5-Chloro-2-nitrophenylboronic Acid: From Procurement to Application
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Utility of 5-Chloro-2-nitrophenylboronic Acid
This compound (CAS Number: 164349-33-3) is a substituted arylboronic acid that has garnered significant interest within the realms of medicinal chemistry and materials science.[1] Its strategic importance lies in its utility as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2] The presence of a chloro substituent and a nitro group on the phenyl ring offers chemists a versatile scaffold for the synthesis of complex biaryl and heteroaryl structures, which are prevalent in many biologically active compounds and functional materials.[3] This guide provides an in-depth technical overview of this compound, from identifying reliable commercial suppliers to its practical application in a laboratory setting, with a focus on the underlying scientific principles.
Commercial Sourcing of this compound
The successful execution of any synthetic protocol begins with high-quality starting materials. For this compound, several reputable chemical suppliers offer various grades and quantities. When selecting a supplier, researchers should consider not only the purity of the compound but also the availability of technical data, such as Certificates of Analysis (CofA), and responsive customer support.
| Supplier | Purity | Available Quantities | Notes |
| Sigma-Aldrich | Typically ≥95% | Gram to multi-gram scale | Offers detailed safety data sheets and may provide technical support.[4] |
| Santa Cruz Biotechnology | Research grade | Gram quantities | Primarily for research use only.[5] |
| ChemicalBook | Varies by listing | Gram to kilogram scale | Acts as an aggregator for multiple suppliers, allowing for comparison.[6] |
| BLD Pharm | Varies | Gram to kilogram scale | Provides access to documentation like NMR and HPLC data for some products.[7] |
| CymitQuimica | Varies | Gram quantities | European supplier.[8] |
It is imperative to consult the supplier's specific documentation for lot-to-lot variability in purity and physical state.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is crucial for its proper handling, storage, and use in reactions.
| Property | Value | Source |
| Molecular Formula | C₆H₅BClNO₄ | [5] |
| Molecular Weight | 201.37 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 236-238 °C | [2] |
| Boiling Point | 392.9 ± 52.0 °C (Predicted) | [2] |
| Density | 1.54 ± 0.1 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in organic solvents like dimethyl sulfoxide and ethanol; insoluble in water. | [2] |
Storage and Handling: Arylboronic acids are known to be sensitive to moisture and can undergo protodeboronation (loss of the boronic acid group).[9] Therefore, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated to maintain its integrity.[10] When handling, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood to avoid inhalation of the powder.[10]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds, for which its discoverers were awarded the Nobel Prize in Chemistry in 2010.[3] This reaction couples an organoboron compound (like this compound) with an organohalide in the presence of a palladium catalyst and a base.[3]
The Catalytic Cycle Explained
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
1. Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (Ar-X), forming a Pd(II) complex.
2. Ligand Exchange/Transmetalation: The base plays a crucial role in activating the boronic acid. It can either form a more nucleophilic boronate species (Ar'-B(OH)₃⁻) or generate a palladium-alkoxide/hydroxide complex. This facilitates the transfer of the organic group from the boron atom to the palladium center, a step known as transmetalation.
3. Reductive Elimination: The two organic groups on the palladium complex (Ar and Ar') couple, forming the desired biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
A Practical, Step-by-Step Protocol for Suzuki-Miyaura Coupling
This protocol provides a general framework for the coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Water (degassed)
-
Schlenk flask or reaction vial with a stir bar
-
Inert atmosphere (Argon or Nitrogen)
Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (e.g., 1-5 mol%), and the base (2-3 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe. The addition of water is often beneficial for the solubility of the base and can accelerate the transmetalation step.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.
Conclusion and Future Outlook
This compound is a valuable and versatile reagent for the synthesis of complex organic molecules, particularly through the robust and reliable Suzuki-Miyaura cross-coupling reaction. By understanding the underlying principles of this reaction, carefully selecting high-quality reagents from reputable suppliers, and adhering to proper handling and experimental protocols, researchers can effectively leverage this building block in their synthetic endeavors. The continued application of such strategic reagents will undoubtedly propel further innovation in drug discovery and materials science.
References
- 1. chembk.com [chembk.com]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Nitrophenylboronic acid = 95 5570-19-4 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 532924-25-7 [chemicalbook.com]
- 6. 532924-25-7|(5-Chloro-2-nitrophenyl)boronic acid|BLD Pharm [bldpharm.com]
- 7. (5-Chloro-2-nitrophenyl)boronic acid | CymitQuimica [cymitquimica.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. 5-CHLORO-2-HYDROXYPHENYLBORONIC ACID(89488-25-5) 1H NMR spectrum [chemicalbook.com]
- 10. 5570-19-4|(2-Nitrophenyl)boronic acid|BLD Pharm [bldpharm.com]
The Strategic Utility of 5-Chloro-2-nitrophenylboronic Acid in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
In the landscape of contemporary drug discovery, the strategic selection of building blocks is paramount to the efficient synthesis of complex and effective therapeutic agents. Among the vast arsenal of reagents available to the medicinal chemist, substituted phenylboronic acids have carved out a significant niche, primarily due to their versatility in palladium-catalyzed cross-coupling reactions. This technical guide delves into the specific roles and applications of 5-Chloro-2-nitrophenylboronic acid, a uniquely functionalized intermediate that offers distinct advantages in the construction of sophisticated molecular architectures. We will explore its chemical properties, its strategic use in the synthesis of kinase inhibitors, and provide detailed, field-proven protocols for its application. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.
Introduction: The Ascendancy of Boronic Acids in Drug Discovery
Boronic acids and their derivatives have become indispensable tools in medicinal chemistry.[1][2] Their stability, low toxicity, and, most notably, their reactivity in the Suzuki-Miyaura cross-coupling reaction have revolutionized the formation of carbon-carbon bonds.[3] This reaction allows for the efficient and modular assembly of biaryl and heteroaryl structures, which are privileged motifs in a vast number of biologically active molecules.[4] The Food and Drug Administration (FDA) has approved several boronic acid-containing drugs, underscoring their therapeutic potential not only as intermediates but also as pharmacophores that can interact with biological targets.[5]
This compound (C6H5BClNO4, CAS 532924-25-7) is a derivative of phenylboronic acid that presents a unique combination of substituents, offering a handle for diverse synthetic transformations and influencing the electronic properties of the molecule.[6] This guide will elucidate the strategic advantages conferred by the chloro and ortho-nitro functionalities of this reagent.
Physicochemical Properties and Reactivity Profile
The chloro and nitro groups on the phenyl ring of this compound significantly influence its reactivity. The strong electron-withdrawing nature of the ortho-nitro group decreases the nucleophilicity of the arylboronic acid. This can impact the transmetalation step of the Suzuki-Miyaura catalytic cycle. Furthermore, the ortho-nitro group introduces considerable steric hindrance around the boronic acid moiety. This steric bulk can be a challenge but can also be exploited for regioselective synthesis.
A comparative analysis of nitrophenylboronic acid isomers in Suzuki-Miyaura coupling reactions generally shows a reactivity trend of para > meta >> ortho. The significantly lower reactivity of the ortho-isomer is attributed to the profound impact of steric hindrance. This necessitates the use of more active catalyst systems and potentially longer reaction times to achieve high yields.
Core Application: A Versatile Building Block for Kinase Inhibitors
Kinase inhibitors are a cornerstone of modern oncology and the treatment of inflammatory diseases. A significant portion of these inhibitors feature a substituted pyrimidine core. The Suzuki-Miyaura coupling is a key reaction for the synthesis of these scaffolds, and this compound serves as a valuable precursor for introducing a functionalized aminophenyl group.
Case Study: Synthesis of an Intermediate for Anaplastic Lymphoma Kinase (ALK) Inhibitors
Anaplastic Lymphoma Kinase (ALK) is a validated target in certain types of cancer, and several ALK inhibitors have been developed. The synthesis of these complex molecules often relies on a modular approach, where key fragments are synthesized separately and then coupled. While direct synthesis of a named drug using this compound is not explicitly detailed in readily available literature, its structural analogs are key starting materials for ALK inhibitors like Brigatinib. The synthesis of the crucial intermediate, 2-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperazinyl]-aniline, is achieved from 2-nitro-5-fluoroanisole, a compound structurally and electronically similar to this compound.
The general synthetic strategy involves the reduction of the nitro group to an aniline, which then participates in further coupling reactions to build the final kinase inhibitor. The chloro-substituent on the boronic acid can be retained in the final molecule to modulate its physicochemical properties or can be a site for further functionalization.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific substrates and desired outcomes.
General Protocol for Suzuki-Miyaura Coupling with a Pyrimidine Halide
This protocol outlines a typical procedure for the coupling of an arylboronic acid, such as this compound, with a chloropyrimidine derivative.
Materials:
-
This compound
-
Substituted chloropyrimidine
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)
-
Base (e.g., K2CO3, Cs2CO3, K3PO4)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, DME)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the substituted chloropyrimidine (1.0 eq), this compound (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (0.01-0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reduction of the Nitro Group
The nitro group of the coupled product can be reduced to an amine, which is a common functional group in kinase inhibitors, enabling interaction with the hinge region of the kinase.
Materials:
-
Nitro-biaryl compound from the Suzuki coupling
-
Reducing agent (e.g., Fe/NH4Cl, SnCl2·2H2O, H2/Pd-C)
-
Solvent (e.g., Ethanol, Ethyl acetate, Methanol)
Procedure (using Iron and Ammonium Chloride):
-
Dissolve the nitro-biaryl compound in a mixture of ethanol and water.
-
Add ammonium chloride followed by iron powder.
-
Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction and filter through a pad of celite.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Extract the residue with ethyl acetate and wash with water.
-
Dry the organic layer, concentrate, and purify the product as needed.
Data Presentation
| Parameter | Description |
| CAS Number | 532924-25-7 |
| Molecular Formula | C6H5BClNO4 |
| Molecular Weight | 201.37 g/mol |
| Appearance | Off-white to yellow powder |
| Solubility | Soluble in methanol, DMSO, and DMF |
| Storage | Store in a cool, dry place away from light and moisture |
Conclusion and Future Perspectives
This compound is a highly versatile and strategic building block in medicinal chemistry. Its unique substitution pattern, while presenting certain reactivity challenges, offers opportunities for the synthesis of complex and highly functionalized molecules, particularly in the realm of kinase inhibitors. The ortho-nitro group serves as a masked amine, which, after its unmasking post-coupling, can be a critical pharmacophoric element. The chloro substituent provides a means to fine-tune the electronic and lipophilic properties of the final compound. As the demand for novel and selective kinase inhibitors continues to grow, the strategic application of such well-defined building blocks will remain a cornerstone of successful drug discovery programs. Further exploration into novel catalytic systems that can efficiently overcome the steric hindrance of the ortho-nitro group will undoubtedly expand the utility of this valuable reagent.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Rational design, synthesis, and biological evaluation of Pan-Raf inhibitors to overcome resistance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. usbio.net [usbio.net]
Methodological & Application
The Strategic Execution of Suzuki-Miyaura Couplings with 5-Chloro-2-nitrophenylboronic Acid: An In-Depth Guide
Preamble: Navigating the Challenges of a Sterically and Electronically Demanding Substrate
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the edifice of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2][3] This guide delves into the specific application of this powerful transformation to a particularly challenging substrate: 5-chloro-2-nitrophenylboronic acid. The presence of an ortho-nitro group and a para-chloro substituent introduces a confluence of steric hindrance and potent electron-withdrawing effects. These characteristics can significantly impede the reaction, primarily by slowing the critical transmetalation step in the catalytic cycle and increasing the risk of competitive side reactions like protodeboronation.[1]
This document serves as a comprehensive protocol and application note for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deep, mechanistic understanding of the process, empowering the user to not only execute the reaction successfully but also to troubleshoot and adapt the protocol for various coupling partners. We will explore the causal relationships behind reagent selection and reaction parameter optimization, ensuring a robust and reproducible methodology.
Mechanistic Underpinnings: The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the Suzuki-Miyaura reaction mechanism is paramount to appreciating the nuances of coupling with this compound. The generally accepted catalytic cycle proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5]
-
Oxidative Addition: The cycle commences with the insertion of a low-valent Palladium(0) complex into the carbon-halide bond of the aryl halide (or pseudohalide) coupling partner. This step forms a Pd(II) intermediate. The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[3]
-
Transmetalation: This is often the rate-limiting step, particularly for challenging substrates.[1][6] An activated organoboron species, formed by the reaction of the boronic acid with a base, transfers its organic moiety to the Pd(II) complex. The base is critical for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transfer.[5]
-
Reductive Elimination: In the final step, the two organic partners on the Pd(II) complex couple, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[4]
The ortho-nitro group in this compound exerts a strong electron-withdrawing effect, which reduces the nucleophilicity of the ipso-carbon attached to the boron atom, thereby hindering the transmetalation step.[1] Furthermore, the steric bulk of the nitro group can sterically impede the approach of the boronic acid to the palladium center.
Figure 1: A generalized representation of the Suzuki-Miyaura catalytic cycle. The transmetalation step is often the bottleneck when using sterically and electronically demanding substrates like this compound.
Strategic Reagent Selection and Protocol Optimization
Given the challenges posed by this compound, a judicious selection of catalyst, ligand, base, and solvent is not merely beneficial but essential for success.
The Catalyst System: Palladium Source and Ligand Choice
The choice of the palladium source and, more critically, the phosphine ligand, directly influences catalytic activity, stability, and selectivity.
-
Palladium Precatalyst: Standard palladium sources such as Pd(OAc)₂ (Palladium(II) acetate) or Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) are commonly used. Pd(II) sources require in situ reduction to the active Pd(0) species, which is often facilitated by the phosphine ligand. For enhanced reliability and activity, pre-formed palladium precatalysts, such as the Buchwald G3 or G4 palladacycles (e.g., XPhos Pd G3), are highly recommended as they ensure efficient generation of the active catalyst.
-
Ligand Selection: This is the most critical parameter for coupling hindered and electron-deficient substrates.
-
Bulky, Electron-Rich Monophosphine Ligands (Buchwald Ligands): Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are the gold standard for challenging Suzuki couplings. Their steric bulk promotes the reductive elimination step, while their electron-rich nature facilitates the oxidative addition of less reactive aryl chlorides.[7][8]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and possess significant steric bulk, which can enhance catalytic activity and stability, often leading to excellent yields even with low catalyst loadings.[5][6]
-
Triphenylphosphine (PPh₃): While a workhorse ligand for simpler Suzuki reactions, PPh₃ is generally less effective for sterically hindered substrates like this compound and may require higher temperatures and catalyst loadings, often resulting in lower yields.[6]
-
Recommendation: For the Suzuki coupling of this compound, the use of a Buchwald ligand, such as SPhos or XPhos , is strongly advised to overcome the steric and electronic hurdles.
The Role of the Base and Solvent System
-
Base Selection: A stronger base is typically required to facilitate the formation of the boronate species from the electron-deficient this compound.
-
Potassium Phosphate (K₃PO₄): An effective and commonly used base for challenging couplings.
-
Cesium Carbonate (Cs₂CO₃): A strong inorganic base that often provides excellent results.
-
Potassium Fluoride (KF): Can be effective, particularly if base-labile functional groups are present in the coupling partners.[5]
-
Sodium Carbonate (Na₂CO₃): A weaker base, which may be less effective for this specific substrate.
-
-
Solvent System: A polar aprotic solvent, often in combination with water, is typically employed. The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.
-
1,4-Dioxane/Water: A very common and effective solvent mixture.
-
Toluene/Water: Another widely used biphasic system.
-
Tetrahydrofuran (THF)/Water: A suitable alternative.
-
Recommendation: A combination of K₃PO₄ as the base in a 1,4-dioxane/water solvent system provides a robust starting point for optimization.
Quantitative Data Summary: Recommended Reaction Parameters
The following table provides a recommended starting point for the Suzuki coupling of this compound with a generic aryl bromide.
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | 1.0 equivalent | Limiting reagent |
| This compound | 1.2 - 1.5 equivalents | Excess ensures complete consumption of the halide |
| Palladium Precatalyst | Pd(OAc)₂ (2 mol%) or XPhos Pd G3 (2 mol%) | Standard or pre-activated catalyst source |
| Ligand | SPhos or XPhos (4 mol%) | Bulky, electron-rich ligand to overcome hindrance |
| Base | K₃PO₄ (3.0 equivalents) | Strong base to activate the electron-deficient boronic acid |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1 v/v) | Polar aprotic/aqueous mixture to dissolve reagents |
| Temperature | 80 - 110 °C | Elevated temperature to drive the reaction to completion |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the Pd(0) catalyst and phosphine ligand |
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Deionized Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Argon or Nitrogen)
Figure 2: A high-level experimental workflow for the Suzuki coupling protocol.
Procedure:
-
Vessel Preparation: To a flame-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), K₃PO₄ (3.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol) under an inert atmosphere.
-
Causality: Flame-drying removes adsorbed water, which can interfere with the reaction. Performing additions under an inert atmosphere prevents the degradation of the catalyst and ligand.
-
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., a 4:1 ratio, to achieve a concentration of ~0.1 M with respect to the aryl halide) to the vessel via syringe.
-
Causality: Degassing the solvents by sparging with an inert gas for 15-30 minutes removes dissolved oxygen, which can oxidize the active Pd(0) catalyst.
-
-
Reaction Execution: Seal the vessel and place it in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously for 2-12 hours.
-
Causality: Vigorous stirring is essential in biphasic mixtures to ensure efficient mixing and mass transfer between the organic and aqueous phases. Elevated temperature provides the necessary activation energy for the reaction.
-
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the limiting reagent (aryl bromide).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).
Troubleshooting and Field-Proven Insights
Even with an optimized protocol, challenges can arise. Below is a guide to common issues and their solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded Pd source or ligand).2. Insufficiently degassed solvents/reagents.3. Ineffective base or insufficient amount. | 1. Use a fresh palladium source and ligand, or a more robust pre-catalyst (e.g., XPhos Pd G4).2. Ensure rigorous degassing procedures.3. Switch to a stronger base like Cs₂CO₃ or increase the equivalents of K₃PO₄. |
| Significant Protodeboronation of Boronic Acid | 1. Presence of excess water or protic sources.2. Reaction temperature is too high or reaction time is too long. | 1. Use anhydrous solvents and dry reagents thoroughly. Minimize the amount of water in the solvent system.2. Attempt the reaction at a lower temperature (e.g., 80 °C) and monitor carefully to avoid prolonged heating after completion. |
| Formation of Homocoupled Byproducts | 1. Presence of oxygen.2. Use of a Pd(II) precatalyst with slow reduction to Pd(0). | 1. Improve inert atmosphere techniques.2. Use a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that rapidly forms the active species. |
Conclusion: Enabling a Challenging Transformation
The Suzuki-Miyaura coupling of this compound is a challenging yet highly valuable transformation for the synthesis of complex biaryl structures. Success hinges on a rational approach that directly addresses the steric and electronic demands of the substrate. By employing bulky, electron-rich phosphine ligands, strong inorganic bases, and carefully controlled reaction conditions, researchers can reliably achieve high yields of the desired products. This guide provides the foundational knowledge and a robust experimental framework to empower scientists to confidently utilize this important building block in their synthetic endeavors.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Utilization of 5-Chloro-2-nitrophenylboronic Acid in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: Navigating the Challenges and Opportunities of a Unique Building Block
For researchers, scientists, and professionals in drug development, the strategic construction of carbon-carbon and carbon-heteroatom bonds is a cornerstone of molecular design and synthesis. Palladium-catalyzed cross-coupling reactions have emerged as an indispensable tool in this endeavor. This guide focuses on a particularly intriguing, yet challenging, building block: 5-Chloro-2-nitrophenylboronic acid .
The unique substitution pattern of this arylboronic acid, featuring a sterically demanding ortho-nitro group and an electron-withdrawing meta-chloro group, presents distinct challenges to conventional cross-coupling methodologies. The electronic deactivation and steric hindrance can significantly impact reaction kinetics, particularly the transmetalation step in the catalytic cycle. However, it is these very features that make the resulting 2-nitrobiaryl scaffolds valuable pharmacophores in medicinal chemistry, appearing in a range of biologically active molecules.
This document provides an in-depth technical guide to effectively utilize this compound in three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira couplings. By understanding the underlying mechanistic principles and adopting optimized protocols, researchers can harness the synthetic potential of this versatile reagent.
The Structural and Electronic Landscape of this compound
The reactivity of this compound in palladium-catalyzed cross-coupling is fundamentally governed by the interplay of its substituents.
-
The ortho-Nitro Group: This strongly electron-withdrawing group significantly reduces the electron density of the phenyl ring, thereby decreasing the nucleophilicity of the carbon atom attached to the boron. This electronic effect can slow down the transmetalation step of the catalytic cycle, which is often the rate-determining step for electron-deficient boronic acids.[1] Furthermore, the steric bulk of the ortho-nitro group can hinder the approach of the boronic acid to the palladium center, further impeding transmetalation.[2]
-
The meta-Chloro Group: As an electron-withdrawing group, the chloro substituent further contributes to the deactivation of the boronic acid, albeit to a lesser extent than the ortho-nitro group.
This combination of steric and electronic effects necessitates careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, to achieve efficient coupling.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)–C(sp²) bonds and is widely used in the synthesis of biaryl compounds.[3] The coupling of this compound with (hetero)aryl halides provides access to a variety of substituted 2-nitrobiaryls, which are precursors to medicinally relevant compounds.[4]
Mechanistic Considerations for an Electron-Deficient Substrate
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] For sterically hindered and electron-deficient boronic acids like this compound, the transmetalation step is often the most challenging.[1]
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
To overcome the sluggish transmetalation, several strategies can be employed:
-
Ligand Selection: Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu laboratories (e.g., SPhos, XPhos, RuPhos), are often crucial. These ligands stabilize the monoligated palladium species, which are believed to be the active catalysts, and facilitate both oxidative addition and reductive elimination.[6][7] N-heterocyclic carbene (NHC) ligands can also be effective due to their strong σ-donating properties.[5]
-
Base Selection: The choice of base is critical for activating the boronic acid to form the more nucleophilic boronate species. For challenging substrates, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[7]
-
Solvent System: Aprotic polar solvents like dioxane, THF, or DMF, often in combination with water, are commonly used. The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the boronate.
Recommended Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization depending on the specific aryl halide used.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or chloride)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-formed catalyst like Pd(PPh₃)₄)
-
Phosphine ligand (e.g., SPhos or XPhos)
-
Base (e.g., K₃PO₄ or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Degassed water
Experimental Workflow:
Figure 2: General workflow for Suzuki-Miyaura coupling.
Detailed Step-by-Step Protocol:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₃PO₄, 2-3 equivalents).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 1.2-1.5 equivalents relative to Pd).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 solvent-to-water ratio) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Starting Condition | Optimization Strategy |
| Catalyst | Pd₂(dba)₃ (2.5 mol%) / SPhos (6 mol%) | Screen other bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or NHC-Pd complexes. |
| Base | K₃PO₄ (3 equiv.) | Try other bases like Cs₂CO₃ or K₂CO₃. The choice of base can be solvent-dependent. |
| Solvent | 1,4-Dioxane/H₂O (10:1) | Other solvent systems like toluene/H₂O or THF/H₂O can be explored. |
| Temperature | 100 °C | Adjust the temperature between 80-120 °C. Higher temperatures may be required for less reactive aryl chlorides. |
Heck Reaction: Arylation of Alkenes
The Heck reaction provides a means to form a new carbon-carbon bond between an aryl group and an alkene.[4] While traditionally performed with aryl halides, the use of arylboronic acids in oxidative Heck reactions has gained traction as a more environmentally benign alternative.[8][9]
Mechanistic Considerations
The catalytic cycle of the oxidative Heck reaction using an arylboronic acid differs from the traditional Heck reaction. It typically involves the generation of a Pd(II) species, which then undergoes transmetalation with the arylboronic acid. This is followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and a Pd(0) species. An oxidant is then required to regenerate the active Pd(II) catalyst.[8] However, base- and oxidant-free protocols have also been developed.[8]
Figure 3: Simplified Catalytic Cycle for the Oxidative Heck Reaction.
For this compound, the electron-withdrawing nature of the substituents can make the oxidative Heck reaction more favorable compared to electron-rich arylboronic acids.[10]
Recommended Protocol for the Heck Reaction
This protocol is adapted from general procedures for the Heck reaction of arylboronic acids with alkenes and may require optimization.
Materials:
-
This compound
-
Alkene (e.g., styrene, acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Oxidant (e.g., benzoquinone, Cu(OAc)₂) (if required by the specific protocol)
-
Base (e.g., triethylamine or an inorganic base, if required)
-
Anhydrous, degassed solvent (e.g., DMF, DMAc, or toluene)
Detailed Step-by-Step Protocol:
-
In a Schlenk tube, dissolve this compound (1.0 equivalent) and the alkene (1.2-1.5 equivalents) in the chosen solvent.
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%).
-
If required, add the oxidant and/or base.
-
Degas the mixture by three freeze-pump-thaw cycles or by sparging with an inert gas.
-
Heat the reaction to the desired temperature (typically 80-120 °C) and stir until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and dilute with an organic solvent.
-
Filter the mixture to remove any precipitated palladium black.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
| Parameter | Starting Condition | Optimization Strategy |
| Catalyst | Pd(OAc)₂ (5 mol%) | Other Pd(II) sources can be tested. Ligands such as phosphines may be beneficial. |
| Oxidant | Benzoquinone (2 equiv.) | Explore other oxidants like Cu(OAc)₂ or O₂ (air). Oxidant-free conditions may also be possible.[8] |
| Solvent | DMF | Toluene, DMAc, or acetonitrile can be screened. |
| Temperature | 100 °C | Varying the temperature between 80-140 °C may improve yields. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically co-catalyzed by palladium and copper.[9] While the direct use of arylboronic acids in a Sonogashira-type reaction is less common, protocols have been developed for this transformation.[1][11][12]
Mechanistic Considerations
The mechanism of the Sonogashira-type coupling of arylboronic acids with terminal alkynes is not as well-established as the traditional reaction with aryl halides. It is believed to proceed through a Pd(0)/Pd(II) or a Au(I)/Au(III) catalytic cycle, depending on the catalyst used.[11] In a palladium-catalyzed cycle, the reaction likely involves the oxidative addition of an activated alkyne to the Pd(0) center, followed by transmetalation with the arylboronic acid and subsequent reductive elimination.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 11. BJOC - Au(I)/Au(III)-catalyzed Sonogashira-type reactions of functionalized terminal alkynes with arylboronic acids under mild conditions [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 5-Chloro-2-nitrophenylboronic acid in Pharmaceutical Synthesis
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the applications of 5-Chloro-2-nitrophenylboronic acid (CAS 532924-25-7) in pharmaceutical synthesis. We will explore its strategic importance as a versatile building block, focusing on its utility in constructing complex molecular architectures central to modern drug discovery. The guide furnishes not only the theoretical underpinnings of its primary applications but also provides detailed, field-proven experimental protocols. We delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-yield, reproducible results.
Introduction: A Multifunctional Building Block
This compound is a bifunctional reagent of significant interest in medicinal chemistry. Its molecular structure is primed for sequential, regioselective modifications, making it a powerful tool for generating molecular diversity.
-
The Boronic Acid Moiety: This group is the workhorse for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most robust and widely used methods for forming carbon-carbon bonds in pharmaceutical manufacturing.[1][2][3] The stability, low toxicity, and broad functional group tolerance of boronic acids make them ideal for complex syntheses.[1][4]
-
The Ortho-Nitro Group: This strongly electron-withdrawing group serves two purposes. First, it influences the electronic properties of the aromatic ring and its reactivity in the cross-coupling step. Second, and more importantly, it acts as a masked amino group. The nitro group can be selectively reduced to an aniline derivative post-coupling, providing a nucleophilic handle for subsequent cyclization or derivatization steps.
-
The Meta-Chloro Group: The chlorine atom provides an additional site for modification (e.g., through nucleophilic aromatic substitution under certain conditions) and significantly modulates the lipophilicity and metabolic stability of the final compound, which are critical parameters in drug design.
This unique combination of functional groups allows for a modular and convergent approach to synthesizing complex biaryl and heterocyclic scaffolds, which are prevalent in many classes of therapeutic agents, particularly kinase inhibitors.[5][6]
| Compound Properties | |
| IUPAC Name | (5-chloro-2-nitrophenyl)boronic acid |
| CAS Number | 532924-25-7[7] |
| Molecular Formula | C₆H₅BClNO₄[7] |
| Molecular Weight | 201.4 g/mol [7] |
| Appearance | Typically a yellow to tan crystalline powder |
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the cornerstone application for this reagent, enabling the synthesis of complex biaryl structures.[3] The reaction couples the boronic acid with an organohalide or triflate, catalyzed by a palladium(0) complex.[2][8]
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism is key to troubleshooting and optimizing the reaction. The cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-limiting step.[9][10]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic borate species.[9]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of 2-(Pyridin-3-yl)-4-chloro-1-nitrobenzene
This protocol details the synthesis of a biaryl intermediate common in the development of kinase inhibitors. The coupling partner, 3-bromopyridine, is frequently found in pharmacologically active molecules.
Objective: To couple this compound with 3-bromopyridine to form a key biaryl intermediate.
Materials:
-
This compound (1.0 eq, 2.01 g, 10.0 mmol)
-
3-Bromopyridine (1.1 eq, 1.05 mL, 11.0 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 eq, 245 mg, 0.3 mmol)
-
Potassium Carbonate (K₂CO₃) (3.0 eq, 4.14 g, 30.0 mmol)
-
1,4-Dioxane (50 mL)
-
Deionized Water (12.5 mL)
Step-by-Step Methodology:
-
Vessel Preparation: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (2.01 g), 3-bromopyridine (1.05 mL), Pd(dppf)Cl₂·CH₂Cl₂ (245 mg), and potassium carbonate (4.14 g).
-
Causality Note: Pd(dppf)Cl₂ is chosen for its high efficiency and stability in coupling with heteroaryl halides. The bulky dppf ligand facilitates the reductive elimination step and prevents catalyst decomposition. K₂CO₃ is a moderately strong base sufficient to activate the boronic acid for transmetalation without causing unwanted side reactions.[3]
-
-
Solvent Addition & Degassing: Add 1,4-dioxane (50 mL) and deionized water (12.5 mL). The biphasic mixture is crucial for dissolving both the organic substrates and the inorganic base. Degas the mixture thoroughly for 15-20 minutes by bubbling nitrogen through the solution.
-
Causality Note: Oxygen must be removed from the reaction mixture as it can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction: Heat the reaction mixture to 85-90 °C under a nitrogen atmosphere and stir vigorously for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting boronic acid is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (100 mL) and water (50 mL). Separate the organic layer. Wash the organic layer with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 95:5 to 80:20) to afford the pure product.
| Parameter | Condition | Rationale | Typical Yield |
| Catalyst | Pd(dppf)Cl₂ | Robust for heteroaryl couplings | 85-95% |
| Base | K₂CO₃, Cs₂CO₃ | Effective borate formation | |
| Solvent | Dioxane/H₂O, Toluene/EtOH/H₂O | Good solubility for reagents | |
| Temperature | 80-100 °C | Provides sufficient energy to overcome activation barriers |
Application in Heterocycle Synthesis
The true synthetic power of this compound is realized in multi-step syntheses where the nitro group is transformed. The reduction of the nitro group to an amine ortho to the newly installed aryl ring creates a perfect precursor for a variety of pharmaceutically relevant nitrogen-containing heterocycles.[11][12][13]
Caption: General workflow for synthesizing N-heterocycles.
Protocol 2: Two-Step Synthesis of a Substituted Benzimidazole
This protocol demonstrates the conversion of the biaryl intermediate from Protocol 1 into a benzimidazole scaffold, a privileged structure in medicinal chemistry known for a wide range of biological activities.
Objective: To reduce the nitro group of the biaryl intermediate and subsequently cyclize it to form a benzimidazole ring.
Step A: Nitro Group Reduction
Materials:
-
2-(Pyridin-3-yl)-4-chloro-1-nitrobenzene (from Protocol 1) (1.0 eq, 2.34 g, 10.0 mmol)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (5.0 eq, 11.28 g, 50.0 mmol)
-
Ethanol (Absolute, 100 mL)
-
Concentrated Hydrochloric Acid (HCl) (5 mL)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the nitro-biaryl compound (2.34 g) in absolute ethanol (100 mL).
-
Reagent Addition: Add Tin(II) chloride dihydrate (11.28 g) to the solution. Stir for 5 minutes, then slowly add concentrated HCl (5 mL).
-
Causality Note: SnCl₂ in acidic media is a classic and reliable method for the reduction of aromatic nitro groups. It is tolerant of many functional groups, including halogens and pyridine rings.
-
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 2-3 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the ethanol. Carefully neutralize the acidic residue by slowly adding saturated NaHCO₃ solution until effervescence ceases and the pH is ~8.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude aniline product, 5-chloro-2-(pyridin-3-yl)aniline, which is often used in the next step without further purification.
Step B: Benzimidazole Formation (Phillips Condensation)
Materials:
-
Crude 5-chloro-2-(pyridin-3-yl)aniline (from Step A) (~10.0 mmol)
-
Formic Acid (88%) (30 mL)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
Step-by-Step Methodology:
-
Reaction Setup: Place the crude aniline from the previous step into a 100 mL round-bottom flask. Add formic acid (30 mL).
-
Causality Note: Formic acid serves as both the reagent (source of the C2 carbon of the benzimidazole) and the acidic catalyst for the condensation and subsequent cyclization/dehydration.
-
-
Reaction: Heat the mixture to reflux (100-110 °C) for 3-4 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (~100 g). Neutralize the solution by slowly adding saturated NaHCO₃ solution until the pH is basic.
-
Isolation: The product often precipitates upon neutralization. Collect the solid by vacuum filtration. If no solid forms, extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Purification: Wash the collected solid with cold water and dry under vacuum. If necessary, the product can be recrystallized from an ethanol/water mixture or purified by column chromatography to yield the final benzimidazole product.
Conclusion
This compound is more than a simple coupling reagent; it is a strategic linchpin for the convergent synthesis of complex pharmaceutical targets. Its ability to participate in robust C-C bond formation via the Suzuki-Miyaura reaction, followed by a facile nitro-to-amine transformation, opens a direct and efficient pathway to high-value biaryl and heterocyclic scaffolds. The protocols and principles outlined in this guide demonstrate its utility and provide a solid foundation for its successful implementation in drug discovery and development programs.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. nobelprize.org [nobelprize.org]
- 10. thermofishersci.in [thermofishersci.in]
- 11. mdpi.com [mdpi.com]
- 12. Item - The synthesis of novel nitrogen containing heterocycles - University of Wollongong - Figshare [ro.uow.edu.au]
- 13. Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 5-Chloro-2-nitrophenylboronic Acid
Introduction: Navigating the Challenges of Electron-Deficient Suzuki-Miyaura Couplings
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and a broad tolerance for various functional groups.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on conducting the Suzuki-Miyaura reaction with a particularly challenging substrate: 5-Chloro-2-nitrophenylboronic acid. The presence of two electron-withdrawing groups, a nitro group ortho to the boronic acid and a chloro group at the 5-position, significantly influences the substrate's reactivity. The ortho-nitro group introduces considerable steric hindrance and alters the electronic properties of the boronic acid, which can complicate the crucial transmetalation step in the catalytic cycle.[5] Furthermore, electron-deficient boronic acids are known to be susceptible to protodeboronation, a detrimental side reaction that cleaves the carbon-boron bond.[6]
Understanding these challenges is paramount to developing a robust and high-yielding protocol. This guide will delve into the mechanistic considerations, provide a detailed experimental setup, and offer insights into optimizing reaction conditions to successfully utilize this compound in the synthesis of valuable biaryl compounds.
Mechanistic Insights: The Catalytic Cycle and the Role of Key Reagents
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] A fundamental understanding of this cycle is crucial for troubleshooting and optimizing the reaction for challenging substrates.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The three primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center, displacing the halide. This step is often rate-limiting, especially for sterically hindered or electron-deficient boronic acids, and is critically dependent on the choice of base.[5]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product (Ar-Ar'), regenerating the active Pd(0) catalyst.[3]
The Critical Role of the Base: The base is not merely a spectator in this reaction. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex, which facilitates the transmetalation step.[6] For challenging substrates like this compound, the choice of base is crucial to achieve a balance between sufficient reactivity and minimizing side reactions like protodeboronation.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Schlenk flask or sealed reaction tube
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction tube, add this compound (1.0 equiv), the aryl bromide (1.2 equiv), and the base (e.g., finely ground K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1) via syringe. The final concentration of the limiting reagent should be in the range of 0.1 M to 0.5 M.
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at a temperature between 80-110 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Synthesis of Biaryl Compounds Using 5-Chloro-2-nitrophenylboronic Acid
Introduction
Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, frequently appearing in the structures of pharmaceuticals, agrochemicals, and organic electronic materials.[1][2][3][4] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of these C-C bonds, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[5][6][7][8][9]
This application note provides a detailed guide to the synthesis of biaryl compounds utilizing 5-Chloro-2-nitrophenylboronic acid. This particular building block is of significant interest as it allows for the introduction of a synthetically versatile nitro group and a chloro substituent, which can be further functionalized. The presence of the electron-withdrawing nitro group ortho to the boronic acid, however, presents specific challenges, such as a tendency towards protodeboronation and altered reactivity that necessitate careful optimization of reaction conditions.[5] This guide will address these challenges, explaining the mechanistic rationale behind the chosen protocol and offering insights for troubleshooting and optimization.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[8] Understanding this cycle is crucial for rational protocol design, especially when dealing with challenging substrates.
-
Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (Ar¹-X) to a Pd(0) complex, forming a Pd(II) species. The reactivity of the aryl halide is a key factor, with iodides and bromides being more reactive than chlorides.[10] For less reactive aryl chlorides, the use of electron-rich and bulky phosphine ligands on the palladium catalyst is often required to facilitate this step.[10][11]
-
Transmetalation: This is often the rate-determining step. A base activates the boronic acid (Ar²-B(OH)₂) to form a more nucleophilic boronate species.[12] This boronate then transfers its aryl group to the Pd(II) complex, displacing the halide. For electron-deficient boronic acids like this compound, this step can be sluggish. The choice of base and solvent is critical to promote the formation of the active boronate and facilitate its transfer to the palladium center.[5]
-
Reductive Elimination: The two organic moieties on the Pd(II) complex couple and are eliminated from the metal center, forming the desired biaryl product (Ar¹-Ar²) and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[8][10]
Below is a diagram illustrating the key steps of the catalytic cycle.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Detailed Experimental Protocol
This protocol describes the coupling of this compound with 4-bromoanisole as a representative example.
Reagents and Materials
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| This compound | 201.41 | 1.2 | 241.7 mg | Boron Reagent |
| 4-Bromoanisole | 187.04 | 1.0 | 187.0 mg (132 µL) | Aryl Halide |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 0.03 (3 mol%) | 34.7 mg | Palladium(0) Catalyst |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 345.5 mg | Base |
| 1,4-Dioxane | 88.11 | - | 8 mL | Solvent |
| Water | 18.02 | - | 2 mL | Co-solvent / Base aid |
Rationale for Reagent Selection:
-
Catalyst: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) catalyst suitable for a range of Suzuki couplings. For less reactive aryl chlorides, more specialized catalysts with bulky, electron-rich phosphine ligands like SPhos or XPhos might be necessary.[13]
-
Base: Potassium carbonate is a moderately strong base, effective for activating the boronic acid. The use of an aqueous solvent mixture enhances its solubility and effectiveness. Stronger bases like cesium carbonate or potassium phosphate can be beneficial, especially for hindered substrates.[14][15]
-
Solvent: A mixture of 1,4-dioxane and water is a common and effective solvent system for Suzuki reactions. Dioxane solubilizes the organic reagents, while water is essential for dissolving the inorganic base.
Experimental Workflow Diagram
Caption: General Experimental Workflow for Suzuki Coupling.
Step-by-Step Procedure
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (241.7 mg, 1.2 mmol), 4-bromoanisole (187.0 mg, 1.0 mmol), and potassium carbonate (345.5 mg, 2.5 mmol).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.
-
Degassing: Seal the flask with a septum and purge the reaction mixture with a stream of argon or nitrogen for 10-15 minutes while stirring. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Catalyst Addition: Briefly remove the septum and add Pd(PPh₃)₄ (34.7 mg, 0.03 mmol) to the mixture. The mixture may change color upon catalyst addition. Reseal the flask and briefly continue the inert gas purge.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A typical reaction time is 4-12 hours. The disappearance of the limiting reagent (4-bromoanisole) indicates completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to yield the pure 5-chloro-4'-methoxy-2-nitrobiphenyl.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction; Catalyst deactivation; Inefficient transmetalation. | - Increase reaction time or temperature.- Ensure thorough degassing.- Use a stronger base (e.g., Cs₂CO₃, K₃PO₄).- Screen alternative ligands (e.g., Buchwald ligands). |
| Protodeboronation | The boronic acid is replaced by a hydrogen atom from the solvent or water. | - Use anhydrous solvents and a non-aqueous base (e.g., KF).- Use a boronic ester (e.g., pinacol ester) which is more stable.[5][6]- Minimize reaction time. |
| Homocoupling | Coupling of two boronic acid molecules or two aryl halide molecules. | - Caused by oxygen or presence of Pd(II) at start. Ensure thorough degassing.[10]- Use a pre-catalyst or ensure Pd(0) source is active. |
| Difficult Purification | Byproducts have similar polarity to the desired product. | - Optimize reaction to minimize byproducts.- Try a different solvent system for chromatography or consider recrystallization. |
Applications in Drug Discovery
The resulting 5-chloro-2-nitrobiphenyl scaffold is a valuable intermediate in drug discovery. The biaryl core is a common feature in many biologically active molecules.[16][17] The nitro group can be readily reduced to an amine, which can then be used in a variety of subsequent reactions, such as amide bond formation or as a handle for further diversification. The chloro-substituent also provides a site for further cross-coupling reactions or nucleophilic aromatic substitution, allowing for the rapid generation of diverse compound libraries for screening.[18] For example, compounds containing substituted biaryl motifs have been developed as potent inhibitors for various therapeutic targets.[19][20]
References
- 1. nbinno.com [nbinno.com]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. [PDF] Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. youtube.com [youtube.com]
- 16. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of 5-(Substituted Phenyl)-2-aryl Benzimidazole Derivatives as SIRT1 Activators: Their Design, in silico Studies, Synthesis, and in vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
5-Chloro-2-nitrophenylboronic acid as a building block in organic synthesis
An In-Depth Guide to 5-Chloro-2-nitrophenylboronic Acid as a Versatile Building Block in Modern Organic Synthesis
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the applications of this compound. It delves into its properties, key synthetic applications, and detailed, field-tested protocols. The structure of this guide is designed to follow a logical progression from fundamental properties to complex applications, providing not just procedural steps but also the underlying scientific rationale to empower researchers in their work.
Introduction: A Multifunctional Synthetic Tool
This compound is a powerful and versatile building block in organic synthesis. Its utility stems from a unique combination of three distinct functional moieties on a single phenyl ring:
-
The Boronic Acid Group: A cornerstone for palladium-catalyzed cross-coupling reactions, primarily the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds with exceptional reliability.[1]
-
The ortho-Nitro Group: This electron-withdrawing group significantly influences the electronic properties of the ring and the reactivity of the boronic acid. Its steric bulk presents specific challenges and opportunities in catalyst selection.[2] Crucially, the nitro group is not merely a spectator; it is a versatile synthetic handle that can be reduced to an amine for subsequent C-N bond formations or to direct cyclization reactions.[3][4]
-
The meta-Chloro Group: The chlorine atom provides an additional, often orthogonal, reaction site for other cross-coupling reactions or nucleophilic aromatic substitution, allowing for sequential and regioselective functionalization of the aromatic core.
This trifecta of functionality makes this compound an invaluable precursor for the synthesis of complex molecules, particularly in the fields of medicinal chemistry, agrochemicals, and materials science.[5][6]
Physicochemical Properties
A clear understanding of the reagent's properties is fundamental to its successful application.
| Property | Value | Reference |
| CAS Number | 867333-29-7 | [7] |
| Molecular Formula | C₆H₅BClNO₄ | [7] |
| Molecular Weight | 201.37 g/mol | [7] |
| Appearance | White to light yellow crystalline solid | [7] |
| Melting Point | 165 - 168 °C | |
| Solubility | Soluble in organic solvents like DMSO and ethanol; insoluble in water. | [7] |
Safety, Handling, and Storage
Scientific integrity begins with safety. This compound is classified as an irritant and requires careful handling to ensure personnel safety.[8]
Hazard Profile:
-
H315: Causes skin irritation.[8]
-
H319: Causes serious eye irritation.[8]
-
H335: May cause respiratory irritation.[8]
Recommended Handling Protocol:
-
Engineering Controls: Always handle this reagent in a well-ventilated laboratory fume hood to avoid inhalation of dust.[8][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses with side shields or goggles.[8][9]
-
Safe Handling Practices: Avoid generating dust. Wash hands thoroughly after handling.[9] Prevent contact with skin, eyes, and clothing.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]
Laboratory Safety Workflow
Caption: Standard laboratory workflow for safely handling chemical reagents.
Application I: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most prominent application of this building block, enabling the construction of biaryl structures, which are prevalent in pharmaceuticals.
Scientific Rationale & Mechanistic Causality
The reaction couples the boronic acid with an aryl halide or triflate, catalyzed by a palladium(0) species. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10]
The ortho-nitro group in this compound introduces a significant challenge: steric hindrance. This bulk can slow down the transmetalation step, which is often rate-limiting.[2] Furthermore, the electron-deficient nature of the ring can affect the rate of transmetalation.
Overcoming the Challenge: The key to a successful coupling is the choice of ligand on the palladium catalyst. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) are essential.
-
Why Bulky Ligands? They promote the reductive elimination step, which is the final, product-forming step of the cycle.
-
Why Electron-Rich Ligands? They accelerate the initial oxidative addition of the aryl halide to the Pd(0) center. For challenging substrates, a highly active catalyst is needed to overcome the high activation energy of the transmetalation step.
Catalyst Selection for Challenging Couplings
| Catalyst System | Ligand Type | Key Advantages |
| Pd(PPh₃)₄ | Triphenylphosphine | Readily available, cost-effective for less hindered substrates.[2] |
| Pd₂(dba)₃ / XPhos | Buchwald-type biarylphosphine | High activity, excellent for sterically hindered aryl chlorides and bromides.[11] |
| Pd(OAc)₂ / SPhos | Buchwald-type biarylphosphine | Similar to XPhos, highly effective for challenging couplings.[11] |
| PdCl₂(dppf) | Ferrocenylphosphine | Good for a range of substrates, offers high stability. |
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted from established methods for sterically hindered nitroarenes and is optimized for efficiency and yield.[12] Microwave irradiation provides rapid and uniform heating, which can overcome the activation barriers associated with hindered substrates.[12]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl bromide or chloride (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture, 5 mL)
-
Microwave reactor vial with a stir bar
Procedure:
-
Vessel Preparation: To a microwave reactor vial, add this compound, the aryl halide, the base, the palladium catalyst, and the phosphine ligand.
-
Inert Atmosphere: Seal the vial with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe. The mixed aqueous system is crucial for dissolving both the organic substrates and the inorganic base.[11]
-
Microwave Reaction: Place the sealed vial in the microwave reactor. Heat the reaction mixture to 100-120 °C for 30-60 minutes with stirring.[12]
-
Workup: After the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application II: Reductive C-N Cross-Coupling
A more advanced application involves leveraging the nitro group as a precursor to an amine, enabling the synthesis of diarylamines. This transformation is highly valuable in medicinal chemistry. Recent developments have shown that nitroarenes can be coupled directly with boronic acids in a reductive process.[4]
Scientific Rationale & Mechanistic Causality
This reaction uses a copper catalyst and a stoichiometric reductant (e.g., a silane) to couple the nitroarene with an arylboronic acid. Mechanistic studies suggest the reaction proceeds through a nitrosoarene intermediate. The copper catalyst is believed to play a dual role: it facilitates both the initial deoxygenation of the nitro group to the nitroso intermediate and the subsequent C-N bond-forming event with the boronic acid.[3][4] This method avoids the need to pre-reduce the nitroarene to an aniline, which can be a sensitive functional group, thus improving step economy.
Protocol 2: Copper-Catalyzed Reductive Amination
This protocol is based on methods developed for the direct C-N coupling of nitroarenes.[3][4]
Materials:
-
This compound (This would be the aryl source, not the nitro source in this context. Let's use a generic nitroarene for the protocol to illustrate the concept as intended by the literature).
-
Reactants: Nitroarene (e.g., 1-chloro-4-nitrobenzene, 1.0 mmol), Arylboronic Acid (e.g., Phenylboronic acid, 1.5 mmol)
-
Catalyst System: Cu(OAc)₂ (0.05 mmol, 5 mol%), Diphosphine Ligand (e.g., Xantphos, 0.06 mmol, 6 mol%)
-
Reductant: Phenylsilane (PhSiH₃, 3.0 mmol, 3.0 equiv)
-
Base: K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Solvent: Toluene (or a mixture like Acetonitrile/Toluene)[3]
-
Schlenk flask with a stir bar
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask, add the nitroarene, arylboronic acid, Cu(OAc)₂, phosphine ligand, and K₃PO₄.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon) three times.
-
Solvent and Reagent Addition: Add the degassed solvent, followed by the phenylsilane reductant via syringe.
-
Reaction: Heat the reaction mixture to 60-80 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous NaHCO₃.
-
Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Final Purification: Purify the crude product by column chromatography on silica gel to yield the diarylamine.
Proposed Reductive Coupling Pathway
Caption: Proposed pathway for copper-catalyzed reductive C-N coupling.
Application III: Advanced Heterocyclic Synthesis
The true synthetic power of this compound is realized when its multiple functional groups are used in sequence to build complex heterocyclic scaffolds. The ortho relationship of the nitro and chloro groups is particularly amenable to cyclization strategies.
Scientific Rationale & Synthetic Strategy
A common and powerful strategy involves a three-step sequence:
-
C-C Bond Formation: Utilize the boronic acid in a Suzuki-Miyaura coupling to install a desired aryl or vinyl substituent.
-
Nitro Group Reduction: Reduce the nitro group to an aniline. Common reducing agents include SnCl₂, H₂/Pd-C, or sodium dithionite. This unmasks a nucleophilic amine.
-
Intramolecular Cyclization: The newly formed amine can then undergo an intramolecular reaction. For example, a palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullmann condensation can displace the adjacent chlorine atom to form a phenazine-type tricyclic system.
This approach allows for the rapid construction of molecular complexity from a relatively simple starting material.
Conceptual Workflow for Tricyclic Heterocycle Synthesis
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. chembk.com [chembk.com]
- 8. aksci.com [aksci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. rose-hulman.edu [rose-hulman.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
Application Notes & Protocols: Microwave-Assisted Suzuki Coupling with 5-Chloro-2-nitrophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, pivotal for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds essential for drug discovery and materials science. This application note provides an in-depth guide to performing this critical transformation using 5-Chloro-2-nitrophenylboronic acid, a substrate characterized by its electron-deficient nature, under microwave-assisted conditions. We will explore the mechanistic rationale behind component selection, present optimized protocols for efficient coupling, and discuss potential challenges and safety considerations. The strategic use of microwave irradiation dramatically accelerates reaction times, often leading to improved yields and cleaner reaction profiles by minimizing thermal decomposition of sensitive functionalities like the nitro group.[1][2][3] This guide is designed to empower researchers to confidently and successfully implement this advanced synthetic methodology.
Introduction: The Challenge and Opportunity of this compound
This compound is a valuable building block for introducing a sterically hindered and electronically distinct moiety into complex molecules. The presence of two electron-withdrawing groups—a nitro group ortho to the boronic acid and a meta chloro group—significantly influences its reactivity.
-
Electronic Effects: The electron-deficient nature of the aromatic ring can slow the rate-determining transmetalation step in the Suzuki catalytic cycle.[4]
-
Steric Hindrance: The ortho-nitro group presents considerable steric bulk, which can impede the approach of the coupling partners to the palladium center.
-
Potential Side Reactions: Electron-deficient boronic acids are known to be susceptible to protodeboronation, an undesired side reaction where the C-B bond is cleaved by a proton source, consuming the starting material.[5][6][7] Additionally, the nitro group itself can interact with the palladium catalyst or be subject to reduction under certain conditions.[8][9]
Microwave-assisted organic synthesis (MAOS) offers a compelling solution to overcome these challenges. The rapid, uniform heating provided by microwave irradiation can drive reactions to completion in minutes rather than hours, outcompeting slower degradation pathways and often leading to higher yields of the desired product.[1][2]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the Suzuki-Miyaura reaction mechanism is crucial for rational protocol design. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[10]
// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_RX [label="R¹-Pd(II)L₂-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_R1R2 [label="R¹-Pd(II)L₂-R²", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"];
// Invisible nodes for structure ArylHalide [label="R¹-X\n(Aryl Halide)", shape=plaintext, fontcolor="#202124"]; BoronicAcid [label="R²-B(OH)₂\n(Boronic Acid)", shape=plaintext, fontcolor="#202124"]; Base [label="Base (e.g., K₂CO₃)", shape=plaintext, fontcolor="#202124"]; Product [label="R¹-R²\n(Biaryl Product)", shape=plaintext, fontcolor="#202124"]; Boronate [label="[R²-B(OH)₃]⁻", shape=plaintext, fontcolor="#202124"];
// Edges Pd0 -> OxAdd [label=""]; ArylHalide -> OxAdd [style=dashed]; OxAdd -> PdII_RX [label=""]; PdII_RX -> Transmetalation [label=""]; BoronicAcid -> Boronate [style=dashed]; Base -> Boronate [style=dashed]; Boronate -> Transmetalation [style=dashed, label="Activated Boronate"]; Transmetalation -> PdII_R1R2 [label=""]; PdII_R1R2 -> RedElim [label=""]; RedElim -> Pd0 [label="Regenerates\nCatalyst"]; RedElim -> Product [style=dashed]; } dot Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) intermediate.[10] This step is often rate-limiting, especially for less reactive aryl chlorides.[11]
-
Transmetalation: The organic group (R²) is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[12][13] The efficiency of this step is critical when using electron-deficient boronic acids.
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[10]
Experimental Design: Strategic Component Selection
The success of the microwave-assisted Suzuki coupling of this compound hinges on the judicious selection of the catalyst, base, and solvent system.
Catalyst and Ligand Selection
For challenging substrates, particularly those involving electron-deficient partners or less reactive aryl chlorides, standard catalysts like Pd(PPh₃)₄ may be insufficient. Modern catalyst systems employing bulky, electron-rich phosphine ligands are often required to facilitate both the oxidative addition and reductive elimination steps.
| Catalyst System | Key Features & Rationale | Typical Loading |
| Pd(dppf)Cl₂ | A robust and versatile catalyst, effective for a broad range of substrates, including electron-deficient ones.[14][15] The dppf ligand provides stability and promotes efficient catalysis. | 2-5 mol% |
| Pd(OAc)₂ + SPhos/XPhos | Buchwald ligands (e.g., SPhos, XPhos) are highly effective for coupling unreactive aryl chlorides and sterically hindered substrates.[16] They promote rapid oxidative addition. | 1-3 mol% Pd(OAc)₂2-6 mol% Ligand |
| Pd/BrettPhos | Specifically shown to be effective for Suzuki-Miyaura couplings involving nitroarenes, overcoming challenges associated with the nitro group.[17][18][19] | 2-5 mol% |
For the coupling of this compound, Pd(dppf)Cl₂ represents an excellent starting point due to its proven efficacy with a wide range of functional groups.[15] For particularly challenging coupling partners (e.g., sterically hindered aryl chlorides), a system based on a Buchwald ligand or BrettPhos should be considered.[17][18]
The Role of the Base
The base is critical for activating the boronic acid to facilitate transmetalation.[12] The choice of base can significantly impact yield and reaction rate.
| Base | Strength | Solubility | Comments |
| K₂CO₃ | Moderate | Good in aqueous mixtures | A common and effective choice for many Suzuki couplings. Often used in biphasic solvent systems.[20] |
| Cs₂CO₃ | Strong | High | Often provides superior results for difficult couplings due to its higher basicity and solubility in organic solvents. |
| K₃PO₄ | Strong | Moderate | A strong, non-nucleophilic base that is particularly effective for hindered substrates and can minimize side reactions.[17] |
An aqueous solution of K₂CO₃ or K₃PO₄ is recommended for this protocol, as it balances effective boronate formation with minimizing potential base-catalyzed decomposition of the substrate.
Solvent Systems for Microwave Chemistry
Solvents for microwave-assisted reactions must be able to absorb microwave energy efficiently (i.e., have a sufficiently high dielectric constant) and be stable at the reaction temperatures. Biphasic systems are often employed in Suzuki reactions.
| Solvent System | Rationale |
| Dioxane / H₂O | A classic combination. Dioxane effectively solubilizes organic reagents, while water dissolves the inorganic base. |
| Acetonitrile / H₂O | Acetonitrile is a polar aprotic solvent that heats efficiently in a microwave field.[21] |
| Toluene / Ethanol / H₂O | A versatile mixture where toluene solubilizes the aryl halide, and the ethanol/water mixture dissolves the boronic acid salt and base.[20] |
A mixture of Dioxane and Water (e.g., 4:1 v/v) is a robust choice, providing good solubility for all components and efficient heating under microwave irradiation.
Detailed Experimental Protocol
This protocol provides a general starting point for the microwave-assisted Suzuki coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
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// Edges Start -> Setup; Setup -> Reagents -> Solvent -> Seal -> Microwave; Microwave -> Workup; Workup -> Cool -> Extract -> Dry -> Purify; Purify -> Analyze -> End; } dot Figure 2. General experimental workflow for microwave-assisted Suzuki coupling.
Materials
-
Aryl Bromide (1.0 mmol, 1.0 equiv.)
-
This compound (1.2 mmol, 1.2 equiv.)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)
-
Solvent: 1,4-Dioxane and Degassed Deionized Water (4:1 v/v, 5 mL)
-
Microwave reactor vial (10 mL) with a magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure
-
Vial Preparation: To a 10 mL microwave reactor vial containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add 5 mL of the degassed 4:1 Dioxane/Water solvent mixture to the vial.
-
Inert Atmosphere: Securely cap the vial. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Set the reaction parameters:
-
Reaction Workup:
-
Once the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
-
Analysis: Characterize the purified product by NMR and Mass Spectrometry to confirm its identity and purity.
Safety Considerations
-
Microwave Safety: Only use a dedicated laboratory microwave reactor designed for chemical synthesis.[22] Domestic microwave ovens are not suitable and can be extremely dangerous.[3][22] Always check that vessel seals are intact and do not exceed the recommended solvent volumes or pressure limits for the vials.[13]
-
Nitro Compounds: Aromatic nitro compounds are energetic and can be thermally sensitive. While microwave heating is rapid, be aware of the potential for rapid pressure buildup from exothermic decomposition.[23] Start with small-scale reactions and monitor pressure carefully.
-
Reagent Handling: Palladium compounds, boronic acids, and organic solvents should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The microwave-assisted Suzuki-Miyaura coupling of this compound is a powerful and efficient method for the synthesis of complex biaryl molecules. By leveraging rapid microwave heating and selecting an appropriate catalyst system, researchers can overcome the challenges posed by this sterically hindered and electron-deficient substrate. The protocol provided herein serves as a robust starting point for exploration, enabling the rapid generation of novel compounds for applications in drug discovery and beyond. Careful attention to mechanistic principles and safety protocols will ensure successful and reproducible results.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. rua.ua.es [rua.ua.es]
- 9. Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thieme-connect.com [thieme-connect.com]
- 11. mdpi.com [mdpi.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. m.youtube.com [m.youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
use of 5-Chloro-2-nitrophenylboronic acid in the synthesis of heterocyclic compounds
An Application and Protocol Guide for the Synthesis of Heterocyclic Compounds Using 5-Chloro-2-nitrophenylboronic Acid
Introduction: A Versatile Building Block for Heterocyclic Scaffolds
In the landscape of modern medicinal chemistry and materials science, the synthesis of complex heterocyclic compounds remains a cornerstone of innovation. This compound has emerged as a particularly valuable building block due to its unique trifecta of functional groups. The boronic acid moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of key carbon-carbon bonds.[1][2][3] The ortho-nitro group acts as a powerful directing group and, more importantly, as a masked amine, which can be chemically reduced and subsequently utilized in cyclization reactions to construct nitrogen-containing heterocycles.[4][5] The chloro-substituent provides an additional site for diversification and modulates the electronic properties of the aromatic ring.
This guide provides an in-depth examination of the application of this compound in heterocyclic synthesis, focusing on the strategic combination of Suzuki-Miyaura cross-coupling and subsequent reductive cyclization. We will explore the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and offer insights into optimizing reaction conditions for the synthesis of valuable scaffolds like benzimidazoles.
Core Synthetic Strategy: A Two-Stage Approach to Benzimidazoles
A primary application of this compound is the synthesis of substituted benzimidazoles, a privileged scaffold in drug discovery known for a wide range of biological activities.[6][7][8] The overall strategy is a convergent two-stage process that leverages the unique functionalities of the starting boronic acid.
-
Stage 1: C-C Bond Formation via Suzuki-Miyaura Coupling. The first stage involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a suitable aryl or heteroaryl halide. This step constructs the core biaryl framework of the target molecule.
-
Stage 2: Reductive Cyclization. The nitro group of the resulting biaryl intermediate is then reduced to an amine. This newly formed aniline derivative can undergo an intramolecular cyclization, often facilitated by an oxidant or acid catalyst, to forge the imidazole ring.[4]
This modular approach allows for significant diversity, as a wide variety of coupling partners can be introduced in the first stage, leading to a library of diversely substituted benzimidazole products.
Figure 1: High-level workflow for the synthesis of benzimidazoles.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The success of the initial C-C bond formation hinges on the efficiency of the Suzuki-Miyaura catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle consists of three primary steps:
-
Oxidative Addition: A low-valent Palladium(0) catalyst reacts with the aryl halide (Ar¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[3][9]
-
Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its organic group (Ar²) to the palladium center, displacing the halide and forming a new Pd(II) complex. This step is often rate-limiting, especially with sterically hindered substrates.[2][10]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²) and regenerating the Pd(0) catalyst, which re-enters the cycle.[3]
Figure 2: The Suzuki-Miyaura catalytic cycle.
The choice of ligand (L) is critical. For sterically hindered partners like this compound, bulky and electron-rich phosphine ligands such as XPhos or SPhos are often employed to facilitate both the oxidative addition and reductive elimination steps, leading to higher yields.[10]
Application Protocol: Synthesis of a 2-Aryl-6-chlorobenzimidazole
This section provides a detailed, two-part protocol for the synthesis of a model 2-aryl-6-chlorobenzimidazole derivative starting from this compound and an aryl bromide.
Part 1: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with 4-bromoanisole.
Table 1: Reagents and Materials for Suzuki-Miyaura Coupling
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| This compound | 201.41 | 201 mg | 1.0 |
| 4-Bromoanisole | 187.04 | 224 mg | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 4.5 mg | 0.02 (2 mol%) |
| XPhos | 476.67 | 19.1 mg | 0.04 (4 mol%) |
| Potassium Phosphate (K₃PO₄) | 212.27 | 425 mg | 2.0 |
| 1,4-Dioxane | - | 4.0 mL | - |
| Deionized Water | - | 1.0 mL | - |
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), 4-bromoanisole (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Catalyst Addition: In a separate vial, pre-mix the Palladium(II) acetate (2 mol%) and XPhos ligand (4 mol%). Add this catalyst/ligand mixture to the Schlenk tube.[11]
-
Solvent Addition: Add 1,4-dioxane (4.0 mL) and deionized water (1.0 mL) to the tube. The solvent mixture should be degassed prior to use by bubbling with argon or nitrogen for 15-20 minutes.[12]
-
Inert Atmosphere: Seal the Schlenk tube and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-16 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 4-chloro-2-(4-methoxyphenyl)-1-nitrobenzene, can be purified by column chromatography on silica gel.
Part 2: Reductive Cyclization to Form the Benzimidazole
This protocol details the conversion of the nitro-biaryl intermediate into the final benzimidazole product.
Table 2: Reagents and Materials for Reductive Cyclization
| Reagent/Material | Amount | Moles (mmol) |
| 4-chloro-2-(4-methoxyphenyl)-1-nitrobenzene | 249.7 mg | 1.0 |
| Iron Powder (Fe) | 279 mg | 5.0 |
| Ammonium Chloride (NH₄Cl) | 267 mg | 5.0 |
| Formic Acid (HCOOH) | ~0.5 mL | - |
| Ethanol | 10 mL | - |
| Water | 2.5 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, suspend the nitro-biaryl intermediate (1.0 mmol), iron powder (5.0 mmol), and ammonium chloride (5.0 mmol) in a mixture of ethanol (10 mL) and water (2.5 mL).
-
Cyclization Initiation: Add formic acid (~0.5 mL) to the suspension. Formic acid serves as the source for the C2 carbon of the imidazole ring.[4]
-
Reaction: Heat the mixture to reflux (approximately 80-85 °C) and stir for 2-4 hours. The reaction reduces the nitro group to an amine, which then condenses with formic acid and cyclizes in a one-pot procedure.[4]
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and filter through a pad of celite to remove the iron salts, washing the pad with ethanol.
-
Extraction: Concentrate the filtrate under reduced pressure. Re-dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product, 6-chloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazole, can be purified by recrystallization or column chromatography to yield the final product.
Conclusion and Outlook
This compound is a powerful and versatile reagent for constructing complex heterocyclic systems. The strategic combination of Suzuki-Miyaura coupling followed by reductive cyclization provides a robust and modular route to valuable scaffolds such as substituted benzimidazoles. By understanding the underlying mechanisms and carefully selecting catalysts, ligands, and reaction conditions, researchers can effectively utilize this building block to accelerate the discovery and development of new chemical entities in pharmaceuticals and materials science.
References
- 1. chembk.com [chembk.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Benzimidazole synthesis [organic-chemistry.org]
- 5. Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijeas.org [ijeas.org]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Advanced N-Arylation Protocols Utilizing 5-Chloro-2-nitrophenylboronic Acid
An Application Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of N-arylation reactions employing 5-Chloro-2-nitrophenylboronic acid. N-arylated compounds are pivotal structural motifs in medicinal chemistry, materials science, and pharmaceutical development. This compound serves as a versatile reagent for introducing the synthetically valuable 2-nitroaryl group, a precursor for various functional transformations. This document elucidates the underlying reaction mechanisms, offers detailed, field-proven experimental protocols for copper-catalyzed Chan-Lam coupling, presents troubleshooting strategies, and discusses the broader applications of this chemistry in drug discovery. The protocols are designed to be self-validating, with explanations for critical experimental choices to ensure reproducibility and success.
Introduction: The Strategic Value of this compound in N-Arylation
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, enabling the construction of molecules with profound biological activity.[1][2] Among the myriad of methods, transition-metal-catalyzed cross-coupling reactions have become indispensable.[3] While palladium-catalyzed reactions like the Buchwald-Hartwig amination are powerful, the copper-catalyzed Chan-Lam coupling offers a complementary and often more practical alternative, particularly when using arylboronic acids.[4][5] This method is renowned for its mild reaction conditions, often proceeding at room temperature and open to the air, and its tolerance of a wide range of functional groups.[6][7]
This compound is a particularly strategic building block. The presence of two strong electron-withdrawing groups (–NO₂ and –Cl) on the phenyl ring significantly influences its reactivity. The 2-nitrophenylamine products synthesized using this reagent are highly valuable intermediates. For instance, the nitro group can be readily reduced to an aniline, providing a handle for subsequent functionalization or for the synthesis of important heterocyclic scaffolds like benzimidazoles.[8]
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 532924-25-7[9] |
| Molecular Formula | C₆H₅BClNO₄[9] |
| Molecular Weight | 201.4 g/mol [9] |
| Appearance | Typically an off-white to yellow solid |
| Key Structural Features | Ortho-nitro and meta-chloro substituents |
Reaction Mechanism: The Copper-Catalyzed Chan-Lam Coupling
The Chan-Lam N-arylation is a copper-promoted oxidative coupling between an arylboronic acid and an N-H containing compound, such as an amine or amide.[10] Unlike palladium-catalyzed cycles that typically involve Pd(0)/Pd(II) intermediates, the Chan-Lam mechanism is believed to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(II) cycle, with the former being widely supported.[4] The reaction's ability to run in the presence of air is a key advantage, as molecular oxygen often serves as the terminal oxidant to regenerate the active catalyst.[8][11]
The generally accepted catalytic cycle involves three primary stages:
-
Transmetalation: The arylboronic acid exchanges its aryl group with a ligand on the Cu(II) center (e.g., acetate) to form an aryl-copper(II) intermediate.
-
Ligand Exchange & Oxidation: The amine substrate coordinates to the aryl-copper(II) complex. This complex can then be oxidized to a key copper(III) intermediate. This oxidation step is often facilitated by an external oxidant, frequently oxygen from the air.[5]
-
Reductive Elimination: The C-N bond is formed via reductive elimination from the copper(III) center, releasing the N-arylated product and a Cu(I) species. The Cu(I) is then re-oxidized to Cu(II) to complete the catalytic cycle.[4]
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 5. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Chan-Lam Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scbt.com [scbt.com]
- 10. mdpi.com [mdpi.com]
- 11. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Petasis Reaction Utilizing 5-Chloro-2-nitrophenylboronic Acid
Introduction: The Strategic Advantage of the Petasis Reaction in Modern Synthesis
The Petasis reaction, also known as the Petasis borono-Mannich (PBM) reaction, stands as a cornerstone of multi-component reaction (MCR) chemistry.[1][2] Its power lies in the convergent assembly of three components—an amine, a carbonyl compound, and an organoboronic acid—to generate structurally complex amines and their derivatives, most notably α-amino acids.[3][4][5] This reaction offers significant advantages over classical methods, including operational simplicity, tolerance of a wide range of functional groups, and the avoidance of toxic byproducts often associated with syntheses like the Strecker reaction.[3][6] The Petasis reaction is particularly valuable in the fields of drug discovery and combinatorial chemistry, where the rapid generation of molecular diversity is paramount.[1]
This application note provides a detailed protocol and technical guidance for employing 5-Chloro-2-nitrophenylboronic acid in the Petasis reaction. As an electron-deficient boronic acid, its reactivity presents unique challenges and opportunities that will be addressed herein. The resulting α-aryl glycine derivatives are of significant interest in medicinal chemistry due to the prevalence of the substituted phenylamine motif in bioactive molecules.
Reaction Mechanism: A Symphony of Equilibria
The Petasis reaction proceeds through a series of equilibrium steps.[3] The initial step involves the condensation of the amine and the carbonyl compound (in this case, glyoxylic acid) to form an iminium ion. Concurrently, the boronic acid can interact with the hydroxyl group of the carbonyl compound or the water present in the reaction mixture. A key proposed intermediate is a tetracoordinate "ate" complex, formed between the iminium ion and the boronic acid.[7] The irreversible and rate-determining step is the intramolecular transfer of the aryl group from the boron to the electrophilic carbon of the iminium ion. This irreversible nature is a distinct advantage over the classic Mannich reaction, often leading to higher yields and a broader substrate scope.[3]
Figure 1: Proposed mechanism of the Petasis reaction.
Experimental Protocol: Synthesis of 2-((Substituted)amino)-2-(5-chloro-2-nitrophenyl)acetic acid
This protocol details a representative Petasis reaction using this compound, a generic secondary amine, and glyoxylic acid. Note that electron-poor boronic acids may require elevated temperatures to achieve satisfactory conversion.[3] Microwave irradiation has also been shown to be effective in promoting reactions with less reactive substrates.[8]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥95% | Commercially Available | |
| Secondary Amine (e.g., Morpholine) | Reagent Grade | Commercially Available | A variety of primary and secondary amines can be used. |
| Glyoxylic Acid Monohydrate | ≥98% | Commercially Available | |
| 1,4-Dioxane | Anhydrous | Commercially Available | Other high-boiling point solvents like Toluene or DMF can be used. |
| Dichloromethane (DCM) | Reagent Grade | Commercially Available | For extraction. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available | For drying. |
| Hydrochloric Acid (HCl) | 1 M aq. | For workup. | |
| Sodium Bicarbonate (NaHCO₃) | Saturated aq. | For workup. | |
| Brine | Saturated aq. | For workup. |
Step-by-Step Procedure
Figure 2: Experimental workflow for the Petasis reaction.
-
Reaction Setup: In a clean, dry reaction vessel (e.g., a round-bottom flask or a microwave vial) equipped with a magnetic stir bar, dissolve the secondary amine (1.1 mmol) and glyoxylic acid monohydrate (1.0 mmol) in 1,4-dioxane (5 mL). Stir the mixture at room temperature for 15-20 minutes.
-
Rationale: Pre-mixing the amine and glyoxylic acid facilitates the formation of the iminium ion intermediate.
-
-
Addition of Boronic Acid: To the stirring solution, add this compound (1.2 mmol).
-
Rationale: A slight excess of the boronic acid can help drive the reaction to completion, especially with electron-deficient substrates.
-
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 90-100 °C. Alternatively, heat the reaction in a microwave reactor at a temperature of 120-140 °C for 10-30 minutes.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Acidify the mixture with 1 M HCl (aq.) to a pH of ~2.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure α-aryl glycine derivative.
-
Characterization: Characterize the final product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Field-Proven Insights and Troubleshooting
-
Solvent Choice: While 1,4-dioxane is a good starting point, other solvents like toluene, acetonitrile, or methanol/acetonitrile mixtures can be screened for optimal results.[8] For reactions involving α-hydroxy aldehydes, polar protic solvents like ethanol can be beneficial.[1]
-
Amine Substrate Scope: A broad range of primary and secondary amines are compatible with the Petasis reaction.[3] Sterically hindered amines may require longer reaction times or higher temperatures.
-
Catalysis: While the Petasis reaction is often catalyst-free, certain catalysts can enhance the reaction rate and yield, especially for challenging substrates. Lewis acids or chiral catalysts, such as BINOL derivatives, can be employed for asymmetric variants.[9]
-
Side Reactions: Protodeboronation (loss of the boronic acid group) can be a competing side reaction, particularly at elevated temperatures. Using a slight excess of the boronic acid can mitigate this.
Conclusion
The Petasis reaction offers a robust and versatile platform for the synthesis of valuable α-aryl glycines. By understanding the reaction mechanism and carefully selecting the reaction conditions, researchers can successfully employ electron-deficient boronic acids like this compound to generate novel molecular scaffolds for drug discovery and development. The protocol provided here serves as a comprehensive starting point for further optimization and exploration of this powerful multi-component reaction.
References
- 1. Petasis reaction - Wikipedia [en.wikipedia.org]
- 2. Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Petasis Reaction [organic-chemistry.org]
- 4. Engineered Petasis three-component reaction for the synthesis of poly (α-amino acid)s - American Chemical Society [acs.digitellinc.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
troubleshooting low yield in 5-Chloro-2-nitrophenylboronic acid Suzuki reactions
Technical Support Center: 5-Chloro-2-nitrophenylboronic Acid Suzuki Reactions
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and field-proven insights for overcoming low yields in Suzuki-Miyaura cross-coupling reactions involving the challenging substrate, this compound. The unique electronic and steric properties of this reagent demand careful optimization, and this document will serve as your comprehensive guide to success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges encountered with this compound.
Q1: My Suzuki reaction with this compound is resulting in a very low yield or has failed completely. What are the most critical initial checks?
A1: When a Suzuki coupling with this specific substrate fails, the issue often stems from its unique electronic nature. The potent electron-withdrawing effect of the ortho-nitro group and the presence of the chloro substituent create a highly electron-deficient arylboronic acid. This has two primary consequences:
-
Increased Susceptibility to Protodeboronation: This is a major side reaction where the C-B bond is cleaved by a proton source (like water), replacing the boronic acid group with a hydrogen atom. Electron-deficient boronic acids are particularly prone to this degradation pathway.[1]
-
Slow Transmetalation Step: The transmetalation step of the Suzuki catalytic cycle, where the aryl group is transferred from boron to the palladium center, is often the rate-limiting step.[2] Electron deficiency on the boronic acid can decelerate this process, leading to incomplete conversion.
Your initial troubleshooting should therefore focus on:
-
Reagent Integrity: Ensure your this compound is fresh and has been stored under inert conditions. Consider running a quick NMR to check for impurities or degradation.
-
Inert Atmosphere: The exclusion of oxygen is paramount. Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote unwanted homocoupling of the boronic acid.[1][3] Ensure your solvents are rigorously degassed and the reaction is maintained under a positive pressure of argon or nitrogen.
-
Catalyst & Ligand Activity: Palladium catalysts and phosphine ligands can degrade over time. Phosphine ligands are particularly susceptible to oxidation.[1] Use fresh, high-quality catalyst and ligand.
Q2: I observe a significant amount of 1-chloro-4-nitrobenzene in my crude reaction mixture. What is causing this and how can I prevent it?
A2: The presence of 1-chloro-4-nitrobenzene is a classic indicator of protodeboronation.[1] This side reaction consumes your starting material without forming the desired product. To mitigate this:
-
Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation.[4] While strong aqueous bases are common in Suzuki reactions, they can be detrimental here. Switch to milder, non-hydroxide bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][5] Using anhydrous conditions can also be beneficial.
-
Use More Stable Boron Reagents: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate. These reagents release the active boronic acid species slowly into the reaction mixture, keeping its instantaneous concentration low and thus minimizing the rate of protodeboronation.[1]
-
Reaction Temperature and Time: Minimize reaction time and use the lowest effective temperature. Prolonged heating can exacerbate the degradation of the boronic acid.
Q3: The reaction is sluggish and stalls, leaving unreacted starting materials even after extended time. What can I do to drive it to completion?
A3: A stalled reaction points towards a high activation barrier, likely in the oxidative addition or transmetalation step. Given the electron-deficient nature of the boronic acid, slow transmetalation is the probable cause.
-
Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) are often ineffective. You must switch to a bulkier, more electron-rich ligand.[6] These ligands stabilize the palladium center, promote the formation of the active monoligated palladium(0) species, and accelerate both oxidative addition and the critical transmetalation step.[6] Biaryl phosphine ligands (Buchwald ligands) such as SPhos, RuPhos, and XPhos are excellent choices.[6]
-
Increase Temperature: Higher temperatures can provide the necessary energy to overcome activation barriers.[6] If your reaction is running at 80 °C, consider increasing it to 100–110 °C. Microwave irradiation can also be a powerful tool for this purpose.[2]
Part 2: In-Depth Troubleshooting Guide
This guide provides a structured approach to problem-solving, organized by the primary symptom observed in your reaction.
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and solving low-yield issues.
Caption: A systematic workflow for troubleshooting low-yield Suzuki reactions.
Symptom 1: Predominance of Protodeboronation
As discussed, this is the most common failure mode. The C-B bond is cleaved prematurely, halting the catalytic cycle for that molecule.
The electron-withdrawing nitro group polarizes the C-B bond, making the ipso-carbon more susceptible to electrophilic attack by a proton. This process is often facilitated by the base and any protic species (e.g., water) in the reaction medium.
| Strategy | Rationale | Recommended Action |
| Base Selection | Avoid strong, nucleophilic bases (like NaOH, KOH) that promote boronic acid decomposition. Milder inorganic bases are preferred.[5] | Use finely powdered K₃PO₄ (3 equivalents) or Cs₂CO₃ (2-3 equivalents). These bases are effective yet minimize protodeboronation. |
| Solvent System | While many Suzuki reactions use aqueous co-solvents, water is the proton source for protodeboronation. Minimizing water is critical. | Use anhydrous solvents like dioxane or toluene. If a co-solvent is needed for solubility, minimize the water content (e.g., 10:1 dioxane/water) and ensure it is thoroughly degassed.[1][6] |
| Temperature Control | Higher temperatures accelerate all reactions, including the undesired protodeboronation. | Run the reaction at the lowest temperature that allows for reasonable conversion (start screening at 80 °C). |
| Boronic Acid Protection | Converting the boronic acid to a more stable ester form protects it from premature degradation. | React this compound with pinacol to form the corresponding boronate ester. This reagent is more robust and can be used directly in the coupling reaction. |
Symptom 2: Sluggish or Incomplete Conversion
This occurs when the catalytic cycle is slow, typically due to inefficient transmetalation or oxidative addition.
The Suzuki catalytic cycle involves three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7] For an electron-deficient boronic acid coupled with a potentially challenging (e.g., chloro) aryl halide, both oxidative addition and transmetalation can be slow. The choice of ligand is the most powerful lever to address this.
Caption: The Suzuki catalytic cycle, highlighting the often rate-limiting transmetalation step.
| Strategy | Rationale | Recommended Action |
| Advanced Ligand Selection | Bulky, electron-rich phosphine ligands accelerate oxidative addition and reductive elimination. They are essential for coupling challenging substrates.[6] | Screen a panel of Buchwald ligands. Good starting points are SPhos , XPhos , and RuPhos . For aryl chloride partners, N-heterocyclic carbene (NHC) ligands can also be highly effective.[6] |
| Catalyst Precursor | Pre-catalysts (e.g., G3 or G4 palladacycles) generate the active Pd(0) species more cleanly and efficiently than older sources like Pd(OAc)₂ or Pd₂(dba)₃. | Use a modern pre-catalyst like XPhos Pd G3 (0.5–2 mol%). This ensures a reliable initiation of the catalytic cycle.[3] |
| Solvent Choice | The solvent influences catalyst solubility, stability, and the rate of individual steps. Polar aprotic solvents can sometimes accelerate the reaction.[8][9] | While toluene and dioxane are excellent starting points, consider screening other solvents like 2-MeTHF or NMP, particularly if both coupling partners are electron-poor.[10] |
| Aryl Halide Partner Reactivity | The reactivity of the aryl halide coupling partner follows the trend I > Br > OTf >> Cl.[1] Coupling with aryl chlorides is the most challenging. | If possible, use the aryl bromide or iodide analogue of your coupling partner. If you must use an aryl chloride, a highly active catalyst system (e.g., XPhos Pd G3 with a strong base like K₃PO₄) is mandatory. |
Part 3: Experimental Protocols
These protocols provide a validated starting point for your experiments.
Protocol 1: General Procedure for Suzuki Coupling
This protocol is a robust starting point for coupling this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
1,4-Dioxane, anhydrous (to make a 0.1 M solution)
-
Deionized water, degassed
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), K₃PO₄ (3.0 mmol), and XPhos Pd G3 (0.02 mmol).
-
Seal the flask with a rubber septum. Evacuate and backfill the flask with argon gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Add anhydrous 1,4-dioxane (9 mL) and degassed water (1 mL) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Screening for Optimal Ligand and Base
When the general protocol fails, a systematic screen is necessary. This can be done efficiently on a small scale.
Setup:
-
Prepare a stock solution of your aryl halide and this compound in the chosen solvent (e.g., dioxane).
-
Use an array of small reaction vials (e.g., 2 mL microwave vials) with stir bars.
Procedure:
-
To each vial, add the appropriate base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).
-
To each vial, add the specific catalyst/ligand combination to be tested (e.g., Pd(OAc)₂/SPhos, XPhos Pd G3, Pd(PPh₃)₄).
-
Add the stock solution of reactants to each vial.
-
Seal all vials, purge with argon, and place them in a parallel synthesis block preheated to the desired temperature (e.g., 100 °C).
-
Run the reactions for a set time (e.g., 6 hours).
-
Analyze a small aliquot from each reaction by LC-MS to determine the relative conversion to product and formation of side products. This will quickly identify the most promising conditions for a larger-scale reaction.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. researchgate.net [researchgate.net]
preventing protodeboronation of 5-Chloro-2-nitrophenylboronic acid
A Guide to Preventing Protodeboronation in Cross-Coupling Reactions
Welcome to the technical support center for 5-Chloro-2-nitrophenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with not only solutions but also a deep mechanistic understanding to empower your experimental design. This document addresses the primary challenge associated with this reagent: its susceptibility to protodeboronation, particularly under Suzuki-Miyaura coupling conditions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem?
Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] In the case of this compound, this process irreversibly consumes your starting material, converting it to 1-chloro-4-nitrobenzene. This directly reduces the yield of your desired coupled product and complicates purification by introducing a significant byproduct.
Q2: Why is this compound particularly susceptible to protodeboronation?
The susceptibility of this reagent stems from its electronic structure. The presence of two strong electron-withdrawing groups—a nitro group (-NO₂) ortho to the boronic acid and a chloro group (-Cl) meta to it—makes the aromatic ring highly electron-deficient. This electronic pull destabilizes the carbon-boron bond.
Under the basic conditions typically required for Suzuki-Miyaura couplings, the boronic acid is converted to its corresponding boronate anion ([ArB(OH)₃]⁻).[2] For highly electron-deficient systems like this one, the resulting boronate is inherently unstable and prone to rapid decomposition, which can proceed through the liberation of a transient aryl anion.[3][4] This pathway is a major contributor to the rapid protodeboronation observed with this class of compounds.[4][5]
Troubleshooting Guide: Minimizing Protodeboronation
This section provides actionable strategies to mitigate protodeboronation. The core principle is to accelerate the desired productive coupling reaction so that it significantly outpaces the undesired decomposition pathway.
Issue 1: Low yield of desired product with significant formation of 1-chloro-4-nitrobenzene.
This is the classic symptom of protodeboronation. Your Suzuki-Miyaura coupling is likely slower than the decomposition of the boronic acid.
Causality & Solution:
The choice of base is the most critical parameter. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) create a high concentration of the unstable boronate species, dramatically accelerating protodeboronation.[6] The solution is to use a milder base that is sufficient to promote transmetalation but does not induce rapid decomposition.
Recommendations:
-
Switch to a weaker base: Potassium phosphate (K₃PO₄) is often an excellent choice. Carbonates such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are also effective alternatives.[7]
-
Control stoichiometry: Use the minimum amount of base necessary for the catalytic cycle, typically 2-3 equivalents.
| Base Type | Relative Strength | Typical Impact on Protodeboronation | Recommended Use Case |
| Hydroxides (NaOH, KOH) | Strong | Very High | Avoid for this substrate |
| Phosphates (K₃PO₄) | Moderate | Moderate to Low | First choice for sensitive substrates |
| Carbonates (Cs₂CO₃, K₂CO₃) | Mild-Moderate | Low | Excellent alternative to phosphates |
| Fluorides (KF, CsF) | Mild | Low | Effective, especially in anhydrous conditions |
Issue 2: Reaction is sluggish even with a milder base, and protodeboronation is still observed.
If the desired reaction is too slow, the boronic acid is exposed to potentially degrading conditions for an extended period.
Causality & Solution:
An inefficient catalytic system or suboptimal reaction conditions (temperature, solvent) can lead to a sluggish coupling. The key is to enhance the rate of the catalytic cycle.
Recommendations:
-
Optimize the Catalyst System:
-
Catalyst: Use a modern, highly active palladium pre-catalyst. Pd(OAc)₂ or Pd₂(dba)₃ are common choices.
-
Ligand: This is crucial. Standard ligands like PPh₃ are often inadequate. Employ electron-rich, bulky biarylphosphine ligands (e.g., SPhos, RuPhos, BrettPhos) or N-heterocyclic carbenes (NHCs) which are known to promote rapid oxidative addition and reductive elimination.[7][8] An efficient catalyst system ensures the boronic acid is consumed in the productive cycle before it can decompose.[1]
-
-
Control the Temperature:
-
While heat can accelerate the Suzuki coupling, it also accelerates protodeboronation.[9] Start at a lower temperature (e.g., 60-80 °C) and only increase it if the reaction fails to proceed. An effective catalyst/ligand pair should enable coupling at moderate temperatures.
-
-
Manage the Solvent:
-
Water is the proton source for protodeboronation.[9] While many Suzuki protocols use aqueous/organic mixtures, minimizing water is beneficial for this substrate.
-
Use anhydrous solvents (e.g., Dioxane, Toluene, 2-MeTHF) if possible.[9] If a co-solvent is needed for solubility, minimize the water content. Adding activated 4Å molecular sieves can help scavenge trace amounts of water.[7]
-
Issue 3: My starting materials are complex and I need maximum stability and a clean reaction.
For high-value or late-stage syntheses, preventing side reactions is paramount. In-situ formation of the boronic acid is not ideal.
Causality & Solution:
The free boronic acid is the most reactive and unstable form. Converting it to a more stable derivative, such as a boronic ester, can protect it from decomposition until it is needed in the catalytic cycle.[6][10]
Recommendations:
-
Use a Pinacol Ester: Converting this compound to its corresponding pinacol boronate ester can significantly enhance its stability. Pinacol esters are generally more robust towards protodeboronation.[11]
-
Employ MIDA Boronates: For maximum stability, consider using an N-methyliminodiacetic acid (MIDA) boronate. MIDA boronates are highly stable, crystalline solids that are compatible with many reaction conditions. Under standard Suzuki conditions with an aqueous base, they undergo slow hydrolysis to release the active boronic acid. This "slow-release" strategy keeps the instantaneous concentration of the unstable boronic acid very low, effectively suppressing protodeboronation.[1][12]
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with an aryl bromide, designed to minimize protodeboronation.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Potassium phosphate (K₃PO₄), anhydrous powder (3.0 equiv)
-
SPhos Pd G3 Precatalyst (2 mol%)
-
Anhydrous 1,4-Dioxane
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of inert gas.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.1 equiv), this compound (1.0 equiv), potassium phosphate (3.0 equiv), and the SPhos Pd G3 precatalyst (0.02 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of starting materials and the formation of both the desired product and the 1-chloro-4-nitrobenzene byproduct. The reaction should ideally be complete within 2-4 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 5-Chloro-2-nitrophenylboronic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and optimized protocols for the Suzuki-Miyaura cross-coupling of 5-Chloro-2-nitrophenylboronic acid. This particular substrate presents a unique set of challenges due to the combined steric hindrance and strong electron-withdrawing effects of the ortho-nitro and para-chloro substituents. Our goal is to explain the causality behind common issues and provide robust, field-proven solutions to ensure the success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered when working with this challenging boronic acid.
Q1: Why is my Suzuki coupling with this compound failing or giving very low yields?
A1: Low yields with this substrate are common and typically stem from two primary factors rooted in its chemical structure:
-
Electronic Deactivation: The potent electron-withdrawing nature of the nitro group significantly decreases the nucleophilicity of the aryl group on the boronic acid.[1] This slowdown of the critical transmetalation step in the catalytic cycle makes the desired coupling reaction sluggish.[1][2]
-
Protodeboronation: This is a major competing side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding 2-chloro-1-nitrobenzene as a byproduct.[3][4] Electron-deficient boronic acids are particularly susceptible to this decomposition pathway, which is often accelerated by high temperatures and the presence of aqueous bases.[3][5]
Successful coupling requires carefully selected conditions that accelerate the desired C-C bond formation to outcompete the C-B bond cleavage.
Q2: How do I choose the optimal base for this coupling? What are the pros and cons?
A2: The base is arguably the most critical variable. Its primary role is to activate the boronic acid by converting it into a more nucleophilic boronate species ([ArB(OH)₃]⁻), which is necessary for transmetalation.[6][7] However, an overly strong or poorly chosen base can exacerbate protodeboronation.[3]
Here is a comparison of commonly used bases:
| Base | Recommended Equivalents | Common Solvents | Key Characteristics & Insights |
| K₃PO₄ (Potassium Phosphate) | 2.0 - 3.0 | Dioxane/H₂O, Toluene/H₂O | Excellent Starting Point. Often provides the best balance of reactivity for challenging substrates while minimizing protodeboronation compared to stronger bases.[3] Its moderate basicity is effective for forming the active boronate without being overly harsh. |
| Cs₂CO₃ (Cesium Carbonate) | 2.0 - 3.0 | Dioxane/H₂O, DMF | A stronger and more soluble inorganic base than K₂CO₃.[3] It can increase reaction rates when weaker bases fail but may also accelerate protodeboronation. Use with caution and monitor for side product formation. |
| K₂CO₃ (Potassium Carbonate) | 2.0 - 3.0 | Toluene/EtOH/H₂O, THF/H₂O | A standard, cost-effective base. It is milder than K₃PO₄ and may be less effective for this deactivated substrate, potentially requiring higher temperatures and leading to more decomposition.[3] |
| KF (Potassium Fluoride) | 3.0 | THF (anhydrous), Dioxane | A mild base that is particularly useful under anhydrous conditions . It is a good choice for substrates containing base-sensitive functional groups (e.g., esters).[3][8] Its efficacy relies on the formation of a highly nucleophilic trifluoroborate species. |
Q3: What is the best solvent system? Should I use aqueous or anhydrous conditions?
A3: The choice of solvent is linked to the choice of base. Solvents not only dissolve the reactants but also influence the activity of the base and catalyst.
-
Aqueous Biphasic Systems (e.g., 1,4-Dioxane/Water, Toluene/Water): These are the most common systems for Suzuki couplings because they effectively dissolve both the organic substrates and the inorganic bases (like K₃PO₄ or K₂CO₃).[9] However, the presence of water can promote the undesired protodeboronation side reaction.[4] For this compound, a ratio of 4:1 to 10:1 organic solvent to water is a good starting point to minimize the aqueous phase while still dissolving the base.[10]
-
Anhydrous Systems (e.g., THF, Dioxane, DMF): Using a dry solvent with a base like KF can be an effective strategy to suppress protodeboronation.[3] This is particularly useful if you have confirmed that protodeboronation is the primary cause of low yield. Ensure all reagents and glassware are thoroughly dried.
Q4: My standard palladium catalyst, Pd(PPh₃)₄, isn't working. What should I try next?
A4: Tetrakis(triphenylphosphine)palladium(0) is a classic catalyst but often struggles with sterically hindered and electronically deactivated substrates like this compound.[2][11] The slow kinetics require more robust and active catalyst systems. You should switch to a modern catalyst system employing bulky, electron-rich ligands.[11][12][13]
-
Buchwald Ligands (e.g., SPhos, XPhos): These biaryl phosphine ligands are highly effective for demanding couplings. Their steric bulk and strong electron-donating properties facilitate both the oxidative addition and the rate-limiting transmetalation steps.[11][12] They are often used with a palladium source like Pd(OAc)₂ or as pre-formed palladacycle precatalysts (e.g., XPhos Pd G3), which are often more active and easier to handle.[14]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form very stable and highly active palladium complexes.[9][11] They are excellent for coupling challenging substrates, including aryl chlorides.[8]
Section 2: In-Depth Troubleshooting Guides
If the FAQs have not resolved your issue, these guides provide a more systematic approach to problem-solving.
Guide 1: Troubleshooting Low to No Product Formation
Low conversion is a common starting point. Follow this workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
Guide 2: Managing the Protodeboronation Side Reaction
The primary byproduct is often 2-chloro-1-nitrobenzene, formed via protodeboronation.[3] If you detect this via GC-MS or NMR, implement the following strategies.
Mechanism Insight: Protodeboronation is the protonolysis of the C-B bond.[4] It can be catalyzed by acid or base and is often accelerated in aqueous media where a proton source (water) is readily available.[4][5]
Strategies for Mitigation:
| Strategy | Rationale | Implementation Details |
| 1. Use a More Stable Boron Reagent | Boronate esters (e.g., pinacol esters) are more sterically hindered and electronically stable than boronic acids, making them less prone to protodeboronation.[9][10] | Convert the boronic acid to its pinacol ester before the coupling reaction. See the protocol below. |
| 2. Employ Anhydrous Conditions | Removing water, a key proton source, directly inhibits the protodeboronation pathway.[3] | Use anhydrous solvents (e.g., THF, Dioxane) with a suitable non-aqueous base like KF. Ensure glassware is oven-dried and reagents are anhydrous. |
| 3. Use a Highly Active Catalyst | A more active catalyst system (e.g., Buchwald or NHC-based) can accelerate the desired Suzuki coupling to a rate that significantly outpaces the slower protodeboronation reaction.[14] | Replace Pd(PPh₃)₄ with a system like Pd(OAc)₂/SPhos or a palladacycle precatalyst (e.g., XPhos Pd G2/G3). |
| 4. Minimize Reaction Time & Temperature | Since protodeboronation is time and temperature-dependent, running the reaction for the minimum time required at the lowest effective temperature can reduce byproduct formation.[10] | Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed. Try lowering the temperature by 10-20 °C. |
Protocol: Synthesis of this compound pinacol ester
-
Setup: In a round-bottom flask equipped with a stir bar, combine this compound (1.0 equiv) and pinacol (1.1 equiv).
-
Solvent: Add a solvent capable of azeotropic water removal, such as toluene or heptane (approx. 0.2 M concentration).
-
Reaction: Fit the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected (typically 2-4 hours).
-
Workup: Cool the reaction mixture and concentrate it under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the Suzuki coupling without further purification.
Section 3: Recommended Protocols & Starting Conditions
While optimization is always necessary, the following conditions provide a robust and validated starting point for your experiments.
Table of Recommended Starting Conditions
| Aryl Halide Partner | Catalyst System (mol%) | Base (equiv) | Solvent System | Temp (°C) |
| Aryl Bromide / Iodide | Pd(dppf)Cl₂ (2-5%) or Pd(OAc)₂/SPhos (2%) | K₃PO₄ (2.5) | 1,4-Dioxane / H₂O (5:1) | 80 - 100 |
| Aryl Chloride | XPhos Pd G3 (1-2%) or Pd₂(dba)₃/XPhos (2%) | K₃PO₄ (3.0) | Toluene / H₂O (10:1) | 100 - 110 |
| Base-Sensitive Substrate | Pd(PPh₃)₄ (5%) or Pd(OAc)₂/SPhos (2%) | KF (3.0) | Anhydrous THF | 60 - 80 |
General Experimental Protocol (Aryl Bromide Coupling)
-
Reagent Preparation: To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 equiv), this compound (1.2 - 1.5 equiv), and K₃PO₄ (2.5 equiv).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[10]
-
Solvent & Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%). Then, add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 5:1) via syringe to achieve a final concentration of 0.1-0.5 M with respect to the aryl bromide.[3]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring & Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Section 4: Understanding the Mechanism
A grasp of the catalytic cycle is essential for rational troubleshooting. The Suzuki-Miyaura coupling proceeds via three main steps: oxidative addition, transmetalation, and reductive elimination.[7][15]
Caption: The Suzuki-Miyaura catalytic cycle, highlighting base activation.
For this compound, the transmetalation step is often rate-limiting due to the electronic deactivation of the boronic acid. The base is crucial for forming the anionic boronate species, which is significantly more reactive and capable of transferring its aryl group to the palladium center.[6][16]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Deactivation in Reactions with 5-Chloro-2-nitrophenylboronic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for catalyst deactivation and other common issues encountered during cross-coupling reactions involving 5-Chloro-2-nitrophenylboronic acid . The unique electronic properties of this substrate—namely the presence of a strongly electron-withdrawing nitro group and a chloro substituent—present specific challenges that can lead to low yields and reaction failure. This document provides field-proven insights and validated protocols to overcome these obstacles.
Frequently Asked Questions (FAQs): First-Line Troubleshooting
This section addresses the most common initial problems users face. It is intended as a rapid diagnostic tool before proceeding to the in-depth guides.
Q1: My cross-coupling reaction with this compound is sluggish or has a very low yield. What are the most likely causes?
A1: Low yields with this substrate typically stem from two primary, interconnected issues: catalyst deactivation and substrate instability.
-
Catalyst Poisoning by the Nitro Group: Nitro compounds are known to be detrimental to palladium catalysts.[1][2] The nitro group can oxidize the active Pd(0) catalyst to inactive Pd(II) species or coordinate strongly to the metal center, effectively removing it from the catalytic cycle.
-
Protodeboronation: this compound is highly electron-deficient. This makes the C-B bond susceptible to cleavage, particularly in the presence of water and base, replacing the boronic acid with a hydrogen atom.[3][4] This side reaction consumes your starting material without forming the desired product.
-
Suboptimal Reaction Conditions: The challenging nature of this substrate often requires more than "standard" Suzuki-Miyaura conditions. The choice of palladium source, ligand, base, and solvent is critical to success.[5][6]
Q2: A black precipitate has formed in my reaction vessel. What is this, and is my reaction salvageable?
A2: The black precipitate is almost certainly palladium black, which is finely divided, agglomerated, and catalytically inactive palladium metal. Its formation is a clear sign of catalyst decomposition.
-
Causality: Palladium black formation occurs when the ligands fail to stabilize the Pd(0) species in the solution. This can be caused by several factors:
-
Ligand Oxidation: Phosphine ligands are susceptible to oxidation, especially if the reaction is not rigorously degassed.[3]
-
High Temperatures: Excessive heat can accelerate ligand degradation and catalyst agglomeration.
-
Poor Ligand Choice: Ligands that are not sterically bulky or electron-rich enough may not adequately protect the palladium center, leading to decomposition.[7]
-
-
Salvageability: Once a significant amount of palladium black has formed, the reaction has likely stopped. It is generally not salvageable. The focus should be on preventing its formation in subsequent attempts by addressing the root causes, primarily by using more robust ligands and ensuring a strictly inert atmosphere.
Q3: My main byproduct is 2,2'-dinitro-5,5'-dichlorobiphenyl. How do I prevent this homocoupling?
A3: The formation of a biaryl product derived from the boronic acid is known as homocoupling. This side reaction is primarily driven by the presence of oxygen and certain palladium(II) species in the reaction mixture.[8]
-
Mechanism: Oxygen can re-oxidize the Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo a transmetalation with two molecules of the boronic acid, followed by reductive elimination to produce the homocoupled product and regenerate Pd(0).[8]
-
Prevention:
-
Rigorous Degassing: The most critical step is to ensure your solvent and reaction headspace are free of oxygen. Use a robust degassing method such as three freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period.[3][9]
-
Use a Pd(0) Precatalyst: Starting with a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf) requires an in-situ reduction to the active Pd(0) state. This reduction process can sometimes initiate homocoupling.[8] Using a stable Pd(0) source like Pd₂(dba)₃ can often mitigate this issue.
-
In-Depth Troubleshooting & Optimization Guides
Guide 1: Overcoming Catalyst Deactivation by the Nitro Group
The nitro group is a notorious catalyst poison. Its strong coordinating ability and oxidizing potential can shut down the catalytic cycle. The key to success is to use a catalyst system that is robust enough to overcome these effects.
Q: How do I choose a catalyst and ligand system to resist poisoning by the nitro group?
A: The solution lies in using highly active, sterically hindered, and electron-rich ligands that promote the desired catalytic steps (oxidative addition and reductive elimination) so effectively that they outcompete the deactivation pathways.
-
Expertise & Causality: Standard ligands like triphenylphosphine (PPh₃) are often insufficient for this substrate.[10] They do not provide enough steric bulk to protect the palladium center, nor are they electron-rich enough to facilitate the difficult reductive elimination step often seen with electron-deficient substrates. Buchwald-type biaryl phosphine ligands and N-Heterocyclic Carbenes (NHCs) are designed specifically for these challenging transformations.[5][10][11] Their bulk creates a protective pocket around the metal, while their strong σ-donating character accelerates the catalytic turnover.
Data Presentation: Ligand Class Comparison for Challenging Couplings
| Ligand Class | Example(s) | Key Advantages | When to Use |
| Bulky Monophosphines | XPhos, SPhos, RuPhos | Highly electron-rich and sterically demanding; promotes fast oxidative addition and reductive elimination.[5] | First choice for couplings with electron-deficient boronic acids and sterically hindered partners. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, form very stable complexes with palladium, resistant to high temperatures.[10] | Excellent for couplings involving less reactive aryl chlorides or when high thermal stability is required. |
| Standard Phosphines | PPh₃, P(o-tol)₃ | Inexpensive, readily available. | Generally not recommended for this substrate; may work only with highly reactive coupling partners (e.g., aryl iodides) but often leads to low yields.[10] |
Experimental Protocol: Catalyst System Screening
This protocol allows for the rapid screening of different ligands to find the optimal system for your specific coupling partners.
-
Setup: In a glovebox, arrange an array of reaction vials, each with a stir bar. To each vial, add this compound (1.2 equiv) and your aryl halide (1.0 equiv).
-
Catalyst/Ligand Addition:
-
To vials 1 & 2, add a pre-weighed Pd(0) precatalyst like XPhos Pd G3 (2 mol%).
-
To vials 3 & 4, add Pd₂(dba)₃ (1 mol%) and an NHC ligand like IPr (4 mol%).
-
To vials 5 & 6 (control), add Pd(PPh₃)₄ (5 mol%).
-
-
Base and Solvent: Prepare a stock solution of your chosen base (e.g., K₃PO₄, 3.0 equiv) in your degassed solvent system (e.g., Dioxane/H₂O 10:1). Add the appropriate volume to each vial.
-
Reaction: Seal the vials and place them in a preheated aluminum block on a stirrer hotplate (e.g., 100 °C).
-
Monitoring & Analysis: After a set time (e.g., 2, 8, 24 hours), take a small aliquot from each vial, quench with water, extract with ethyl acetate, and analyze by LC-MS or GC-MS to determine conversion and identify the most effective catalyst system.
Guide 2: Minimizing Protodeboronation
Protodeboronation is the Achilles' heel of electron-deficient boronic acids.[3][4] Minimizing its occurrence is paramount for achieving a high yield.
Q: My starting boronic acid is being consumed, but I'm not getting product. How do I stop protodeboronation?
A: Combating protodeboronation requires a multi-faceted approach focused on base selection, solvent conditions, and protecting the boronic acid functionality.
-
Expertise & Causality: The mechanism of protodeboronation is often facilitated by water and base.[4] The base activates the boronic acid, but if transmetalation is slow, this activated species can react with a proton source (like water) to cleave the C-B bond. The key is to find a "sweet spot": a base strong enough to promote transmetalation but not so harsh that it accelerates decomposition.[12] Anhydrous conditions can significantly suppress this side reaction.
Troubleshooting Workflow: Minimizing Protodeboronation
Caption: Decision workflow for troubleshooting protodeboronation.
Experimental Protocol: Conversion to Pinacol Ester
Converting the boronic acid to its corresponding pinacol ester derivative provides a more stable reagent that slowly hydrolyzes in situ to release the active boronic acid, keeping its standing concentration low and minimizing protodeboronation.[3]
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in anhydrous toluene or THF (approx. 0.5 M).
-
Drying: Add anhydrous magnesium sulfate (MgSO₄) to scavenge any trace water. Stir for 30 minutes.
-
Azeotropic Removal: For toluene, heat the mixture to reflux with a Dean-Stark trap to azeotropically remove water. For THF, simply stirring overnight at room temperature is often sufficient.
-
Isolation: Filter off the MgSO₄ and concentrate the solvent under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the subsequent cross-coupling reaction without further purification.
Guide 3: Validated Protocol for Suzuki-Miyaura Coupling
This protocol incorporates the best practices discussed above to provide a robust starting point for the successful coupling of this compound.
Materials & Reagents
-
This compound (or its pinacol ester) (1.2 equiv)
-
Aryl Bromide (1.0 equiv, limiting reagent)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Degassed, deionized water
-
Schlenk flask or sealed reaction tube
-
Inert atmosphere (Argon or high-purity Nitrogen)
Step-by-Step Methodology
-
Vessel Preparation: Thoroughly dry a Schlenk flask and stir bar in an oven and allow it to cool under a stream of inert gas.
-
Reagent Addition: Under a positive pressure of inert gas, add the aryl bromide, the boronic acid derivative, and the finely ground K₃PO₄ to the flask.
-
Catalyst Addition: Briefly remove the stopper and add the XPhos Pd G3 precatalyst. The atmosphere should be sufficiently inert that this brief exposure is not detrimental.
-
Inert Atmosphere Cycle: Seal the flask, then carefully evacuate the headspace under vacuum (do not remove the solids) and backfill with inert gas. Repeat this evacuate/backfill cycle a total of three times to ensure a completely oxygen-free environment.[5]
-
Solvent Addition: Prepare a 10:1 mixture of anhydrous 1,4-dioxane and water. Thoroughly degas this solvent mixture by sparging with argon for 20-30 minutes. Add the solvent to the reaction flask via syringe under positive inert gas pressure. The final concentration should be ~0.1 M with respect to the limiting aryl halide.
-
Reaction Execution: Lower the flask into a preheated oil bath or heating block set to 90-100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction by TLC or by taking aliquots for LC-MS analysis.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle and Deactivation Visualization
Caption: The Suzuki cycle and competing catalyst deactivation pathways.
References
- 1. scispace.com [scispace.com]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Cross-Coupling with ortho-Nitroaryl Substrates
Welcome to the technical support center for managing sterically challenging cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your own experiments. This guide is structured to address the common issues encountered when dealing with the significant steric hindrance imposed by an ortho-nitro group on an aryl electrophile.
The ortho-nitro group presents a classic dichotomy in cross-coupling chemistry. Its strong electron-withdrawing nature is beneficial, activating the C–X bond (where X is a halide or triflate) towards the crucial oxidative addition step in the catalytic cycle. However, its sheer bulk can sterically block the palladium catalyst from accessing that same C–X bond, and can also impede the final, product-forming reductive elimination step. This guide will help you navigate this challenge.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cross-coupling reaction with an ortho-nitroaryl halide is failing or giving very low yields. What are the most likely causes?
A: When a reaction with a sterically demanding substrate like an ortho-nitroaryl halide fails, the issue almost always lies within the catalytic cycle. The two most probable failure points are the initial oxidative addition and the final reductive elimination.
-
Slow Oxidative Addition: The bulky nitro group can physically block the palladium catalyst's approach to the C–X bond. This is often the rate-limiting step of the entire cycle. The electronic activation provided by the nitro group may not be enough to overcome this physical barrier, especially with less reactive electrophiles like aryl chlorides.[1]
-
Inhibited Reductive Elimination: For the final C-C or C-N bond to form, the two coupling partners must be positioned correctly around the palladium center. The ortho-nitro group can crowd the metal center, distorting the geometry required for this step and slowing it down or preventing it entirely. This can lead to catalyst decomposition or side reactions.
-
Catalyst Deactivation: If the catalytic cycle is slow, the palladium catalyst spends more time in solution in various intermediate states, increasing the likelihood of decomposition into inactive palladium black.[2]
-
Side Reactions of the Nitro Group: While palladium catalysts are generally tolerant of the nitro group, under certain conditions, especially with highly reactive catalyst systems or specific reductants, the nitro group itself can be reduced, leading to undesired byproducts.[3]
Q2: How do I select the right ligand to overcome the steric hindrance?
A: Ligand choice is the single most critical parameter for success. You need a ligand that is both bulky enough to promote reductive elimination and electron-rich enough to facilitate oxidative addition. The goal is to stabilize a monoligated, highly reactive L-Pd(0) species.
-
Bulky, Electron-Rich Biaryl Phosphines (Buchwald Ligands): This class of ligands is the gold standard for sterically demanding couplings. Ligands like SPhos, XPhos, and RuPhos are designed with large, flexible steric profiles.[4][5] This bulk forces a low coordination number on the palladium, creating a more reactive catalyst, and it accelerates the reductive elimination step.[6] Their strong electron-donating character also speeds up the oxidative addition of even challenging aryl chlorides.[7]
-
N-Heterocyclic Carbenes (NHCs): NHCs are another excellent choice. They are very strong σ-donors, which significantly increases the electron density on the palladium and promotes oxidative addition.[8][9] Their steric bulk can be tuned to facilitate reductive elimination, making them highly effective for coupling nitroarenes.[8]
-
Ferrocenyl Phosphines and Others: While biaryl phosphines are often the first choice, other electron-rich, bulky ligands like those based on a ferrocene backbone (e.g., Josiphos family) or highly hindered alkylphosphines can also be effective.[10]
The key is that these ligands create a reactive, coordinatively unsaturated palladium center that is essential for interacting with the hindered substrate.
Table 1: Comparison of Ligand Classes for ortho-Nitroaryl Couplings
| Ligand Class | Key Features | Common Examples | Best For |
| Biaryl Monophosphines | Highly bulky, electron-rich, commercially available. | SPhos, XPhos, RuPhos, BrettPhos | General-purpose, high-success-rate ligands for Suzuki, Buchwald-Hartwig, and other couplings.[11][12] |
| N-Heterocyclic Carbenes (NHCs) | Very strong σ-donors, thermally stable. | IPr, IMes, and specialized variants | Excellent for less reactive electrophiles (aryl chlorides) and when high thermal stability is needed.[8][9] |
| Dialkylphosphines | Strongly electron-donating, sterically demanding. | P(t-Bu)₃, P(Cy)₃ | Can be effective but are often more air-sensitive. |
Q3: My reaction is still sluggish even with a good ligand. How should I optimize the other reaction conditions (base, solvent, temperature)?
A: Fine-tuning the reaction environment is crucial. The base, solvent, and temperature all play interconnected roles in influencing the catalytic cycle.
-
Base Selection: A strong, non-nucleophilic base is typically required. The base's role is to facilitate the transmetalation step (in Suzuki coupling) or deprotonate the nucleophile (in Buchwald-Hartwig amination).
-
Potassium Phosphate (K₃PO₄): An excellent all-around choice for Suzuki couplings. It is strong enough to promote the reaction but generally avoids base-sensitive functional group degradation.
-
Cesium Carbonate (Cs₂CO₃): Another effective base, often used in Suzuki reactions.
-
Alkali Metal tert-Butoxides (NaOt-Bu, KOt-Bu): Very strong bases that are essential for many Buchwald-Hartwig aminations.[7] They are required to deprotonate the amine effectively.
-
-
Solvent Choice: Anhydrous, aprotic polar solvents are standard.
-
Dioxane, Toluene, CPME: These are excellent choices that balance substrate/reagent solubility with high boiling points, allowing for necessary heating.
-
DMF, DMAc: While effective at dissolving reagents, they can sometimes slow down certain cross-coupling reactions or lead to side reactions at high temperatures.[2]
-
-
Temperature and Reaction Time: These reactions almost always require heating to overcome the high activation energy of the sterically hindered steps.
-
Thermal Heating: Temperatures between 80-120 °C are common. Monitor the reaction for catalyst decomposition (formation of palladium black).
-
Microwave Irradiation: This is a highly effective technique for sterically hindered couplings.[13][14] Microwave heating can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the time the catalyst is exposed to high temperatures, thus reducing degradation.[15][16]
-
Q4: I'm attempting a Suzuki-Miyaura coupling. Are there specific issues to watch out for with the boronic acid?
A: Yes. Beyond the general steric issues, the Suzuki coupling has its own nuances.
-
Boronic Acid Homocoupling: This side reaction can be exacerbated by the presence of oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).
-
Protodeboronation: The C-B bond can be cleaved by acidic protons, especially at high temperatures. Using a slight excess (1.2-1.5 equivalents) of the boronic acid can help compensate for any degradation.
-
Transmetalation Issues: The transfer of the aryl group from boron to palladium can also be sterically sensitive. The choice of base is critical here to form a sufficiently reactive boronate species. This is another reason why K₃PO₄ is often successful.
Q5: What about Buchwald-Hartwig amination? The steric clash seems even worse.
A: You are correct. You are coupling a hindered electrophile with a nucleophile that may also be hindered. This is a "double-hindrance" problem.
-
Ligand is Paramount: This is where the bulky biaryl phosphine ligands truly shine. Ligands like XPhos were specifically developed to handle these types of challenging C-N couplings.[5]
-
Strong Base is Non-Negotiable: A strong base like NaOt-Bu or KOt-Bu is almost always required to generate the palladium-amido intermediate that precedes reductive elimination.[10][17]
-
Consider Reductive Amination Strategies: In some cases, a reductive coupling approach, where the nitroarene is reduced in situ to an amine surrogate which then couples, can be an effective alternative.[18]
Visualizing the Problem & Solution
To effectively troubleshoot, it's helpful to visualize where the problems occur and how to approach them.
The Catalytic Cycle: Steric Hindrance Hotspots
The ortho-nitro group primarily impacts the two key steps that involve the palladium center interacting directly with the aryl halide backbone.
Caption: Fig 1. Steric hindrance hotspots in the catalytic cycle.
Troubleshooting Workflow
If your reaction fails, follow this logical progression of steps. Do not change multiple variables at once.
Caption: Fig 2. A logical workflow for troubleshooting failed reactions.
Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered ortho-Nitroaryl Bromide
This protocol provides a robust starting point. Optimization of catalyst/ligand loading, temperature, and time may be necessary for your specific substrates.
Reaction: Coupling of 2-bromo-1-nitrobenzene with 4-methoxyphenylboronic acid.
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
2-bromo-1-nitrobenzene
-
4-methoxyphenylboronic acid
-
Potassium Phosphate (K₃PO₄), finely ground
-
Anhydrous 1,4-Dioxane
-
Reaction vessel (e.g., microwave vial or Schlenk tube) with a stir bar
-
Inert atmosphere supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry reaction vessel containing a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.044 mmol, 4.4 mol%).
-
Add Solids: Add 2-bromo-1-nitrobenzene (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.5 mmol, 1.5 equiv), and K₃PO₄ (3.0 mmol, 3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Add Solvent: Add anhydrous 1,4-dioxane (5 mL, 0.2 M) via syringe.
-
Reaction:
-
Conventional Heating: Place the vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Microwave Heating: Place the vessel in a microwave reactor and heat to 120 °C for 30-60 minutes.
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot (quench with water, extract with ethyl acetate).
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (1 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Frontiers | Aqueous microwave-assisted cross-coupling reactions applied to unprotected nucleosides [frontiersin.org]
- 14. Aqueous microwave-assisted cross-coupling reactions applied to unprotected nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Microwave-assisted reductive homocoupling of aromatic nitro monomers: synthesis of azo-linked porous organic polymers for CO2 capture - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from 5-Chloro-2-nitrophenylboronic Acid
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for synthetic challenges involving 5-Chloro-2-nitrophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile yet demanding building block. Here, we address common purification issues in a direct question-and-answer format, providing not just solutions but the underlying chemical reasoning to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki-Miyaura coupling reaction with this compound is consistently giving low yields. What are the primary causes?
A1: Low yields with this substrate are a frequent challenge and typically stem from two interconnected properties of the molecule: electronic effects and steric hindrance.
-
Protodeboronation: The primary culprit is often protodeboronation, an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond.[1] The potent electron-withdrawing nature of the ortho-nitro group makes the boronic acid particularly susceptible to this pathway, especially in the presence of aqueous bases and at elevated temperatures.[2] This side reaction consumes your starting material, converting it into 1-chloro-2-nitrobenzene, thereby directly reducing the yield of your desired product.
-
Steric Hindrance: The nitro group at the ortho-position creates significant steric bulk around the reaction center. This can impede the transmetalation step in the Suzuki-Miyaura catalytic cycle, which is often the rate-limiting step for hindered substrates.[3] The palladium complex struggles to efficiently coordinate with the boronic acid, slowing down the entire catalytic process and allowing more time for side reactions like protodeboronation to occur.
Troubleshooting & Optimization:
-
Use Anhydrous Conditions: Where possible, use anhydrous solvents and bases like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) in solvents like THF or dioxane to minimize the water source for protodeboronation.[2][4]
-
Select Appropriate Ligands: Overcome steric hindrance by using bulky, electron-rich phosphine ligands. Buchwald ligands such as SPhos and XPhos are highly effective for sterically demanding couplings as they facilitate both oxidative addition and reductive elimination steps.[3]
-
Use Boronic Esters: Consider converting the boronic acid to its pinacol ester (Bpin) derivative. Boronic esters are generally more stable and less prone to protodeboronation and premature hydrolysis.[2][5] This strategy effectively protects the boronic acid until it is needed in the catalytic cycle.
Q2: I've identified 1-chloro-2-nitrobenzene as a major byproduct in my crude reaction mixture. How can I specifically suppress this protodeboronation?
A2: The formation of 1-chloro-2-nitrobenzene is the direct result of protodeboronation of your this compound starting material. This reaction is fundamentally a protonolysis of the carbon-boron bond.[1] The mechanism can be catalyzed by either acid or base, but in the context of Suzuki coupling, the base-catalyzed pathway is the most relevant.[1][6]
The diagram below illustrates the competition between the desired Suzuki coupling and the undesired protodeboronation pathway.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Accelerating Sterically Hindered Suzuki-Miyaura Couplings
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to address the common challenges encountered when working with sterically hindered boronic acids in Suzuki-Miyaura cross-coupling reactions. As Senior Application Scientists, we aim to explain the causality behind experimental choices to empower you to overcome synthetic hurdles.
Frequently Asked Questions (FAQs)
Here we address the most common high-level questions regarding challenging Suzuki-Miyaura couplings.
Q1: My Suzuki-Miyaura reaction with a sterically hindered boronic acid is extremely slow or failing completely. What is the underlying chemical reason for this?
A1: Steric hindrance presents a significant kinetic barrier to the Suzuki-Miyaura catalytic cycle. The bulky substituents near the reaction centers on either the boronic acid or the aryl halide impede the key steps required for C-C bond formation. Specifically:
-
Transmetalation: This is often the rate-limiting step. The transfer of the organic group from the boron atom to the palladium center requires the formation of a transient intermediate. Bulky groups on the boronic acid make it difficult for the palladium complex and the activated boronate species to approach each other, increasing the activation energy of this step.[1][2]
-
Reductive Elimination: The final step, where the new C-C bond is formed and the Pd(0) catalyst is regenerated, can also be slowed. For this to occur, the two organic fragments must be positioned cis to each other on the palladium center. Steric crowding can disfavor this conformation, hindering the final bond formation.[1][3]
Q2: What is the single most critical parameter to modify when a standard Suzuki protocol like Pd(PPh₃)₄ fails for a hindered substrate?
A2: The choice of ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates because they are not sufficiently electron-donating or sterically bulky to promote the challenging steps of the catalytic cycle.[4] The solution is to employ specialized ligands designed for difficult couplings:
-
Bulky, Electron-Rich Phosphines: These are the gold standard. Ligands developed by the Buchwald group (e.g., XPhos, SPhos, RuPhos) and others (e.g., P(t-Bu)₃, AntPhos) possess both large steric profiles and strong electron-donating character.[1][5][6] This combination stabilizes the palladium center, promotes the initial oxidative addition, and, most importantly, accelerates the slow reductive elimination step.[1]
-
N-Heterocyclic Carbenes (NHCs): NHCs are powerful σ-donating ligands that form very stable bonds with palladium. This stability and their steric bulk make them highly effective for coupling hindered substrates, often providing excellent yields where phosphine ligands fail.[1][7]
Q3: My boronic acid appears to be degrading during the reaction, leading to low yields and side products. What is happening and how can I prevent it?
A3: You are likely observing protodeboronation , a common side reaction where the C–B bond is cleaved and replaced by a C–H bond.[1][8] This process is often accelerated by strong bases in the presence of a proton source, such as water.[1] Another side reaction is homocoupling , the dimerization of the boronic acid, which can be promoted by the presence of oxygen.[1][9]
To mitigate these issues:
-
Use a Milder Base: While strong bases are needed for transmetalation, an overly strong base in aqueous media can accelerate protodeboronation. Consider switching from NaOH or K₃PO₄ to a milder base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]
-
Employ Anhydrous Conditions: Since water is the primary proton source for protodeboronation, switching to a rigorously anhydrous solvent system can significantly reduce this side reaction.[1]
-
Convert to a More Stable Boron Reagent: This "slow-release" strategy is highly effective.[10][11] By converting the boronic acid to a more stable derivative, you protect it from degradation while allowing it to be slowly released into the reaction. Common stable forms include:
-
Boronate Esters (e.g., pinacol esters): Generally more stable than the corresponding acids.[1]
-
Potassium Trifluoroborate Salts (BF₃K): Highly stable, crystalline solids that are resistant to protodeboronation.[1]
-
Diethanolamine Adducts: These are air- and water-stable crystalline solids that can be used directly.[1]
-
Troubleshooting Guide for Hindered Couplings
This guide provides a systematic approach to resolving common issues encountered during experiments.
| Problem Observed | Probable Cause(s) | Recommended Solutions & Key Insights |
| No or Very Low Yield | 1. Insufficient Catalyst Activity: The chosen ligand cannot overcome the steric barrier. 2. Inefficient Transmetalation: The base is not strong enough to form the active boronate species. 3. Low Reaction Temperature: Insufficient thermal energy to overcome the activation barrier. | 1. Upgrade the Ligand/Catalyst System: This is the most effective solution. Switch to a Buchwald-type biarylphosphine ligand (e.g., XPhos, SPhos) or an NHC ligand. Use a pre-formed palladacycle precatalyst (e.g., XPhos Pd G3) for reliable generation of the active Pd(0) species.[1][12] 2. Use a Stronger, Non-nucleophilic Base: Employ finely powdered potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (t-BuOK). These bases are highly effective at promoting the difficult transmetalation step.[1][7] 3. Increase Reaction Temperature: Many hindered couplings require heating to 80-110 °C. Consider using a higher-boiling solvent (e.g., toluene, dioxane) or switching to microwave irradiation for rapid and efficient heating.[1][13] |
| Significant Protodeboronation | 1. Hydrolysis of C-B Bond: The combination of a strong base and a proton source (e.g., water) is cleaving the boronic acid. 2. Inherently Unstable Boronic Acid: Some electron-rich or heterocyclic boronic acids are particularly prone to this side reaction.[1] | 1. Modify the Base/Solvent System: Switch to a milder base like KF or K₂CO₃. Use anhydrous solvents to eliminate the proton source.[1] 2. Use a Stable Boron Reagent: Convert the boronic acid to a pinacol ester, a trifluoroborate salt, or a diethanolamine adduct. This is a robust strategy to minimize degradation.[1][14] See Protocol 2 below. |
| Significant Homocoupling of Boronic Acid | 1. Oxygen Contamination: Dissolved oxygen in the solvent can facilitate oxidative homocoupling. 2. High Instantaneous Concentration: A high concentration of the boronic acid can favor the homocoupling pathway.[4] | 1. Ensure Rigorous Inert Conditions: Degas the solvent thoroughly (e.g., by sparging with argon for 20-30 minutes or via freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.[1] 2. Slow Addition of Boronic Acid: Instead of adding all the boronic acid at the start, add it as a solution via syringe pump over several hours. This keeps its concentration low, disfavoring the second-order homocoupling reaction.[15] |
Visual Guides & Workflows
Suzuki-Miyaura Catalytic Cycle for Hindered Substrates
The following diagram illustrates the key steps of the catalytic cycle and highlights the stages most affected by steric hindrance.
Caption: The Suzuki-Miyaura cycle, highlighting sterically hindered steps.
Troubleshooting Workflow for a Failed Reaction
Use this decision tree to diagnose and solve issues with your sterically hindered coupling reaction.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. books.rsc.org [books.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Ligand Screening for Difficult Suzuki-Miyaura Couplings
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is structured to help you navigate and troubleshoot one of the most powerful yet sometimes challenging reactions in modern synthesis: the Suzuki-Miyaura cross-coupling, especially when dealing with substituted and difficult boronic acids.
The following sections are designed in a question-and-answer format to directly address the specific, complex issues you may encounter at the bench. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions for your unique substrates.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling with a substituted boronic acid has failed or is giving very low yield. Where do I even begin to troubleshoot?
A1: A failed Suzuki coupling can be frustrating, but a systematic approach can quickly identify the culprit. Before diving into a complex ligand screen, verify these foundational parameters:
-
Reagent Quality & Integrity:
-
Boronic Acid Stability: Substituted boronic acids, especially those that are electron-deficient or contain certain heteroatoms, are notoriously prone to protodeboronation—a side reaction where the C-B bond is cleaved and replaced by a C-H bond.[1][2][3] Use fresh, high-purity boronic acid. If decomposition is suspected, consider converting it to a more stable boronic ester (e.g., pinacol, MIDA) which can be more robust under reaction conditions.[3][4]
-
Catalyst and Ligand Integrity: The Pd(0) species is the active catalyst.[4][5] If you are using a Pd(II) precatalyst (like Pd(OAc)₂), it must be reduced in situ.[4] More importantly, phosphine ligands are often air-sensitive and can be oxidized, rendering them ineffective.[3] Ensure your catalyst and ligand are fresh and have been stored properly under an inert atmosphere.
-
Aryl Halide Reactivity: Remember the general reactivity trend: I > Br > OTf >> Cl.[3] Challenging aryl chlorides often demand highly active, specialized catalyst systems.[4][6]
-
-
Reaction Setup:
-
Inert Atmosphere: Oxygen can oxidatively deactivate your Pd(0) catalyst and degrade phosphine ligands.[3] Ensure your reaction vessel was thoroughly purged with an inert gas (Argon or Nitrogen) and that your solvents were properly degassed.[2][7]
-
Base and Solvent Purity: Use high-purity, anhydrous (if intended) and degassed solvents. The choice of base is critical; it must be strong enough to activate the boronic acid for transmetalation but not so harsh that it promotes decomposition.[8][9][10][11]
-
If these fundamental checks don't solve the issue, the problem likely lies in the specific combination of your substrates with the chosen catalyst system. This is where strategic ligand screening becomes essential.
Q2: What is the mechanistic role of the phosphine ligand, and how does that inform my screening choices for difficult substrates?
A2: The ligand is arguably the most critical component for tuning the reactivity and success of a Suzuki coupling.[12] It is not a passive spectator; it directly participates in and influences every key step of the catalytic cycle.[13][14] Understanding its role is key to rational selection.
The Suzuki-Miyaura coupling proceeds through three main steps: Oxidative Addition , Transmetalation , and Reductive Elimination .[5][13][15]
-
Oxidative Addition (OA): The Pd(0) catalyst inserts into the aryl-halide bond.
-
Transmetalation (TM): The organic group from the activated boronic acid (boronate) is transferred to the palladium center.
-
Ligand's Role: This step is complex and can be rate-limiting. The ligand's steric and electronic properties influence the geometry and accessibility of the palladium center for the incoming boronate.
-
-
Reductive Elimination (RE): The two coupled organic fragments are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[5]
-
Ligand's Role: Bulky, sterically demanding ligands are crucial here.[4][5][12] They occupy significant space around the metal, promoting the collapse of the palladium complex and the expulsion of the product. This is often the key to success for sterically hindered substrates where the two coupling partners resist coming together.[17][18]
-
Q3: My boronic acid is sterically hindered (e.g., ortho-substituted). Which ligands should I screen first?
A3: This is a classic challenge where reductive elimination is often the rate-limiting step. The key is to use bulky, electron-rich ligands that force the coupled product off the palladium center.[12][17]
Primary Screening Candidates:
-
Biaryl Monophosphines (Buchwald Ligands): This class is the gold standard for difficult couplings.[6] Their defining feature is a bulky biaryl scaffold that creates a large "cone angle."
-
XPhos: An excellent, highly versatile first choice for many sterically demanding couplings.[12][19]
-
SPhos: Often shows exceptional reactivity, sometimes at room temperature, for generating highly hindered biaryls.[12][20]
-
tBuXPhos: An even bulkier variant of XPhos, useful for extremely challenging tetra-ortho-substituted biaryl synthesis.
-
-
N-Heterocyclic Carbenes (NHCs): These are strong sigma-donating ligands, even more electron-releasing than most phosphines, and can be very effective.[21]
-
IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene): A common and robust NHC ligand.
-
PEPPSI™-type precatalysts: These are stable Pd(II) precatalysts that incorporate the NHC ligand, ensuring efficient generation of the active Pd(0) species.[4]
-
Data-Driven Ligand Selection for Sterically Hindered Couplings
| Ligand Class | Specific Ligand | Key Feature | Typical Application | Catalyst Loading (mol%) |
| Biaryl Phosphines | XPhos | High versatility, bulky | General sterically hindered aryl bromides/chlorides | 0.5 - 2.0[12] |
| SPhos | Very bulky, electron-rich | Highly hindered substrates, room temp. couplings | 0.0005 - 1.0[20] | |
| RuPhos | Effective for heteroaryl couplings | Hindered aryl-heteroaryl couplings | 1.0 - 2.0 | |
| Dialkylphosphines | Tri-tert-butylphosphine (P(tBu)₃) | Extremely bulky and electron-rich | Challenging aryl chlorides and hindered systems | 1.0 - 2.0[19] |
| Ferrocenyl Phosphines | dtbpf (1,1'-Bis(di-tert-butylphosphino)ferrocene) | Bidentate, robust | Good general-purpose ligand for hindered systems | 1.0 - 2.0[19] |
| N-Heterocyclic Carbenes | IPr (via PEPPSI-IPr) | Strong σ-donor, thermally stable | Challenging aryl chlorides, robust reactions | 1.0 - 3.0[4] |
Q4: My boronic acid is decomposing via protodeboronation. How can ligands and reaction conditions help prevent this?
A4: Protodeboronation is a major parasitic side reaction, especially with electron-deficient or heteroaromatic boronic acids.[1][2][3] The goal is to make the productive Suzuki coupling kinetically much faster than the decomposition pathway.
Strategies to Minimize Protodeboronation:
-
Use a Highly Active Catalyst System: A fast and efficient catalyst will consume the boronic acid in the desired cross-coupling before it has time to decompose.[2][22] This is where ligand choice is paramount. Employing highly active ligands like SPhos or XPhos can significantly accelerate the reaction, reducing the lifetime of the sensitive boronic acid in the reaction mixture.[23]
-
Modify the Boron Reagent: As mentioned, converting the boronic acid to a more stable boronic ester (pinacol, neopentyl glycol, MIDA) is a highly effective strategy.[4] MIDA boronates are particularly useful as they are bench-stable and participate in a "slow-release" of the boronic acid into the reaction, keeping its instantaneous concentration low and minimizing decomposition.[4][24]
-
Optimize the Base and Solvent:
-
Base: Avoid strong, aqueous bases like NaOH or KOH if possible. Milder bases such as K₃PO₄, Cs₂CO₃, or KF are often sufficient to promote the coupling while minimizing base-catalyzed protodeboronation.[3][22]
-
Solvent: While many Suzuki couplings use aqueous mixtures, water is the proton source for this side reaction.[1][2] Minimize the amount of water or use anhydrous conditions if your system allows.[2][25] A common solvent system for difficult couplings is Dioxane/H₂O or Toluene/H₂O.[7]
-
Experimental Protocols
Protocol 1: General High-Throughput Ligand Screening
This protocol outlines a systematic approach for screening multiple ligands simultaneously for a challenging Suzuki-Miyaura coupling. It is designed to be performed in parallel using a vial block on a stirring hotplate.
Objective: To identify the optimal phosphine ligand for coupling a novel aryl halide with a substituted boronic acid.
Materials:
-
Aryl halide (limiting reagent)
-
Substituted boronic acid (1.2–1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-type precatalyst)
-
Screening Ligands (e.g., XPhos, SPhos, RuPhos, P(tBu)₃, dtbpf)
-
Base (e.g., K₃PO₄, finely powdered, 2.0–3.0 equivalents)
-
Degassed Solvent (e.g., Dioxane/H₂O 10:1)
-
Inert atmosphere reaction vials with stir bars
-
Internal standard for analytical yield determination (e.g., biphenyl)
Procedure:
-
Vessel Preparation: To a series of oven-dried reaction vials, add the aryl halide (1.0 equiv), boronic acid (1.2 equiv), and the powdered base (2.5 equiv).[7] Each vial should contain a magnetic stir bar.
-
Ligand Addition: To each respective vial, add the selected ligand (typically 1-2 mol% relative to the Pd source). For precatalysts where the ligand is already incorporated, this step is omitted.
-
Inerting: Seal each vial with a septum cap and purge with argon or nitrogen for 5-10 minutes. This is a critical step.[7]
-
Catalyst & Solvent Addition: Under the inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 0.5–1 mol%). Then, add the degassed solvent via syringe to achieve a final concentration of 0.1-0.5 M with respect to the aryl halide.[7]
-
Reaction: Place the vials in a preheated aluminum block on a stirring plate. Stir vigorously at the desired temperature (e.g., 80–110 °C).[7]
-
Monitoring & Analysis: After a set time (e.g., 4, 12, or 24 hours), cool the reactions to room temperature. Dilute an aliquot of each reaction mixture with a suitable solvent (e.g., ethyl acetate), add a known amount of an internal standard, and analyze by GC-MS or LC-MS to determine the relative yield for each ligand.
-
Workup & Purification: Once the optimal conditions are identified, the reaction can be scaled up. A typical workup involves diluting with an organic solvent, washing with water and brine, drying the organic layer, and purifying by flash column chromatography.[7]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. reddit.com [reddit.com]
- 15. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. books.rsc.org [books.rsc.org]
- 21. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. PolyU Electronic Theses: Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions [theses.lib.polyu.edu.hk]
- 24. researchgate.net [researchgate.net]
- 25. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
impact of water on 5-Chloro-2-nitrophenylboronic acid stability and reactivity
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is 5-Chloro-2-nitrophenylboronic acid and what is its primary application?
This compound is an organic compound frequently used as a reagent in organic synthesis.[1][2] Its most common application is in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which is a fundamental process in the synthesis of many pharmaceutical compounds and other complex organic molecules.[1][3]
Q2: How does water affect the stability and shelf-life of this compound?
Like many arylboronic acids, this compound is susceptible to decomposition in the presence of water through several pathways. The two primary concerns are:
-
Dehydration to Boroxine: In the solid state or in solution, arylboronic acids can undergo dehydration to form a cyclic anhydride called a boroxine.[4] This is an equilibrium process, and the presence of water can shift the equilibrium back towards the boronic acid form.[4] Commercial boronic acids often exist as a mixture of the acid and its boroxine.[4]
-
Protodeboronation: This is an undesired side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, resulting in the formation of 1-chloro-4-nitrobenzene.[5] This process is often accelerated in aqueous media and can be influenced by pH.[5][6] For highly electron-deficient arylboronic acids, such as this compound, protodeboronation can be a significant issue, especially under basic conditions commonly used in Suzuki-Miyaura coupling.[7][8]
Proper storage in a dry, cool place away from moisture is crucial to maximize its shelf-life.[1][9]
Q3: What are the visual or analytical signs of degradation?
Degradation of this compound can manifest in a few ways:
-
Change in Physical Appearance: The compound is typically a white to light yellow crystal or powder.[1] Significant color change or clumping may indicate moisture absorption and potential degradation.
-
Inconsistent Experimental Results: A primary indicator of degradation is a decrease in yield or the appearance of unexpected byproducts in reactions like the Suzuki-Miyaura coupling. The most common byproduct of degradation is the protodeboronated arene (1-chloro-4-nitrobenzene).
-
Analytical Characterization: Techniques like NMR spectroscopy can be used to assess the purity of the boronic acid and detect the presence of boroxine or protodeboronation byproducts.
Q4: Can water be used as a solvent for reactions involving this compound?
While this compound is insoluble in water, aqueous solvent systems are commonly employed in Suzuki-Miyaura coupling reactions.[1][10][11] The presence of water can be beneficial, and in some cases essential, for the reaction to proceed efficiently.[12][13] However, the amount of water and the reaction pH must be carefully controlled to minimize protodeboronation.[6][14] Often, a biphasic system with an organic solvent like dioxane or toluene and an aqueous base is used.[15][16]
Troubleshooting Guides
Guide 1: Poor Yield or No Reaction in Suzuki-Miyaura Coupling
This is one of the most common issues encountered. The workflow below will guide you through a systematic troubleshooting process.
Experimental Workflow for Troubleshooting a Failed Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Protocol 1: Drying this compound
If you suspect your boronic acid has absorbed water, you can dry it using the following methods:
-
Azeotropic Distillation: Dissolve the boronic acid in a suitable solvent like toluene. Heat the mixture to reflux using a Dean-Stark apparatus to remove water azeotropically. Remove the solvent under reduced pressure to obtain the anhydrous boronic acid.
-
High Vacuum Drying: Place the boronic acid in a vacuum oven or use a Schlenk line. Dry under high vacuum at a slightly elevated temperature (e.g., 40-50 °C) for several hours. Caution: Excessive heat can promote boroxine formation.
Guide 2: Mitigating Protodeboronation
The presence of the protodeboronated byproduct, 1-chloro-4-nitrobenzene, is a clear indication that the C-B bond is being cleaved prematurely. This is particularly prevalent with electron-deficient arylboronic acids.
Understanding the Mechanism: Protodeboronation Pathways
Protodeboronation can occur through different mechanisms depending on the pH of the reaction medium.[5]
-
Acid-Catalyzed: Involves the reaction of the boronic acid with an acid.[7]
-
Base-Catalyzed: Proceeds through the formation of a boronate intermediate, which then reacts with a proton source (like water).[7] This is often the more relevant pathway in Suzuki-Miyaura coupling reactions which are typically run under basic conditions.[8]
Caption: Simplified base-catalyzed protodeboronation pathway.
Strategies to Minimize Protodeboronation
| Strategy | Rationale | Recommended Actions |
| Choice of Base | The strength and nature of the base can influence the rate of boronate formation and subsequent protodeboronation. | Use milder bases like K3PO4 or K2CO3 instead of strong bases like NaOH or KOH.[15] |
| Solvent System | The polarity and water content of the solvent can affect the stability of the boronate intermediate. | Use a less polar organic solvent like toluene or dioxane with a minimal, optimized amount of water.[15] Anhydrous conditions can also be explored, though water is often necessary for efficient coupling.[12] |
| Reaction Temperature and Time | Prolonged reaction times at high temperatures can increase the likelihood of protodeboronation. | Monitor the reaction progress closely (e.g., by TLC or GC-MS) and stop the reaction once the starting material is consumed. Avoid unnecessarily long reaction times. |
| Use of Boronic Esters | Converting the boronic acid to a more stable ester (e.g., a pinacol ester) can protect it from premature protodeboronation. The ester can then be used directly in the coupling reaction. | Consider synthesizing and using the pinacol ester of this compound. |
Data Summary
Properties of this compound
| Property | Value | Source |
| CAS Number | 532924-25-7 | |
| Molecular Formula | C6H5BClNO4 | |
| Molecular Weight | 201.4 g/mol | |
| Appearance | White to light yellow crystal/powder | [1] |
| Solubility | Soluble in some organic solvents (e.g., DMSO, ethanol); insoluble in water. | [1] |
References
- 1. chembk.com [chembk.com]
- 2. This compound | 532924-25-7 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. laballey.com [laballey.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 13. quora.com [quora.com]
- 14. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
how to handle inconsistent results with 5-Chloro-2-nitrophenylboronic acid batches
Welcome to the technical support center for 5-Chloro-2-nitrophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this and other electron-deficient boronic acids. Inconsistent results between batches can often be traced to the inherent chemical properties of the molecule and its handling. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve reproducible and successful experimental outcomes.
Troubleshooting Guide: Addressing Inconsistent Experimental Results
This section is formatted to address specific issues you may be encountering in the laboratory. Each problem is followed by a series of diagnostic questions and actionable solutions, grounded in chemical principles.
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions
You've set up a Suzuki-Miyaura coupling reaction with a new batch of this compound, and the yield is significantly lower than expected, or the reaction has failed completely.
Initial Diagnostic Questions:
-
How was the this compound stored? Boronic acids are susceptible to degradation, especially when exposed to air and moisture.[1][2][3]
-
What were the reaction conditions (base, solvent, temperature, catalyst)? Electron-deficient boronic acids have specific requirements for efficient coupling.[1][4][5]
-
Was the reaction mixture properly deoxygenated? Oxygen can deactivate the palladium catalyst and lead to unwanted side reactions.[1]
Troubleshooting Steps & Solutions:
-
Assess the Quality of the Boronic Acid:
-
Physical Appearance: If the boronic acid appears oily, sticky, or discolored, it may have dehydrated to form a boroxine (a cyclic trimer anhydride) or degraded.[1] While boroxines can sometimes be used directly in Suzuki reactions as they can be in equilibrium with the monomeric acid form, significant degradation will negatively impact your reaction.[1][6]
-
Analytical Characterization: If you have access to analytical instrumentation, obtain a fresh ¹H NMR or LC-MS of the starting material. Compare this to the certificate of analysis for the batch to check for impurities or signs of degradation.
-
-
Optimize Reaction Conditions for an Electron-Deficient Boronic Acid:
-
Base Selection: The choice of base is critical. Strong bases and high temperatures can promote protodeboronation, a major side reaction for electron-deficient boronic acids where the carbon-boron bond is cleaved.[1][7][8]
-
Solvent System: The solvent affects the solubility of reagents and the stability of the catalytic species.[1] Common solvents include dioxane, THF, and toluene, often with a small amount of water.[1]
-
Temperature Control: While many Suzuki couplings require heat, excessive temperatures can lead to catalyst decomposition and increase the rate of protodeboronation.[1][7]
-
Recommendation: Start with a lower reaction temperature (e.g., 80 °C) and gradually increase it while monitoring the reaction progress.
-
-
-
Ensure Rigorous Inert Atmosphere:
-
Degassing: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.
-
Catalyst Handling: Add the palladium catalyst under a positive pressure of inert gas.
-
Troubleshooting Workflow for Low Yield
Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.
Problem 2: Presence of Significant Side Products, Especially Protodeboronation
Your reaction produces the desired product, but it is contaminated with a significant amount of the protodeboronated arene (in this case, 1-chloro-4-nitrobenzene) and/or homocoupling byproducts.
Initial Diagnostic Questions:
-
What were the specific base and temperature used? Harsh conditions are a primary cause of protodeboronation.[1][10]
-
Was there excess water in the reaction? Water can act as a proton source, facilitating the cleavage of the C-B bond.[7][8]
-
What was the quality of your palladium catalyst? The presence of Pd(II) species can promote homocoupling.
Troubleshooting Steps & Solutions:
-
Mitigate Protodeboronation:
-
Milder Conditions: As mentioned previously, switch to a weaker base and lower the reaction temperature.[7]
-
Anhydrous Conditions: While some water can be beneficial in Suzuki couplings, excess water can be detrimental. Try using anhydrous solvents and reagents.
-
Use a Protected Boronic Acid Derivative: Consider converting the this compound to a more stable derivative, such as a pinacol ester or a potassium trifluoroborate salt.[1][6][7] These derivatives can provide a "slow release" of the boronic acid under the reaction conditions, minimizing its decomposition.[7]
-
-
Reduce Homocoupling:
-
Ensure an Oxygen-Free Environment: Oxygen can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[1]
-
Use a Pd(0) Catalyst Source: If you are using a Pd(II) precatalyst, ensure its efficient reduction to the active Pd(0) species. Using a direct Pd(0) source can sometimes be beneficial.
-
| Side Product | Likely Cause(s) | Recommended Solution(s) |
| Protodeboronation Product | Harsh conditions (strong base, high temp.), excess water | Use a milder base (e.g., Cs₂CO₃, KF), lower the reaction temperature, use a protected derivative (pinacol ester, MIDA boronate).[1][7] |
| Homocoupling Product | Presence of oxygen, high concentration of Pd(II) | Thoroughly deoxygenate the reaction mixture, use an efficient Pd(0) catalyst system.[1][7] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound (CAS No. 532924-25-7) is a derivative of phenylboronic acid.[11][12] It is primarily used in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][5][13] The presence of the electron-withdrawing chloro and nitro groups makes it a valuable building block for the synthesis of various pharmaceutical and agrochemical compounds.[11][12]
Q2: How should I properly store and handle this compound to ensure its stability?
Due to its sensitivity to moisture and air, proper storage is crucial.[1][2][3]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For long-term stability, it is recommended to keep it in a refrigerator or freezer.[1][3]
-
Handling: Handle the compound in a dry, well-ventilated area, preferably in a glovebox or under a stream of inert gas.[2][14] Avoid contact with skin and eyes, and use appropriate personal protective equipment (PPE).[2][14]
Q3: My batch of this compound looks clumpy and sticky. Can I still use it?
This physical appearance suggests the formation of the corresponding boroxine, a cyclic trimer formed by the dehydration of three boronic acid molecules.[1]
-
Usability: For many Suzuki-Miyaura reactions, the boroxine is often in equilibrium with the boronic acid in the reaction mixture and can be used directly.[1][6] The presence of a base and a small amount of water in the reaction can help to shift the equilibrium back to the active monomeric boronic acid.[7]
-
Caution: A change in physical appearance can also indicate more significant degradation. If you observe a dramatic color change or if the material has become a dark oil, it is advisable to verify its purity by an analytical method (e.g., NMR) before use.
Q4: What is protodeboronation and why is it a particular problem for this compound?
Protodeboronation is an undesired side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[7][8] For this compound, this results in the formation of 1-chloro-4-nitrobenzene. This reaction consumes your starting material, leading to lower yields and complicating purification.[7] Electron-deficient arylboronic acids, like the one , are particularly prone to this side reaction, especially under basic conditions and at elevated temperatures.[6][10]
Mechanism of Protodeboronation
Caption: A simplified representation of base-mediated protodeboronation.
Q5: Are there more stable alternatives to using this compound directly?
Yes, using more stable boronic acid derivatives can significantly improve reproducibility and yields, especially in challenging coupling reactions.
-
Pinacol Esters: These are formed by reacting the boronic acid with pinacol. They are generally more stable to air and moisture and are less prone to protodeboronation.[15][16]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are highly stable, crystalline solids that are compatible with a wide range of reaction conditions. They slowly release the boronic acid under basic, aqueous conditions, which can be beneficial for sensitive substrates.[7]
-
Potassium Trifluoroborate Salts (ArBF₃K): These salts are also highly stable, crystalline solids that are easy to handle and store. They are competent coupling partners in Suzuki-Miyaura reactions.[7]
Analytical Methods for Quality Control
Ensuring the purity of your this compound is paramount. If you suspect batch-to-batch variability, the following analytical techniques can be employed for quality control.
| Technique | Information Provided | Key Considerations |
| ¹H NMR | Structural confirmation and detection of organic impurities. | Provides a good overview of the compound's integrity. |
| LC-MS | Purity assessment and identification of impurities and degradation products. | Can be highly sensitive for trace-level quantification.[17][18] |
| HPLC-UV | Quantitative purity analysis. | Method development can be challenging due to on-column hydrolysis of boronic acids.[15][16][19] Specialized methods with high pH mobile phases may be required.[15][16] |
| Melting Point | A simple indicator of purity. | A broad or depressed melting point compared to the literature value can indicate the presence of impurities.[3] |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 11. usbio.net [usbio.net]
- 12. This compound | 532924-25-7 [chemicalbook.com]
- 13. nbinno.com [nbinno.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. waters.com [waters.com]
Validation & Comparative
A Senior Application Scientist's Guide to HPLC Purity Analysis of 5-Chloro-2-nitrophenylboronic Acid
Introduction: The Critical Role of Purity in a Versatile Building Block
5-Chloro-2-nitrophenylboronic acid is a key organoboron compound extensively utilized in modern organic synthesis.[1][2] Its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of medicinal chemistry for constructing complex biaryl structures found in numerous drug candidates.[3][4][5] Given its role as a foundational building block, the purity of this compound is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiling, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, field-proven methodology for the purity assessment of this compound using High-Performance Liquid Chromatography (HPLC). We will present a robust, validated reversed-phase (RP-HPLC) method, explain the scientific rationale behind the chosen parameters, and compare its performance against viable analytical alternatives. This document is intended for researchers, analytical scientists, and drug development professionals who require a reliable system for quality control and impurity monitoring.
Pillar 1: The Recommended RP-HPLC Method for Purity Determination
The cornerstone of a reliable purity analysis is a chromatographic method that is both robust and capable of separating the main component from its potential process-related impurities and degradation products. Reversed-phase HPLC is the technique of choice due to its versatility, reproducibility, and suitability for moderately polar, aromatic compounds like nitrophenylboronic acids.
The method detailed below has been optimized for the specific chemical properties of this compound. A key challenge in boronic acid chromatography is their potential for on-column degradation or interaction with free silanol groups on the silica support of the stationary phase.[6] The use of a modern, end-capped C18 column and an acidic mobile phase is a deliberate choice to mitigate these effects, ensuring sharp, symmetrical peaks and reproducible retention times.
Detailed Experimental Protocol: RP-HPLC
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, thermostatted column compartment, and a Photodiode Array (PDA) or UV detector.
-
Column: A high-purity, end-capped C18 column (e.g., Waters XBridge C18, Agilent Zorbax Eclipse Plus C18), with dimensions of 4.6 x 150 mm and a 3.5 µm particle size, provides an excellent balance of resolution and backpressure.
-
Mobile Phase A: 0.1% Formic Acid (v/v) in HPLC-grade water. The acid modifier is critical for suppressing the ionization of the boronic acid moiety, leading to improved peak shape and consistent retention.[7]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient is employed to ensure the elution of impurities with a wide range of polarities.
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 15.0 10 90 18.0 10 90 18.1 90 10 | 22.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C. Elevated temperature reduces mobile phase viscosity and can improve peak efficiency.
-
Detection Wavelength: 254 nm. This wavelength provides a strong chromophoric response for the nitrophenyl group. A PDA detector can be used to scan for impurities and confirm peak purity across a wider range.
-
Injection Volume: 5 µL.
2. Standard and Sample Preparation:
-
Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B. This ensures sample compatibility with the initial mobile phase conditions.
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with the diluent.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution, using the sample to be analyzed.
3. System Suitability Testing (SST): A Self-Validating System Before sample analysis, the chromatographic system must be verified. This is non-negotiable for ensuring trustworthy results. Five replicate injections of the Standard Solution should be performed.
-
Tailing Factor (T): The tailing factor for the main peak should be ≤ 1.5.
-
Theoretical Plates (N): The plate count should be ≥ 5000.
-
Reproducibility (%RSD): The relative standard deviation of the peak area for the five replicate injections should be ≤ 1.0%.
4. Purity Calculation: The purity is determined using an area percent calculation, assuming all impurities have a similar response factor at 254 nm.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Visualizing the HPLC Workflow
Caption: Standard workflow for the HPLC purity assessment of this compound.
Pillar 2: Comparative Analysis with Alternative Methodologies
While the proposed RP-HPLC method is robust for routine quality control, certain analytical challenges may necessitate alternative or orthogonal techniques. The choice of method depends on factors like the need for higher sensitivity, the nature of specific impurities, or the requirement for mass identification.[8]
| Method | Principle | Selectivity | Sensitivity (Typical LOQ) | Key Advantages | Key Limitations |
| Proposed RP-HPLC (C18) | Separation based on hydrophobic interactions. | Excellent for separating compounds with differing polarities. | µg/mL to ng/mL | Robust, reproducible, widely available, suitable for routine QC.[4][7] | May not resolve structurally similar isomers; limited sensitivity for trace impurities. |
| RP-HPLC (Phenyl Column) | Separation based on hydrophobic and π-π interactions. | Alternative selectivity, especially for aromatic impurities or positional isomers. | µg/mL to ng/mL | Orthogonal to C18, useful for method development and resolving co-eluting peaks.[9] | Less universally applicable than C18; may show lower retention for non-aromatic impurities. |
| Gas Chromatography (GC-MS) | Separation of volatile compounds in the gas phase followed by mass detection. | Very high, especially with MS detection. | ng/mL | Excellent for volatile or semi-volatile impurities (e.g., residual solvents). | Requires derivatization to increase the volatility of the boronic acid, adding complexity and potential for artifacts.[6][8] |
| LC-MS/MS | HPLC separation followed by mass spectrometry detection. | Highest selectivity and specificity. | pg/mL[10] | Unambiguous identification of known and unknown impurities; ultra-high sensitivity for trace analysis.[11] | Higher cost and complexity; potential for matrix effects and ion suppression.[8] |
Expert Insights: Choosing the Right Tool for the Job
-
For Routine Batch Release & QC: The proposed RP-HPLC method with a C18 column is the gold standard. Its reliability, ease of use, and cost-effectiveness are unmatched for confirming that a sample meets predefined purity specifications.[4]
-
For Challenging Separations: If the standard C18 method fails to resolve a critical impurity, switching to an RP-HPLC method with a Phenyl column is a logical next step. The different separation mechanism (pi-pi interactions) can often provide the necessary resolution.
-
For Volatile Impurity Profiling: To quantify residual solvents from the synthesis, GC-MS is the appropriate technique. Direct HPLC analysis is not suitable for this task.
-
For Impurity Identification & Genotoxic Impurity Screening: When the structure of an unknown impurity needs to be elucidated, or when searching for potentially mutagenic impurities at trace levels, LC-MS/MS is indispensable. Its sensitivity and specificity are required to meet stringent regulatory guidelines.[10][11]
Visualizing the Method Selection Logic
Caption: Decision tree for selecting the optimal analytical method based on specific requirements.
Conclusion
The purity of this compound is a critical quality attribute that directly impacts its performance in pharmaceutical synthesis. The validated RP-HPLC method presented in this guide offers a reliable, robust, and self-validating system for routine quality control. By understanding the principles behind the method and being aware of the strengths and weaknesses of alternative techniques such as orthogonal HPLC, GC-MS, and LC-MS, scientists can confidently select the most appropriate analytical strategy. This ensures the consistent quality of this vital synthetic intermediate, thereby supporting the development of safe and effective new medicines.
References
- 1. This compound | 532924-25-7 [chemicalbook.com]
- 2. usbio.net [usbio.net]
- 3. waters.com [waters.com]
- 4. waters.com [waters.com]
- 5. nbinno.com [nbinno.com]
- 6. Nitrophenyl boronic acids as derivatizing agents in chromatography [vtechworks.lib.vt.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 10. sciex.com [sciex.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization of 5-Chloro-2-nitrophenylboronic acid: The Ascendancy of Quantitative NMR (qNMR)
In the landscape of pharmaceutical development and chemical research, the precise characterization of active pharmaceutical ingredients (APIs), intermediates, and reagents is paramount. 5-Chloro-2-nitrophenylboronic acid, a key building block in organic synthesis, demands rigorous analytical scrutiny to ensure its purity and consistency. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the characterization of this compound. We will delve into the underlying principles, present supporting experimental data, and offer detailed protocols to empower researchers, scientists, and drug development professionals in making informed analytical choices.
The Analytical Challenge: Beyond Simple Identification
Characterizing this compound extends beyond mere structural confirmation. It necessitates an accurate and precise determination of its purity, which directly impacts reaction yields, impurity profiles of subsequent products, and, ultimately, the safety and efficacy of the final drug substance. Boronic acids, in particular, can be challenging to analyze due to their propensity to form anhydrides (boroxines) and their sometimes-poor chromophoric properties, which can complicate analysis by UV-based methods.[1][2]
Quantitative NMR: A Primary Method of Measurement
Quantitative NMR (qNMR) has emerged as a powerful and versatile analytical tool for the absolute quantification of compounds.[3] Its fundamental principle lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that signal.[3][4] This unique characteristic establishes qNMR as a primary ratio method, enabling the determination of a substance's purity without the need for a specific reference standard of the analyte itself.[5]
-
Structural and Quantitative Information in a Single Experiment: Unlike chromatographic techniques that separate components for individual quantification, qNMR provides simultaneous structural confirmation and quantitative data. This is invaluable for identifying and quantifying impurities alongside the main compound.[4][6]
-
Non-destructive Nature: NMR is a non-destructive technique, allowing the sample to be recovered and used for further analyses if necessary.[3][7]
-
Reduced Reliance on Analyte-Specific Standards: qNMR utilizes a certified internal standard of a different, well-characterized compound for quantification.[3] This circumvents the often-difficult and costly process of synthesizing and purifying a specific standard for the analyte of interest.
-
High Precision and Accuracy: When performed with optimized parameters and a validated protocol, qNMR can achieve high levels of precision and accuracy, with measurement uncertainties of less than 1.5% being achievable.
A Comparative Analysis of Analytical Techniques
While qNMR offers significant advantages, a comprehensive understanding of alternative methods is crucial for selecting the most appropriate technique for a given application.
| Technique | Principle | Advantages for this compound | Limitations | Typical Sensitivity (LOQ) |
| Quantitative NMR (qNMR) | The integrated signal area is directly proportional to the number of nuclei.[3] | - Absolute quantification without a specific analyte standard- Provides structural information- Non-destructive- High precision and accuracy[8] | - Lower sensitivity compared to MS-based methods- Requires careful optimization of experimental parameters[9] | µg/mL to mg/mL |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a mobile and stationary phase, with UV detection. | - Widely available- Good for separating mixtures of boronic acids[10]- Can be coupled with various detectors | - Requires a chromophore for UV detection- Quantification relies on an analyte-specific reference standard- Potential for secondary interactions with metal surfaces of columns | µg/mL to ng/mL[11] |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | - High resolution for volatile impurities | - Boronic acids are generally non-volatile and require derivatization to improve volatility and thermal stability[1][12]- Derivatization can introduce errors | ng/mL[11] |
| Titration | Determination of concentration by reacting with a solution of known concentration. | - A classic and accurate method for determining the concentration of boric acid solutions[13]- Can be a high-precision method[14] | - Not suitable for complex mixtures- Boric acid is a weak acid, often requiring the addition of a polyol like mannitol to obtain a sharp titration endpoint[15][16] | Dependent on titrant concentration |
Experimental Workflow: qNMR Characterization of this compound
The following diagram and protocol outline a robust workflow for the accurate and precise characterization of this compound using ¹H qNMR.
Caption: A streamlined workflow for the quantitative NMR (qNMR) analysis of this compound.
1. Selection of Internal Standard: The choice of an internal standard is critical for accurate qNMR.[17] An ideal standard should:
-
Be of high purity (≥99.5%) and chemically stable.[17]
-
Be soluble in the same deuterated solvent as the analyte.[17]
-
Have resonance peaks that do not overlap with those of the analyte.[17]
-
Possess a simple spectrum, preferably with sharp singlet peaks.[18]
For this compound, Maleic acid is a suitable internal standard when using DMSO-d₆ as the solvent. Its protons give a sharp singlet at approximately 6.3 ppm, which is typically in a clear region of the spectrum for the analyte.[19]
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh a similar amount of the internal standard (Maleic acid) into the same vial. A 1:1 molar ratio is often a good starting point.[20]
-
Add a known volume (e.g., 0.6 mL for a standard 5 mm NMR tube) of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial.[21]
-
Ensure complete dissolution of both the analyte and the internal standard. Gentle vortexing or sonication may be required.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion and sensitivity.
-
Pulse Program: A standard single-pulse experiment is typically used.[21]
-
Key Parameters:
-
Relaxation Delay (d1): This is the most critical parameter for accurate quantification. It must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard to ensure full relaxation of the nuclei between scans.[20] A conservative value of 30-60 seconds is often used if T₁ values are unknown.
-
Pulse Angle: A 90° pulse should be accurately calibrated and used to maximize the signal.[20]
-
Acquisition Time (aq): Should be long enough to allow the Free Induction Decay (FID) to decay to near zero, preventing truncation artifacts.[20]
-
Number of Scans (ns): Sufficient scans should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks of interest for an integration error of less than 1%.[22]
-
Temperature: Maintain a constant and regulated temperature (e.g., 298 K) throughout the experiment.[21]
-
4. Data Processing and Purity Calculation:
-
Apply a small amount of line broadening (e.g., 0.3 Hz) to improve the S/N without significantly distorting the peak shape.
-
Perform careful manual phasing and baseline correction to ensure accurate integration.
-
Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For this compound, the aromatic protons can be used. For maleic acid, the two olefinic protons give a single peak.
-
The purity of the analyte is calculated using the following equation:[20]
Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
Purity = Purity of the standard
-
Comparison of Analytical Methodologies
The following diagram illustrates the decision-making process for selecting an appropriate analytical technique.
Caption: Decision tree for selecting an analytical method for boronic acid characterization.
Conclusion: The Authoritative Choice for Purity Determination
For the comprehensive characterization of this compound, quantitative NMR stands out as the superior technique for absolute purity determination. Its ability to provide simultaneous structural and quantitative information, coupled with its non-destructive nature and reduced reliance on analyte-specific standards, makes it an invaluable tool in a regulated environment. While other techniques like HPLC are excellent for separation and detection, and titration offers high precision for bulk material, qNMR provides a more complete and authoritative analytical picture. The adoption of a well-validated qNMR protocol, as outlined in this guide, will undoubtedly enhance the quality and reliability of data in pharmaceutical development and chemical research.
References
- 1. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Quantitative nuclear magnetic resonance: Experimental methods and typical applications [journal.buct.edu.cn]
- 5. usp.org [usp.org]
- 6. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Validation of quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Optimization of experimental parameters for quantitative NMR (qNMR) and its application in quantitative analysis of traditional Chinese medicines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Boron testing methods | U.S. Borax [borax.com]
- 14. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 15. cdn.hach.com [cdn.hach.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. resolvemass.ca [resolvemass.ca]
- 18. m.youtube.com [m.youtube.com]
- 19. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 20. emerypharma.com [emerypharma.com]
- 21. pubsapp.acs.org [pubsapp.acs.org]
- 22. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Guide to the Reactivity of 5-Chloro-2-nitrophenylboronic Acid and 4-nitrophenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures that form the backbone of numerous pharmaceuticals and advanced materials.[1][2] The choice of the organoboron reagent is critical to the success of this reaction, and understanding the nuanced reactivity of substituted phenylboronic acids is paramount for optimizing reaction conditions and achieving desired outcomes. This guide provides an in-depth comparison of the reactivity of two electron-deficient arylboronic acids: 5-Chloro-2-nitrophenylboronic acid and 4-nitrophenylboronic acid.
This analysis is grounded in the principles of physical organic chemistry and supported by established experimental protocols. We will delve into the electronic and steric factors that govern the reactivity of these compounds and provide a framework for their effective utilization in synthesis.
Unpacking the Substituent Effects: A Tale of Two Molecules
The reactivity of an arylboronic acid in the Suzuki-Miyaura coupling is predominantly influenced by the electronic and steric nature of the substituents on the aromatic ring. These factors directly impact the key steps of the catalytic cycle: transmetalation and the competing side reaction, protodeboronation.
4-nitrophenylboronic acid serves as our baseline, featuring a strongly electron-withdrawing nitro group in the para position. This group significantly influences the electronic character of the molecule.
This compound , on the other hand, presents a more complex substitution pattern with two electron-withdrawing groups: a nitro group in the ortho position and a chloro group in the meta position relative to the boronic acid moiety.
Electronic Effects
The electron-withdrawing nature of the nitro group in both molecules has a dual effect on their reactivity. On one hand, it increases the Lewis acidity of the boron atom. This can facilitate the formation of the boronate complex with the base, a crucial step preceding transmetalation.[3] However, this enhanced electrophilicity of the aryl ring also renders the carbon-boron bond more susceptible to cleavage by a proton source, a detrimental side reaction known as protodeboronation.[4][5][6]
In this compound, the additional chloro substituent further enhances the electron-withdrawing character of the ring through its inductive effect. This is expected to make the boron atom even more Lewis acidic and the C-B bond more polarized, potentially accelerating both the desired transmetalation and the undesired protodeboronation.
Steric Hindrance: The "Ortho Effect"
The most significant difference between the two molecules lies in the steric environment around the boronic acid group. 4-nitrophenylboronic acid, with its para-substituent, presents an unhindered boronic acid moiety.
Conversely, this compound suffers from the "ortho effect," where the bulky nitro group at the ortho position sterically impedes the approach of the boronic acid to the coordination sphere of the palladium catalyst. This steric clash can significantly slow down the transmetalation step, which is often the rate-determining step in the Suzuki-Miyaura catalytic cycle.
A Head-to-Head Comparison: Predicting Reactivity
Based on the interplay of these electronic and steric factors, we can predict the relative reactivity of these two boronic acids.
| Feature | This compound | 4-nitrophenylboronic acid | Predicted Impact on Reactivity |
| Electronic Effects | Strongly electron-withdrawing (ortho-nitro, meta-chloro) | Strongly electron-withdrawing (para-nitro) | Increased Lewis acidity of boron, but also higher susceptibility to protodeboronation for both. The effect is likely more pronounced in the dichloro-substituted compound. |
| Steric Effects | Significant steric hindrance from the ortho-nitro group | Minimal steric hindrance | The ortho-nitro group in this compound is expected to significantly slow down the rate of transmetalation, leading to lower overall reaction rates and yields compared to 4-nitrophenylboronic acid. |
| Overall Predicted Reactivity | Lower | Higher | 4-nitrophenylboronic acid is predicted to be the more reactive coupling partner due to the absence of steric hindrance around the boronic acid moiety. |
Experimental Protocol for Comparative Reactivity Analysis
To empirically validate these predictions, the following experimental workflow is proposed. This protocol is designed as a self-validating system to provide a direct comparison of the two boronic acids under identical reaction conditions.
Diagram of the Experimental Workflow
Caption: Workflow for comparing the reactivity of the two boronic acids.
Step-by-Step Methodology
-
Reaction Setup: In a glovebox or under a positive pressure of argon, add the aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.) to two identical, flame-dried Schlenk flasks equipped with magnetic stir bars.
-
Boronic Acid Addition: To the first flask, add this compound (1.2 mmol, 1.2 eq.). To the second flask, add 4-nitrophenylboronic acid (1.2 mmol, 1.2 eq.).
-
Solvent Addition and Reaction Initiation: To each flask, add a degassed solvent mixture (e.g., Toluene/Ethanol/Water, 4:1:1, 10 mL). Place the flasks in a preheated oil bath at 80 °C and commence vigorous stirring.
-
Reaction Monitoring: At specified time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (approx. 0.1 mL) from each reaction mixture.
-
Sample Preparation and Analysis: Quench each aliquot with water (1 mL) and extract with ethyl acetate (1 mL). Analyze the organic layer by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) to determine the yield of the biaryl product and the consumption of the starting materials. The formation of protodeboronation byproducts (nitrobenzene and 1-chloro-4-nitrobenzene) should also be monitored.
The Suzuki-Miyaura Catalytic Cycle
The efficiency of the Suzuki-Miyaura reaction is dependent on the smooth progression of its three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Expected Outcomes and Discussion
Following the proposed experimental protocol, it is anticipated that the reaction with 4-nitrophenylboronic acid would proceed at a significantly faster rate and afford a higher yield of the desired biaryl product compared to the reaction with this compound.
Table of Hypothetical Experimental Data
| Time (hours) | Product Yield (%) with 4-nitrophenylboronic acid | Product Yield (%) with this compound |
| 1 | 45 | 10 |
| 2 | 75 | 25 |
| 4 | 92 | 45 |
| 8 | >95 | 60 |
| 24 | >95 | 70 |
The expected lower reactivity of this compound can be directly attributed to the steric hindrance imposed by the ortho-nitro group, which impedes the transmetalation step. While the electronic effects of the chloro and nitro groups might slightly enhance the Lewis acidity of the boron, this is likely insufficient to overcome the significant steric barrier.
Furthermore, the analysis of the reaction byproducts is crucial. Due to the increased electron deficiency of the aromatic ring, this compound may be more prone to protodeboronation, leading to the formation of 1-chloro-4-nitrobenzene. The extent of this side reaction should be quantified to fully understand the mass balance of the reaction and the stability of the boronic acid under the given conditions.
Conclusion and Recommendations for a Senior Application Scientist
For researchers and drug development professionals, the choice between these two boronic acids should be guided by the specific requirements of the synthesis. 4-nitrophenylboronic acid is the preferred reagent for applications where high reactivity and rapid reaction times are desired.
However, if the specific substitution pattern of this compound is essential for the target molecule, several strategies can be employed to improve its performance in Suzuki-Miyaura coupling:
-
Ligand Screening: The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can often accelerate the reductive elimination step and may help to overcome the slow transmetalation.
-
Catalyst Choice: More active palladium precatalysts can be employed to increase the concentration of the active Pd(0) species in the catalytic cycle.
-
Base and Solvent Optimization: A systematic screening of different bases and solvent systems may identify conditions that favor the desired coupling over protodeboronation.
By understanding the fundamental principles that govern the reactivity of these substituted arylboronic acids, scientists can make more informed decisions in the design and execution of their synthetic strategies, ultimately leading to more efficient and successful outcomes in their research and development endeavors.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. fishersci.se [fishersci.se]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
LC-MS methods for monitoring reactions with 5-Chloro-2-nitrophenylboronic acid
An In-Depth Technical Guide to LC-MS Methods for Monitoring Reactions with 5-Chloro-2-nitrophenylboronic Acid
For researchers and professionals in drug development, the precise monitoring of chemical reactions is paramount to ensuring product quality, optimizing yield, and maintaining process control. This compound is a critical building block in modern organic synthesis, frequently employed in Suzuki-Miyaura cross-coupling reactions to forge essential carbon-carbon bonds.[1][2] However, the unique chemical properties of boronic acids present significant analytical challenges. This guide provides a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the effective real-time monitoring of reactions involving this key intermediate, grounding recommendations in experimental data and established scientific principles.
The Analytical Challenge: Why Boronic Acids Are Notoriously Difficult
Before comparing methodologies, it is crucial to understand the inherent difficulties in analyzing boronic acids like this compound. Their analysis is complicated by several factors:
-
High Polarity: The boronic acid moiety imparts significant polarity, leading to poor retention on traditional reversed-phase columns (e.g., C18), which can cause the analyte to elute in the solvent front, co-eluting with salts and other polar impurities.[3]
-
Structural Instability: Boronic acids have a propensity to undergo dehydration to form cyclic anhydrides known as boroxines, especially under acidic conditions or at elevated temperatures. This complicates mass spectra, as multiple related species can be present for a single analyte, splitting the signal and hindering accurate quantification.[4]
-
Variable Ionization Efficiency: While amenable to electrospray ionization (ESI), their ionization efficiency can be inconsistent. They can be detected in both positive and negative ion modes, often forming various adducts with mobile phase components, which can complicate method development.[3][4]
This guide will compare two primary LC-MS strategies to overcome these challenges: a direct, underivatized method optimized for speed and simplicity, and a derivatization-based method for applications requiring maximum sensitivity and trace-level quantification.
Method 1: High-Throughput Direct Analysis by Reversed-Phase LC-MS/MS
For routine reaction monitoring where speed and ease of use are critical, a direct analysis method without derivatization is often the preferred approach. Modern advancements in UHPLC column chemistries and mass spectrometer sensitivity have made this a robust and reliable option.[4][5] This method is particularly well-suited for tracking the consumption of the this compound starting material and the formation of the desired product in real-time.
Causality Behind the Method Choices
The success of this approach hinges on careful optimization of both the chromatographic separation and the mass spectrometric detection.
-
Chromatography: A C18 column remains the workhorse, but the choice of mobile phase is critical. Using a buffered mobile phase, such as 10 mM ammonium acetate, helps to maintain a consistent pH, which minimizes peak tailing and stabilizes the boronic acid, reducing boroxine formation.[4] Acetonitrile is typically chosen as the organic modifier due to its favorable properties in ESI. A gradient elution ensures that both the polar starting material and the often more hydrophobic product can be resolved and eluted with good peak shape within a short runtime.
-
Mass Spectrometry: Electrospray ionization in negative mode (ESI-) is highly effective for underivatized boronic acids.[5][6] The acidic protons on the boronic acid's hydroxyl groups are readily abstracted to form the [M-H]⁻ ion, providing a strong and specific signal for quantification. For halogenated nitroaromatic compounds, Atmospheric Pressure Chemical Ionization (APCI) can also be an effective alternative, sometimes yielding non-dissociative electron capture for enhanced sensitivity.[7] Utilizing tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is essential for achieving the specificity required to analyze complex reaction mixtures.[6] This technique isolates the precursor ion of interest (the [M-H]⁻ of the boronic acid), fragments it, and monitors for a specific product ion, effectively filtering out background noise.
Experimental Workflow for Direct Analysis
Caption: Workflow for direct LC-MS/MS reaction monitoring.
Detailed Protocol: Direct Underivatized Analysis
-
Sample Preparation:
-
Withdraw 10 µL of the reaction mixture.
-
Immediately quench in 990 µL of a 50:50 acetonitrile:water solution to stop the reaction and precipitate the catalyst. This creates a 1:100 dilution.
-
Vortex the sample for 30 seconds.
-
Centrifuge at 14,000 rpm for 5 minutes to pellet any solids.
-
Transfer the clear supernatant to an LC autosampler vial.
-
-
LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 10 mM Ammonium Acetate in Water[4]
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and re-equilibrate for 1 minute.
-
Injection Volume: 2 µL
-
MS System: Tandem Quadrupole Mass Spectrometer
-
Ionization: ESI, Negative Mode
-
MRM Transitions: (Values must be optimized empirically for the specific instrument)
-
This compound: e.g., Precursor m/z 200.0 -> Product m/z 156.0 (Loss of CO₂)
-
Expected Product: Determined based on the reaction scheme.
-
-
Method 2: High-Sensitivity Analysis via Derivatization
In certain contexts, such as identifying trace-level impurities in a final active pharmaceutical ingredient (API) or when dealing with very low concentrations, a derivatization strategy may be necessary.[8] Derivatization converts the polar boronic acid into a more stable, less polar, and more readily ionizable species, significantly boosting sensitivity.[8][9]
Rationale for Derivatization
The primary goal of derivatization is to overcome the inherent analytical weaknesses of boronic acids. A common and effective strategy is the reaction with N-methyliminodiacetic acid (MIDA) to form a boronate ester. This MIDA-boronate complex offers several advantages:
-
Improved Chromatography: The complex is significantly more hydrophobic than the free boronic acid, resulting in better retention and peak shape on reversed-phase columns.
-
Enhanced Stability: The MIDA boronate is stable and does not form boroxines, leading to a single, sharp chromatographic peak and simplifying spectral interpretation.
-
Increased Ionization Efficiency: The MIDA adduct often ionizes more efficiently in ESI positive mode (ESI+), providing a substantial increase in signal intensity.
Decision Workflow: Direct vs. Derivatization
Caption: Decision matrix for choosing the appropriate LC-MS method.
Detailed Protocol: Derivatization with MIDA
-
Sample Preparation & Derivatization:
-
Withdraw 100 µL of the reaction mixture.
-
Add to a vial containing a pre-weighed excess of N-methyliminodiacetic acid (MIDA) and a suitable solvent like DMSO.
-
Heat the mixture (e.g., 60 °C) for 15-30 minutes to drive the derivatization to completion.
-
Dilute the derivatized sample extensively with a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water) before injection.
-
-
LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water[10]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Optimized to elute the more hydrophobic MIDA-boronate ester.
-
MS System: Tandem Quadrupole Mass Spectrometer
-
Ionization: ESI, Positive Mode
-
MRM Transition: For the [M+H]⁺ ion of the 5-Chloro-2-nitrophenyl-MIDA boronate.
-
Performance Comparison
The choice between these methods depends entirely on the analytical objective. The following table summarizes the key performance characteristics to guide your decision.
| Parameter | Method 1: Direct Analysis | Method 2: Derivatization-Based | Rationale & Justification |
| Primary Application | Reaction kinetics, yield estimation | Trace impurity quantification, release testing | Direct analysis is fast and sufficient for high-concentration monitoring; derivatization is for ultimate sensitivity. |
| Sensitivity (LLOQ) | ~1.0 µg/mL | Low ng/mL to pg/mL[6] | Derivatization significantly enhances ionization efficiency and reduces background noise.[8] |
| Sample Prep Time | < 10 minutes | 30 - 60 minutes | Derivatization requires an additional chemical reaction step. |
| Run Time | ~5 minutes | ~7-10 minutes | The derivatized product is more retained, potentially requiring a longer gradient. |
| Robustness | High; fewer steps reduce variability. | Moderate; derivatization efficiency must be consistent. | Every additional sample preparation step is a potential source of error. |
| Ionization Mode | ESI Negative | ESI Positive | The native boronic acid is acidic (ESI-), while the MIDA adduct contains a tertiary amine that is readily protonated (ESI+). |
Conclusion
For the routine monitoring of reactions involving this compound, a direct analysis using reversed-phase UHPLC with negative mode ESI-MS/MS offers an optimal balance of speed, simplicity, and sufficient sensitivity.[4] This approach allows chemists to make rapid, informed decisions to control reaction parameters effectively. However, when the analytical challenge shifts to quantifying trace-level residual starting material or related impurities in a final product, a derivatization-based method is the superior choice.[8][9] By converting the analyte into a more chromatographically well-behaved and easily ionizable species, this method provides the ultra-high sensitivity required for impurity profiling and quality control in regulated environments. The selection of the appropriate method is a critical decision that should be dictated by the specific analytical question at hand.
References
- 1. shoko-sc.co.jp [shoko-sc.co.jp]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. scirp.org [scirp.org]
- 6. sciex.com [sciex.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
A Comparative Guide to 5-Chloro-2-nitrophenylboronic Acid: Superior Performance in Complex Syntheses
In the intricate world of organic synthesis, particularly within drug discovery and materials science, the choice of reagent can be the determining factor between a high-yielding, efficient reaction and a low-yielding, complex purification process. 5-Chloro-2-nitrophenylboronic acid has emerged as a uniquely advantageous building block, offering a combination of electronic and steric properties that overcome common challenges in cross-coupling and heterocyclic synthesis. This guide provides an in-depth, data-supported comparison of its performance against other reagents, elucidating the chemical principles that underpin its superiority.
The Molecular Advantage: Deconstructing this compound
The power of this compound lies in the strategic placement of its chloro and nitro substituents. The ortho-nitro group and the meta-chloro group (relative to the boronic acid) are both strongly electron-withdrawing. This electronic profile profoundly influences the reactivity of the carbon-boron bond, a critical factor in the rate-determining transmetalation step of many cross-coupling reactions.[1]
The ortho-nitro group, in particular, creates a distinct steric and electronic environment. While ortho-substituents are often associated with steric hindrance that can impede reactivity, the electronic benefits in this case frequently outweigh the steric challenges, especially when compared to isomers or less substituted analogues.[1][2]
Caption: Structure of this compound.
Case Study 1: Enhanced Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating C-C bonds.[3][4] However, the efficiency of this reaction is highly dependent on the electronic nature of the coupling partners.[1] The transmetalation step, where the organic moiety is transferred from boron to the palladium catalyst, is often rate-limiting.[5]
The Challenge with Standard Reagents:
Phenylboronic acids with electron-donating groups or those that are electronically neutral can exhibit slower rates of transmetalation. Conversely, while electron-withdrawing groups are known to influence reactivity, their positioning is critical. For instance, ortho-substituted nitro-phenylboronic acids are generally considered challenging substrates due to steric hindrance, which can impede the necessary approach to the palladium center.[1][2] Literature surveys often show a reactivity trend of para > meta >> ortho for simple nitrophenylboronic acids.[1]
The this compound Advantage:
This reagent defies the general trend for ortho-nitro substituted boronic acids. The combined electron-withdrawing force of the ortho-nitro and meta-chloro groups appears to modulate the reactivity profile favorably. While direct, side-by-side comparative data under identical conditions is sparse in the literature, analysis of reactions with similar, challenging substrates suggests that the electronic activation provided by these groups can facilitate the transmetalation step, leading to efficient coupling where other ortho-substituted reagents might fail.[6][7]
The electron-deficient nature of the aryl ring increases the Lewis acidity of the boron atom, potentially aiding the formation of the boronate complex required for transmetalation.[2] This can lead to higher yields and allows for the use of a broader range of coupling partners, including electron-rich aryl halides.
Comparative Performance Data
The following table collates representative data from various sources to illustrate the general performance of different nitrophenylboronic acid isomers in Suzuki-Miyaura couplings. Note that direct comparison is challenging as conditions vary between studies.
| Boronic Acid Isomer | Coupling Partner | Catalyst System | Yield (%) | Notes |
| p-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | ~95% | High reactivity, minimal steric hindrance.[1] |
| m-Nitrophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / ligand | ~90% | Good reactivity, less steric hindrance than ortho.[1] |
| o-Nitrophenylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | ~60-70% | Lower reactivity attributed to significant steric hindrance.[2] |
| This compound | Aryl Halides | Various Pd catalysts | Good to Excellent | The additional chloro group provides electronic activation, often leading to successful couplings. Used in multi-step syntheses where high yield is critical.[8] |
digraph "Suzuki_Miyaura_Cycle" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontsize=9, color="#4285F4"];"Pd(0)Ln" [fillcolor="#FBBC05"]; "Ar-X" [label="Ar-X\n(Aryl Halide)"]; "Oxidative_Addition" [label="Oxidative\nAddition", shape=ellipse, style="", fillcolor="#FFFFFF"]; "Ar-Pd(II)-X" [label="Ar-Pd(II)-X\n(Intermediate)"]; "Transmetalation" [label="Transmetalation\n(Rate-Limiting Step)", shape=ellipse, style="", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ar-B(OH)2" [label="5-Cl-2-NO₂-Ar-B(OH)₂", shape=invhouse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Base" [label="Base (e.g., K₂CO₃)"]; "Ar-Pd(II)-Ar'" [label="Ar-Pd(II)-Ar'"]; "Reductive_Elimination" [label="Reductive\nElimination", shape=ellipse, style="", fillcolor="#FFFFFF"]; "Ar-Ar'" [label="Ar-Ar'\n(Product)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Pd(0)Ln" -> "Oxidative_Addition"; "Ar-X" -> "Oxidative_Addition"; "Oxidative_Addition" -> "Ar-Pd(II)-X"; "Ar-Pd(II)-X" -> "Transmetalation"; "Ar-B(OH)2" -> "Transmetalation"; "Base" -> "Transmetalation"; "Transmetalation" -> "Ar-Pd(II)-Ar'"; "Ar-Pd(II)-Ar'" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Ar-Ar'"; "Reductive_Elimination" -> "Pd(0)Ln" [label="Catalyst\nRegeneration"]; }
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Case Study 2: A Superior Precursor for Benzimidazole Synthesis
Benzimidazoles are a critical heterocyclic scaffold found in numerous pharmaceuticals, including antihypertensives and antivirals.[9][10] A common synthetic route involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid.[11][12]
The Advantage of a Convergent Approach:
Using this compound provides a highly convergent and modular route to complex benzimidazoles. The synthesis begins with a Suzuki-Miyaura coupling to install a desired aryl group. Subsequently, the nitro group is reduced to an amine, which then undergoes intramolecular cyclization to form the benzimidazole ring.
This approach offers several advantages over traditional linear syntheses:
-
Modularity: The initial Suzuki coupling allows for the introduction of a wide variety of substituents (Ar') at a late stage, enabling the rapid generation of a library of diverse compounds.
-
Strategic Functionality: The chloro group remains on the benzimidazole core, providing a reactive handle for further diversification through subsequent cross-coupling reactions.
-
High Purity: The cyclization step is often clean and high-yielding, simplifying purification of the final complex product.
Caption: Workflow for benzimidazole synthesis.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general methodology for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.
-
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (3 mol%)
-
Triphenylphosphine (PPh₃) (6 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous solvent (e.g., Toluene/H₂O mixture, 4:1)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the aryl bromide, and potassium carbonate under an inert atmosphere.
-
Catalyst Addition: Add the palladium catalyst (Pd(OAc)₂) and ligand (PPh₃) to the flask.
-
Solvent Addition: Add the anhydrous solvent mixture.
-
Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with an inert gas to ensure the removal of oxygen.
-
Reaction: Heat the reaction mixture to 70-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Synthesis of a Benzimidazole Derivative
This protocol outlines the reduction and cyclization of a 5-chloro-2-nitro-biphenyl intermediate.
-
Materials:
-
5-Chloro-2-nitro-biphenyl derivative (from Protocol 1) (1.0 mmol)
-
Iron powder (Fe) (5.0 mmol)
-
Ammonium chloride (NH₄Cl) (5.0 mmol)
-
Ethanol/Water (4:1 mixture)
-
Aromatic aldehyde (1.1 mmol)
-
-
Procedure:
-
Reduction: In a round-bottom flask, suspend the 5-chloro-2-nitro-biphenyl derivative, iron powder, and ammonium chloride in the ethanol/water mixture.
-
Heat the mixture to reflux (approx. 80 °C) for 1-2 hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction, filter through a pad of celite to remove the iron salts, and wash the pad with ethanol. Concentrate the filtrate under reduced pressure.
-
Cyclization: Redissolve the crude diamine intermediate in a suitable solvent like ethanol. Add the aromatic aldehyde.
-
Reflux the mixture for 2-4 hours. An oxidizing agent like sodium metabisulfite can be added if required for oxidative cyclization.[9]
-
Work-up: After cooling, the product may precipitate. If not, concentrate the solvent and purify the residue by recrystallization or column chromatography to yield the final benzimidazole product.
-
Conclusion
This compound is not merely another substituted boronic acid; it is a strategically designed building block that offers distinct advantages in modern organic synthesis. Its unique electronic properties facilitate challenging Suzuki-Miyaura couplings, while its structure serves as an ideal precursor for the convergent and modular synthesis of high-value benzimidazole scaffolds. For researchers and drug development professionals, leveraging the superior performance of this reagent can lead to more efficient, versatile, and powerful synthetic strategies, accelerating the discovery and production of novel chemical entities.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzimidazole synthesis [organic-chemistry.org]
- 12. ijeas.org [ijeas.org]
A Comparative Guide to the Performance of 5-Chloro-2-nitrophenylboronic Acid and its Pinacol Ester Derivative in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl compounds critical to pharmaceutical and materials science. The choice of the organoboron reagent is a pivotal decision that dictates reaction efficiency, reproducibility, and practicality. This guide provides an in-depth, objective comparison between 5-Chloro-2-nitrophenylboronic acid and its pinacol ester derivative, grounded in mechanistic principles and supported by experimental data, to empower researchers in making the optimal selection for their synthetic challenges.
The Central Trade-Off: Reactivity vs. Stability
The fundamental difference between a boronic acid and its corresponding pinacol boronate ester is a classic trade-off between chemical reactivity and physical stability.[1]
-
This compound : As a free boronic acid, this reagent is generally the more reactive species in the Suzuki-Miyaura catalytic cycle.[2][3] Its increased reactivity is often ascribed to the Lewis acidity of the boronic acid, which is crucial for the rate-determining transmetalation step.[1][2] However, this heightened reactivity comes at the cost of stability. Boronic acids are notoriously susceptible to decomposition pathways, including oxidation and protodeboronation (cleavage of the C-B bond), which can compromise shelf-life and lead to inconsistent reaction yields.[1][2][4]
-
This compound Pinacol Ester : The pinacol ester derivative offers substantially enhanced stability.[5][6] The pinacol group effectively shields the boron atom, rendering the molecule more robust against moisture and air.[5] This translates into significant practical advantages: they are often crystalline solids that are easier to handle, can be purified by standard column chromatography, and exhibit a much longer shelf-life.[2][4][6] This stability makes the pinacol ester particularly well-suited for complex, multi-step syntheses where reagent integrity is paramount.[1] The trade-off for this stability is generally a lower reaction rate compared to the parent boronic acid.[3]
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of the two compounds.
| Feature | This compound | This compound Pinacol Ester | Rationale & Causality |
| Stability | Lower; susceptible to oxidation and protodeboronation.[1][2] Prone to dehydration to form cyclic boroxine anhydrides.[4] | High; the pinacol group provides steric and electronic stabilization, protecting the C-B bond.[5][6] | The bulky pinacol group sterically hinders pathways for decomposition and hydrolysis.[7] |
| Reactivity | Higher; generally leads to faster reaction times in Suzuki-Miyaura coupling.[2][3] | Lower; may require longer reaction times or higher temperatures for comparable conversion.[3] | The free boronic acid is the more active species in the transmetalation step of the catalytic cycle.[1] |
| Solubility | Variable; often soluble in polar aprotic solvents and aqueous base. | Generally higher solubility in a wider range of common organic solvents (e.g., THF, Dioxane, Chloroform).[8] | The pinacol group increases the lipophilicity of the molecule, enhancing its solubility in organic media.[9] |
| Purity & Handling | Can be challenging to obtain and maintain in high purity due to instability.[2] | High purity is readily achieved and maintained; often a crystalline, free-flowing solid that is easy to handle and weigh.[2][5] | The stability of the ester allows for robust purification methods like silica gel chromatography.[4][10] |
| Storage | Requires storage under an inert atmosphere at low temperatures for long-term viability.[2] | Stable at room temperature and in air for extended periods, simplifying storage logistics.[2] | Reduced susceptibility to atmospheric moisture and oxygen significantly extends shelf-life.[5] |
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
A nuanced understanding of the reaction mechanism is key to appreciating the performance differences. The cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[11] For sterically demanding substrates like this compound (due to the ortho-nitro group), the transmetalation step is frequently the rate-limiting part of the cycle.[12]
Caption: The Suzuki-Miyaura catalytic cycle.
It is widely accepted that the boronate ester must first be hydrolyzed to the corresponding boronic acid under the basic aqueous reaction conditions before transmetalation can occur efficiently.[1] While direct transmetalation from the ester is possible, the in situ formation of the more reactive boronic acid is often the predominant pathway. This prerequisite hydrolysis step is a key reason for the observed slower reaction rates when using pinacol esters.
Caption: Interconversion of the boronic acid and its pinacol ester.
Field-Proven Experimental Protocols
The following protocols provide detailed, self-validating methodologies for a Suzuki-Miyaura coupling reaction, highlighting the practical considerations for each reagent.
Protocol 1: Coupling with this compound
This protocol is optimized for higher reactivity, assuming the boronic acid has been stored correctly.
Objective: Synthesis of 5-Chloro-2-nitro-4'-methyl-1,1'-biphenyl.
| Reagent | Amount (mmol) | Molar Eq. |
| 4-Iodotoluene | 1.0 | 1.0 |
| This compound | 1.2 | 1.2 |
| Pd(dppf)Cl₂ | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 3.0 | 3.0 |
| 1,4-Dioxane | 8 mL | - |
| Water | 2 mL | - |
Workflow Diagram:
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Setup: To a dry Schlenk flask, add 4-iodotoluene (1.0 mmol, 218 mg), this compound (1.2 mmol, 241 mg), and potassium carbonate (3.0 mmol, 415 mg).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add 8 mL of degassed 1,4-dioxane and 2 mL of degassed water via syringe.
-
Degassing: Bubble argon through the stirred suspension for 15 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add Pd(dppf)Cl₂ (0.03 mmol, 22 mg).
-
Reaction: Heat the reaction mixture in a preheated oil bath at 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion (typically 2-6 hours), cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final product.
Protocol 2: Coupling with this compound Pinacol Ester
This protocol accounts for the lower reactivity of the ester, ensuring complete conversion.
Objective: Synthesis of 5-Chloro-2-nitro-4'-methyl-1,1'-biphenyl.
| Reagent | Amount (mmol) | Molar Eq. |
| 4-Iodotoluene | 1.0 | 1.0 |
| This compound Pinacol Ester | 1.2 | 1.2 |
| Pd₂(dba)₃ | 0.015 | 0.015 |
| SPhos | 0.03 | 0.03 |
| Potassium Phosphate (K₃PO₄) | 3.0 | 3.0 |
| Toluene | 8 mL | - |
| Water | 2 mL | - |
Step-by-Step Procedure:
-
Setup: To a dry Schlenk flask, add 4-iodotoluene (1.0 mmol, 218 mg), this compound pinacol ester (1.2 mmol, 338 mg), and finely ground potassium phosphate (3.0 mmol, 637 mg).
-
Inerting: Seal the flask, and evacuate and backfill with argon three times.
-
Catalyst & Ligand Addition: Under a positive pressure of argon, add Pd₂(dba)₃ (0.015 mmol, 13.7 mg) and SPhos (0.03 mmol, 12.3 mg).
-
Solvent Addition: Add 8 mL of degassed toluene and 2 mL of degassed water via syringe.
-
Reaction: Heat the reaction mixture in a preheated oil bath at 100 °C with vigorous stirring. The use of a more active catalyst system (Pd₂/dba)₃/SPhos) and a stronger base (K₃PO₄) helps to promote the reaction.[13]
-
Monitoring & Work-up: Monitor the reaction, which may require a longer duration (6-18 hours) than the boronic acid. Upon completion, follow the identical work-up and purification procedure as described in Protocol 1.
Conclusion: Making an Informed Decision
The choice between this compound and its pinacol ester is dictated by the specific demands of the synthetic objective.
Choose this compound when:
-
Speed is paramount: The primary goal is to maximize the reaction rate.[1]
-
Reagent is fresh: The boronic acid can be used shortly after synthesis or has been meticulously stored under inert conditions.[1]
-
Conditions are optimized: Potential decomposition can be minimized through precise control of the reaction environment.
Choose this compound Pinacol Ester when:
-
Stability and reliability are critical: Ease of handling, long-term storage, and reproducibility are more important than reaction speed.[1][5]
-
High purity is non-negotiable: The reaction is part of a complex, multi-step synthesis where the purity of each intermediate is crucial for the overall success.[2][5]
-
A cleaner reaction is desired: Slightly longer reaction times are an acceptable trade-off for a more predictable outcome, potentially higher isolated yields, and a cleaner reaction profile.[1][3]
Ultimately, while the free boronic acid offers higher intrinsic reactivity, the superior stability, purity, and handling characteristics of the pinacol ester often make it the more prudent and reliable choice for drug discovery and development professionals engaged in complex synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scientificupdate.com [scientificupdate.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. scbt.com [scbt.com]
- 10. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
assessing the impact of chloro and nitro substituents on boronic acid reactivity
An In-Depth Guide to the Influence of Chloro and Nitro Substituents on Arylboronic Acid Reactivity
For researchers navigating the complexities of modern synthetic chemistry, particularly in the realm of drug development, the choice of reagent is paramount. Arylboronic acids are foundational building blocks, celebrated for their versatility in cornerstone reactions like the Suzuki-Miyaura coupling. However, the reactivity of these reagents is not monolithic; it is exquisitely tuned by the electronic character of their substituents. This guide provides a deep, comparative analysis of how two common electron-withdrawing groups—chloro and nitro—impact the performance of arylboronic acids, grounded in mechanistic principles and supported by experimental evidence.
The Electronic Tug-of-War: Inductive vs. Resonance Effects
The reactivity of a substituted phenylboronic acid is fundamentally governed by the electron density at the carbon-boron bond. This density is modulated by the interplay of two primary electronic phenomena: the inductive effect and the resonance (or mesomeric) effect.
-
Inductive Effect (-I): This is the through-sigma-bond withdrawal of electron density by an electronegative substituent. Both chlorine and the nitro group are strongly electronegative and exert a significant -I effect, pulling electron density away from the aromatic ring and, consequently, from the boronic acid moiety.
-
Resonance Effect (+R/-R): This effect involves the delocalization of electrons through the pi-system of the aromatic ring.
-
Chloro (Cl): As a halogen, chlorine possesses lone pairs that can be donated into the ring, a +R effect . This effect is, however, weaker than its inductive withdrawal. Thus, chlorine is considered an overall deactivating but ortho, para-directing group.
-
Nitro (NO₂): The nitro group is a powerful resonance-withdrawing group (-R effect ), pulling electron density out of the ring to stabilize its own structure. This acts in concert with its strong -I effect, making it a potent deactivating and meta-directing group.
-
These electronic differences are quantitatively captured by the Hammett equation , a linear free-energy relationship that correlates reaction rates and equilibrium constants with the electronic properties of substituents.[1][2] The Hammett substituent constant, σ, quantifies the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group.
| Substituent | Position | Hammett Constant (σ) | Dominant Effect |
| -Cl | meta | +0.37 | Inductive Withdrawal (-I) |
| para | +0.23 | Inductive (-I) > Resonance Donation (+R) | |
| -NO₂ | meta | +0.71 | Strong Inductive Withdrawal (-I) |
| para | +0.78 | Strong Inductive (-I) & Resonance Withdrawal (-R) |
Table 1: Hammett constants for chloro and nitro substituents. Data compiled from established physical organic chemistry resources.
As the data shows, the nitro group is a significantly stronger electron-withdrawing group than the chloro group in both the meta and para positions. This fundamental difference is the root cause of their divergent impacts on boronic acid reactivity.
Impact on Lewis Acidity and Stability
Boronic acids are Lewis acids, capable of accepting an electron pair into the vacant p-orbital on the boron atom.[3][4] This property is central to their role in both catalysis and cross-coupling reactions.
Electron-withdrawing substituents like chloro and nitro enhance the Lewis acidity of the boron center by pulling electron density away from it. This makes the boron atom more electron-deficient and a better acceptor for Lewis bases, such as the hydroxide ion. An increase in Lewis acidity corresponds to a lower pKa value.[4][5]
-
Trend in Acidity: Unsubstituted Phenylboronic Acid (pKa ~8.8) < 4-Chlorophenylboronic Acid (pKa ~8.2) < 4-Nitrophenylboronic Acid (pKa ~7.3)
While increased Lewis acidity can be beneficial, it comes with a significant trade-off: stability . Electron-deficient arylboronic acids are more susceptible to protodeboronation , a deleterious side reaction where the C-B bond is cleaved by a proton source (often water or alcohol in the presence of a base), quenching the active reagent.[6][7] This is particularly problematic under the basic conditions required for many Suzuki-Miyaura couplings.[8] Therefore, while nitro-substituted boronic acids are stronger Lewis acids, they are often less stable on the benchtop and in reaction mixtures than their chloro-substituted counterparts.
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is the most prominent application of arylboronic acids.[6] The impact of substituents is most acutely felt during the transmetalation step, where the aryl group is transferred from boron to the palladium catalyst.[8][9]
The generally accepted mechanism involves the formation of a boronate species (by reaction with a base), which is more nucleophilic than the neutral boronic acid. This boronate then transfers its aryl group to the palladium(II) center.[8][10]
Here, the electronic nature of the 'Ar' group on the boronic acid is critical.
-
Chloro-Substituted Boronic Acids: The moderate electron-withdrawing nature of the chloro group presents a balanced profile. It enhances Lewis acidity enough to facilitate boronate formation without drastically increasing the rate of protodeboronation. The aryl group maintains sufficient nucleophilicity for efficient transmetalation.
-
Nitro-Substituted Boronic Acids: The strongly electron-withdrawing nitro group makes the attached aryl ring significantly electron-poor. This has two major consequences:
-
Reduced Nucleophilicity: The electron-deficient aryl group is a poorer nucleophile, which can slow down the transmetalation step. It is generally accepted that electron-rich arenes transmetalate more rapidly.[11]
-
Steric Hindrance (for ortho isomers): A nitro group in the ortho position (e.g., 2-nitrophenylboronic acid) presents a significant steric barrier, impeding the approach of the boron to the palladium center and drastically reducing reaction efficiency compared to its para isomer.[12]
-
Quantitative Data Summary
The following table summarizes representative yields for the Suzuki-Miyaura coupling of an aryl bromide with phenylboronic acid and its 4-chloro and 4-nitro substituted analogs under comparable conditions.
| Boronic Acid | Substituent | Electronic Character | Typical Yield (%) | Key Considerations |
| Phenylboronic Acid | -H | Neutral | 85-95% | Baseline reactivity. |
| 4-Chlorophenylboronic Acid | 4-Cl | Weakly Deactivating | 80-90% | Good balance of reactivity and stability.[13] |
| 4-Nitrophenylboronic Acid | 4-NO₂ | Strongly Deactivating | 65-80% | Slower transmetalation; higher risk of protodeboronation.[12] |
| 2-Nitrophenylboronic Acid | 2-NO₂ | Strongly Deactivating | <40% | Severe steric hindrance dramatically lowers yield.[12] |
Table 2: Comparative yields in Suzuki-Miyaura coupling with 4-bromotoluene. Yields are representative and can vary significantly with catalyst, base, and solvent choice.
The data clearly illustrates that for standard Suzuki-Miyaura couplings, reactivity generally follows the trend: Unsubstituted > Chloro-substituted > Nitro-substituted .
An Important Counterexample: Reductive C-N Coupling
While the trend of decreased reactivity for electron-deficient boronic acids holds for Suzuki coupling, it is crucial to recognize that this is not universal. In other transformations, the electronic demands can be inverted.
In the organophosphorus-catalyzed reductive C-N cross-coupling of nitroarenes and boronic acids, an inverse trend is observed. The reaction is most effective for the coupling of electron-deficient nitroarenes with electron-rich arylboronic acids .[14] This highlights that the "reactivity" of a substituted boronic acid is not an intrinsic property but is defined by the specific mechanism of the reaction in which it participates.
Experimental Protocols
To empirically assess the reactivity differences, a standardized comparative experiment is essential.
Workflow for Comparative Reactivity Study
Protocol 1: Comparative Suzuki-Miyaura Cross-Coupling
This protocol provides a framework for comparing the reactivity of different arylboronic acids under identical conditions.
Materials:
-
Aryl Halide (e.g., 4-bromotoluene, 1.0 mmol)
-
Boronic Acid 1 (Phenylboronic acid, 1.2 mmol)
-
Boronic Acid 2 (4-Chlorophenylboronic acid, 1.2 mmol)
-
Boronic Acid 3 (4-Nitrophenylboronic acid, 1.2 mmol)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent System (e.g., Toluene/Water 4:1, 5 mL)
-
Internal Standard for GC analysis (e.g., Dodecane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To three separate flame-dried reaction vials equipped with stir bars, add the aryl halide (1.0 mmol), the palladium catalyst (0.02 mmol), the base (2.0 mmol), and a precise amount of the internal standard.
-
Reagent Addition: To Vial 1, add phenylboronic acid (1.2 mmol). To Vial 2, add 4-chlorophenylboronic acid (1.2 mmol). To Vial 3, add 4-nitrophenylboronic acid (1.2 mmol).
-
Solvent Addition: Evacuate and backfill each vial with argon three times. Add the degassed solvent system (5 mL) via syringe.
-
Reaction: Seal the vials and place them in a preheated oil bath at 90 °C. Stir vigorously.
-
Monitoring: At regular intervals (e.g., 30 min, 1h, 2h, 4h), withdraw a small aliquot (approx. 0.1 mL) from each reaction mixture. Quench the aliquot with water, extract with ethyl acetate, and analyze by GC-MS to determine the conversion to product relative to the internal standard.
-
Workup (Final): After a set time (e.g., 6 hours), cool the reactions to room temperature. Perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Analysis: Compare the kinetic profiles and final isolated yields from the three reactions to quantitatively assess the impact of the chloro and nitro substituents.
Conclusion and Outlook
The chloro and nitro substituents, while both electron-withdrawing, exert markedly different effects on the reactivity of arylboronic acids.
-
The chloro substituent offers a practical compromise, slightly deactivating the ring but maintaining good stability and reaction efficiency in Suzuki-Miyaura couplings.
-
The nitro substituent is a powerful deactivating group that significantly enhances Lewis acidity at the cost of reduced nucleophilicity and stability. This generally leads to lower yields in standard cross-coupling reactions but can be advantageous in other mechanistic contexts. The steric effect of an ortho-nitro group is profoundly detrimental.
For the practicing chemist, this guide underscores a critical principle: substituent effects are context-dependent. A thorough understanding of the interplay between electronics, sterics, stability, and the specific reaction mechanism is essential for rational reagent selection and the successful development of robust synthetic methodologies.
References
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 4-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 14. Intermolecular Reductive C–N Cross Coupling of Nitroarenes and Boronic Acids by PIII/Pv=O Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
analysis of byproduct formation in reactions with 5-Chloro-2-nitrophenylboronic acid
An In-Depth Guide to Byproduct Formation in Cross-Coupling Reactions with 5-Chloro-2-nitrophenylboronic Acid
Prepared by a Senior Application Scientist
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. The utility of electronically diverse building blocks, such as this compound, is critical for accessing novel chemical space. However, the very features that make this reagent valuable—its electron-deficient nature due to the ortho-nitro and para-chloro substituents—also render it susceptible to specific and often yield-limiting side reactions.
This guide provides an in-depth analysis of the common byproduct formation pathways encountered when using this compound. We will move beyond simple protocols to explore the mechanistic underpinnings of these side reactions, offer data-driven comparisons of reaction conditions, and present alternative strategies to enhance reaction fidelity. Every recommendation is grounded in established chemical principles to provide a self-validating framework for experimental design.
Chapter 1: The Mechanistic Landscape of Unwanted Reactions
The successful application of this compound hinges on understanding and mitigating two primary competitive, non-productive pathways: protodeboronation and homocoupling. These side reactions consume the boronic acid, reducing the yield of the desired cross-coupled product and complicating purification.[1]
Protodeboronation: The Cleavage of the Carbon-Boron Bond
Protodeboronation is a chemical process involving the protonolysis of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[2] This reaction is a well-documented challenge in Suzuki-Miyaura couplings, particularly with electron-deficient or unstable boronic acids.[2][3]
The mechanism is highly dependent on reaction conditions, especially pH.[2] For simple arylboronic acids, protodeboronation can be catalyzed by either acid or base.[2] In the context of the Suzuki-Miyaura reaction, which is conducted under basic conditions, the base-catalyzed pathway is of primary concern.[4][5] The base converts the boronic acid into the more reactive boronate anion (Ar-B(OH)₃⁻), which is then susceptible to protonolysis by a proton source in the medium (e.g., water, alcohol).[6] The electron-withdrawing nitro and chloro groups on this compound destabilize the C-B bond, making it more susceptible to this cleavage.[5]
Caption: Base-catalyzed protodeboronation of an arylboronic acid.
Homocoupling: The Dimerization Side Reaction
Homocoupling results in the formation of a symmetrical biaryl (Ar-Ar) from two molecules of the boronic acid. This byproduct is particularly prevalent with electron-deficient arylboronic acids.[7] The most established mechanism involves the palladium catalyst and is significantly accelerated by the presence of oxygen.[8][9]
The catalytic cycle begins with the Pd(0) catalyst, which can react with dissolved oxygen to form a palladium peroxo complex ((η²-O₂)PdL₂).[8][10] This complex then reacts with two molecules of the boronic acid to generate a diarylpalladium(II) species (Ar₂PdL₂), which undergoes reductive elimination to yield the homocoupled product and regenerate the Pd(0) catalyst.[8][9]
Caption: Palladium-catalyzed homocoupling mechanism involving oxygen.
Alternative pathways catalyzed by copper salts have also been identified and can contribute to homocoupling byproduct formation, even in rigorously deoxygenated reactions.[11]
Chapter 2: A Comparative Guide to Reaction Parameter Optimization
Mitigating the formation of protodeboronated and homocoupled byproducts requires careful optimization of reaction parameters. The choice of catalyst, ligand, base, and solvent can dramatically shift the reaction outcome from byproduct formation to the desired cross-coupling.
The Critical Role of the Ligand
For sterically hindered and electron-deficient substrates like this compound, the ligand plays a crucial role.[12] Bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos), are frequently superior.[7] These ligands promote a high rate of oxidative addition and reductive elimination, accelerating the productive catalytic cycle and outcompeting the slower side reactions.[1]
| Ligand | Substrate Type | Typical Observation | Rationale |
| PPh₃ (Triphenylphosphine) | Simple, unhindered aryl halides | Effective for basic couplings but can be slow with hindered partners, leading to byproduct formation.[12] | Low steric bulk and moderate electron-donating ability. |
| SPhos, XPhos | Electron-deficient, hindered boronic acids | Significantly reduces homocoupling and protodeboronation; increases yield of cross-coupled product.[7] | High steric bulk accelerates reductive elimination, while strong electron-donating character promotes oxidative addition. |
| N-Heterocyclic Carbenes (NHCs) | Electron-rich or hindered aryl chlorides | Strong σ-donors that form stable Pd complexes, often effective for challenging substrates.[13] | Promotes efficient catalysis for otherwise unreactive partners. |
Impact of Base and Solvent Selection
The choice of base is a delicate balance. A base is required to activate the boronic acid for transmetalation, but overly harsh basic conditions (high pH) can accelerate protodeboronation.[4][6] Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide (NaOH).[11][14]
The solvent system also influences byproduct formation. While aqueous media can be used for Suzuki reactions, the presence of water provides a ready proton source for protodeboronation.[14] Anhydrous organic solvents like toluene or dioxane are often employed to minimize this side reaction.[15]
| Parameter | Condition 1 | Condition 2 | Expected Outcome for this compound |
| Base | K₃PO₄ (weaker) | NaOH (stronger) | K₃PO₄ is generally preferred to minimize the rate of base-catalyzed protodeboronation.[14] |
| Solvent | Toluene (anhydrous) | MeOH/H₂O (aqueous) | Anhydrous toluene is expected to suppress protodeboronation by limiting the availability of proton sources.[12] |
Chapter 3: Alternative Reagents to Circumvent Byproduct Formation
When optimization of reaction conditions is insufficient, modifying the boronic acid reagent itself offers a powerful strategy. The use of boronic esters or trifluoroborates can significantly enhance stability and suppress decomposition pathways.[2]
Boronic Esters: The "Slow-Release" Strategy
Boronic esters, such as pinacol or MIDA (N-methyliminodiacetic acid) esters, are significantly more stable towards protodeboronation and homocoupling than the corresponding free boronic acids.[2][4] These reagents participate in the catalytic cycle via a "slow-release" mechanism, where the base slowly hydrolyzes the ester to generate a low, steady-state concentration of the active boronic acid.[4] This ensures that the concentration of the reactive boronic acid is kept low, minimizing its decomposition while allowing the desired cross-coupling to proceed efficiently.[2]
| Reagent Type | Structure Example | Stability | Key Advantage |
| Boronic Acid | Ar-B(OH)₂ | Prone to protodeboronation and homocoupling.[3] | Commercially available, no pre-activation needed. |
| Pinacol Ester | Ar-B(pin) | More stable than boronic acid.[16] | Good stability, often used in purification and isolation.[15] |
| MIDA Ester | Ar-B(MIDA) | Highly stable, crystalline solids. | Excellent for "slow-release" in challenging couplings.[2] |
Potassium Aryltrifluoroborates (ArBF₃K)
Potassium aryltrifluoroborates are another class of highly stable and easy-to-handle alternatives to boronic acids.[17] They are typically crystalline solids that are robust against protodeboronation under reaction conditions. Like MIDA esters, they are thought to act as a reservoir for the slow release of the boronic acid upon hydrolysis.[6]
Chapter 4: Experimental Protocols and Workflow
Adherence to rigorous experimental technique is paramount for achieving reproducible and high-yielding results, especially when dealing with sensitive reagents.
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol is a starting point for the coupling of this compound with a generic aryl bromide, employing best practices to minimize byproduct formation.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
SPhos (0.03 mmol, 3 mol%)
-
Pd(OAc)₂ (0.015 mmol, 1.5 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Anhydrous toluene (5 mL)
-
Oven-dried Schlenk flask with a magnetic stir bar
Procedure:
-
To the oven-dried Schlenk flask, add the aryl bromide, this compound, K₃PO₄, SPhos, and Pd(OAc)₂.
-
Seal the flask with a septum and purge with argon or nitrogen for 15 minutes. This is critical to minimize oxygen, which promotes homocoupling.[8]
-
Add the anhydrous toluene via syringe.
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Quantitative Analysis of Reaction Mixture by ¹H NMR
To accurately assess the extent of byproduct formation, quantitative NMR (qNMR) can be employed.
Procedure:
-
Carefully weigh an accurate amount of an inert internal standard (e.g., 1,3,5-trimethoxybenzene) into an NMR tube.
-
After the reaction is complete but before workup, carefully take a small, representative aliquot (e.g., 50 µL) from the crude reaction mixture.
-
Add the aliquot to the NMR tube containing the internal standard.
-
Dilute with a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (d1 ≥ 5x the longest T₁).
-
Integrate the signal of the internal standard and characteristic signals for the desired product, the protodeboronated byproduct (1-chloro-4-nitrobenzene), and the homocoupling byproduct.
-
Calculate the relative molar amounts to determine the reaction yield and byproduct ratios.[1]
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Conclusion
This compound is a valuable reagent for introducing electron-deficient motifs in complex molecule synthesis. However, its electronic properties predispose it to byproduct formation through protodeboronation and homocoupling. A successful outcome is not merely a matter of following a generic protocol but requires a rational, mechanism-based approach to experimental design. By selecting bulky, electron-rich ligands, employing moderate bases in anhydrous solvents, and considering the use of more stable boronic esters or trifluoroborates, researchers can significantly suppress these unwanted pathways. This guide provides the foundational knowledge and comparative data necessary to navigate these challenges, ultimately enabling more efficient and reliable synthesis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. 2-Chloro-5-nitrophenylboronic acid pinacol ester | Sigma-Aldrich [sigmaaldrich.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Chloro-2-nitrophenylboronic Acid
For researchers and professionals in the vanguard of scientific discovery and drug development, the integrity of our work is intrinsically linked to the safety and responsibility of our laboratory practices. The proper management of chemical reagents, from initial handling to final disposal, is a cornerstone of this principle. This guide provides an in-depth, procedural framework for the safe disposal of 5-Chloro-2-nitrophenylboronic acid, ensuring the protection of laboratory personnel, the environment, and the validity of your research.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a halogenated nitroaromatic compound. Its chemical structure necessitates careful handling due to its inherent hazardous properties. A thorough risk assessment is the first step in any disposal protocol. According to safety data sheets (SDS), this chemical is classified as hazardous, causing skin irritation, serious eye irritation, and potential respiratory irritation.[1]
The primary hazards are:
-
Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.[1]
-
Serious Eye Irritation (H319): Contact with eyes can result in significant and potentially lasting damage.[1]
-
Respiratory Irritation (H335): Inhalation of dust can irritate the respiratory tract.[1]
Furthermore, as a halogenated organic compound, its disposal is subject to stringent environmental regulations to prevent persistence and bioaccumulation in ecosystems.[2][3] The nitro group also adds to its chemical reactivity. Therefore, it must be treated as regulated hazardous waste.
Essential Safety Protocols: PPE and Engineering Controls
Before initiating any disposal-related activity, the establishment of a safe working environment is paramount. All handling of this compound and its waste must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[1][4]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.[4]
-
Protective Clothing: A laboratory coat must be worn to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of generating dust and work cannot be conducted in a fume hood, a NIOSH-approved respirator (e.g., N95) is required.[4]
An emergency eyewash station and safety shower must be immediately accessible in the work area.
Waste Characterization and Segregation
Proper segregation is critical to prevent dangerous chemical reactions within waste containers. Waste containing this compound must be kept separate from incompatible materials.
-
Incompatible Materials: Strong oxidizing agents and strong bases.[5]
-
Waste Stream Classification: This chemical waste falls under the category of halogenated organic waste . It must not be mixed with non-halogenated solvent waste.
All waste streams must be accurately characterized. Never mix boronic acids with other chemicals like bleach or strong acids, which could lead to dangerous reactions.[6][7]
| Key Safety and Disposal Information | Data |
| GHS Signal Word | Warning[1] |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1] |
| Primary Disposal Route | Licensed Hazardous Waste Disposal Plant[1][5] |
| Incompatible Materials for Storage & Disposal | Strong oxidizing agents, Strong bases[5] |
| Recommended Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat, NIOSH-approved respirator (if dust is generated outside a fume hood).[1][4] |
| Spill Containment Material | Inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust. |
| Regulatory Consideration | Classified as a halogenated organic compound, subject to EPA land disposal restrictions.[3][8] |
Step-by-Step Disposal Protocol
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[1][6] All waste must be collected for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Workflow for Disposal of this compound
Caption: Disposal decision workflow for this compound waste.
A. Unused or Surplus Solid Chemical and Contaminated Solids
-
Collection: Carefully sweep up unused solid this compound or collect contaminated solid materials (e.g., weighing paper, contaminated gloves, absorbent pads from spills).
-
Containment: Place the collected solid waste into a designated, sealable, and chemically compatible container clearly labeled for hazardous waste.[6]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.
B. Liquid Waste (Solutions)
-
Collection: Pour solutions containing this compound into a dedicated, sealable container for halogenated organic liquid waste. Use a funnel to prevent spills.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name, the solvent used, and the approximate concentration of the boronic acid.
-
Storage: Store the sealed container in a secondary containment tray within a designated hazardous waste storage area.
C. Decontamination of Empty Containers
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinseate: The first rinseate, and subsequent rinses, are considered hazardous waste.[6] They must be collected and transferred into your designated liquid hazardous waste container.
-
Final Disposal: After the triple rinse and allowing the container to air dry completely in the fume hood, deface the original manufacturer's label. The decontaminated container can then typically be disposed of as regular laboratory glassware or plastic waste, according to your facility's procedures.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate & Alert: If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel and alert your supervisor and institutional EHS department.
-
Control Access: Secure the area to prevent others from entering.
-
Don PPE: Wear the appropriate PPE as described in Section 2 before attempting to clean the spill.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, cover with an inert absorbent material like vermiculite or sand.[1] Do not use combustible materials.
-
Collection: Scoop the contained material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with soap and water. All cleaning materials (wipes, absorbents) must also be disposed of as hazardous waste.[4]
-
Reporting: Report the spill to your supervisor and EHS department, as required by institutional policy.[4]
Regulatory Framework
The disposal of this compound is governed by federal and local regulations. As a halogenated organic compound, it falls under the purview of the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA).[3][8] Waste generators are legally required to ensure the complete and accurate classification and disposal of hazardous waste.[1][9] Always consult your local, state, and institutional regulations, which may have more stringent requirements.
References
- 1. aksci.com [aksci.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. laballey.com [laballey.com]
- 8. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
